molecular formula C5H7N3 B1160136 Amifampridine-d3

Amifampridine-d3

Numéro de catalogue: B1160136
Poids moléculaire: 112.15 g/mol
Clé InChI: OYTKINVCDFNREN-CBYSEHNBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Amifampridine-d3 is a useful research compound. Its molecular formula is C5H7N3 and its molecular weight is 112.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C5H7N3

Poids moléculaire

112.15 g/mol

Nom IUPAC

2,5,6-trideuteriopyridine-3,4-diamine

InChI

InChI=1S/C5H7N3/c6-4-1-2-8-3-5(4)7/h1-3H,7H2,(H2,6,8)/i1D,2D,3D

Clé InChI

OYTKINVCDFNREN-CBYSEHNBSA-N

Origine du produit

United States

Foundational & Exploratory

Amifampridine-d3 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Amifampridine-d3

Introduction

Amifampridine, also known as 3,4-diaminopyridine (3,4-DAP), is a potassium channel blocker used for the symptomatic treatment of rare neuromuscular disorders, most notably Lambert-Eaton myasthenic syndrome (LEMS).[1][2] LEMS is an autoimmune condition where the body's own antibodies attack voltage-gated calcium channels on presynaptic nerve terminals, impairing the release of the neurotransmitter acetylcholine and leading to muscle weakness.[1][3] Amifampridine counteracts this by prolonging the nerve signal, thereby enhancing acetylcholine release.[2][3][4][5]

This compound is the deuterium-labeled analogue of Amifampridine. Deuterated compounds are frequently used in research and clinical studies, particularly in pharmacokinetic analyses, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This can lead to a slower rate of metabolism, which is useful for mass spectrometry-based quantification and for investigating metabolic pathways. This guide provides a detailed overview of the chemical structure, properties, mechanism of action, and analytical methodologies related to this compound.

Chemical Structure and Properties

This compound is structurally identical to Amifampridine, with the exception that three hydrogen atoms have been replaced by deuterium atoms. This substitution minimally affects the molecule's chemical properties but results in a higher molecular weight.

Table 1: Physicochemical Properties of Amifampridine and this compound

PropertyAmifampridineThis compoundReference
IUPAC Name pyridine-3,4-diaminepyridine-3,4-diamine-d3[6]
Synonyms 3,4-Diaminopyridine; 3,4-DAP3,4-Diaminopyridine-d3[1][7]
CAS Number 54-96-62732980-95-7[2][7]
Molecular Formula C₅H₇N₃C₅H₄D₃N₃[2][6]
Molecular Weight 109.13 g/mol ~112.15 g/mol [2][6]
Melting Point 218-220 °C (decomposes)Not reported (expected to be similar)[2]
Water Solubility 25 g/L at 20 °C; freely solubleNot reported (expected to be similar)[1][2]
logP -0.48 to -0.9Not reported (expected to be similar)[1]
pKa (Strongest Basic) 9.25Not reported (expected to be similar)[1]

Note: Properties for this compound are largely inferred from Amifampridine, with the exception of molecular formula and weight.

Mechanism of Action: Signaling Pathway

Amifampridine's therapeutic effect stems from its role as a broad-spectrum, voltage-gated potassium (Kv) channel blocker.[5][7] In the presynaptic nerve terminal, the efflux of potassium ions through these channels is crucial for repolarizing the cell membrane and terminating the action potential. By blocking these channels, Amifampridine prolongs the depolarization of the presynaptic membrane.[1][2][8]

This extended depolarization keeps voltage-gated calcium channels open for a longer duration, leading to an increased influx of calcium ions into the nerve terminal.[3] The elevated intracellular calcium concentration enhances the exocytosis of vesicles containing acetylcholine (ACh), resulting in a greater release of ACh into the synaptic cleft.[1][4] This increased availability of ACh at the neuromuscular junction helps to overcome the signal transmission deficit seen in LEMS, thereby improving muscle contraction and strength.[8]

G cluster_presynaptic Presynaptic Nerve Terminal cluster_postsynaptic Postsynaptic Muscle Fiber ami Amifampridine k_channel Voltage-Gated K+ Channel ami->k_channel Blocks ap Prolonged Action Potential k_channel->ap Prolongs ca_channel Voltage-Gated Ca2+ Channel ap->ca_channel Activates Longer ca_influx Increased Ca2+ Influx ca_channel->ca_influx Mediates ach_release Enhanced ACh Vesicle Exocytosis ca_influx->ach_release Triggers synapse Increased ACh in Synaptic Cleft ach_release->synapse Releases muscle Improved Muscle Contraction synapse->muscle Activates

Caption: Mechanism of action of Amifampridine at the neuromuscular junction.

Pharmacokinetics

Amifampridine is rapidly absorbed after oral administration, with bioavailability reported between 93-100%.[1][2] It is extensively metabolized, primarily by N-acetyltransferase 2 (NAT2), to an inactive metabolite, 3-N-acetyl-amifampridine.[1] Genetic variations in NAT2 can affect systemic exposure, with "slow acetylators" potentially having higher drug concentrations.[4][6]

Table 2: Pharmacokinetic Parameters of Amifampridine

ParameterValueReference
Bioavailability 93-100%[1][2]
Time to Peak Plasma (Tmax) 0.6 - 1.3 hours[1][4]
Plasma Protein Binding ~25%[1]
Metabolism Acetylation via NAT2[1]
Elimination Half-Life 2.5 - 4.2 hours[1][2]
Route of Elimination Primarily renal (>93%)[1]
Unchanged in Urine ~19%[1][2]

Experimental Protocols

Synthesis of Amifampridine Phosphate

The synthesis of Amifampridine often starts from a commercially available precursor, which is then converted to the free base and subsequently to the more stable phosphate salt.[9][10] The phosphate salt formulation is preferred for pharmaceutical use due to its stability and high water solubility.[2][10]

A common synthetic route involves the reduction of a nitro group to an amine. A general protocol for producing the phosphate salt is as follows:

  • Reduction: 3-nitropyridin-4-amine is hydrogenated using a palladium on carbon (Pd/C) catalyst in a solvent mixture like methanol and tetrahydrofuran (THF). The reaction proceeds until the uptake of hydrogen ceases, indicating the conversion of the nitro group to an amino group, yielding Amifampridine (3,4-diaminopyridine) free base.[9]

  • Salt Formation: The resulting Amifampridine base is dissolved in an alcoholic solvent.[10]

  • Precipitation: An aqueous solution of concentrated phosphoric acid is added to the alcoholic solution of the base. This causes the Amifampridine phosphate salt to precipitate out of the solution.[10]

  • Isolation: The precipitated salt is then isolated, typically through filtration, and dried to yield the final product.[10]

G start Starting Material: 3-Nitropyridin-4-amine step1 Step 1: Reduction (H₂, 10% Pd/C catalyst) in MeOH/THF start->step1 inter Intermediate: Amifampridine (Free Base) step1->inter step2 Step 2: Dissolution in Alcoholic Solvent inter->step2 step3 Step 3: Precipitation (Add concentrated H₃PO₄) step2->step3 step4 Step 4: Isolation (Filtration and Drying) step3->step4 end Final Product: Amifampridine Phosphate step4->end G start Plasma Sample (Containing Amifampridine + this compound IS) step1 Step 1: Sample Preparation (Liquid-Liquid Extraction) start->step1 step2 Step 2: Chromatographic Separation (Reverse Phase C18 HPLC Column) step1->step2 step3 Step 3: Mass Spectrometric Detection (MRM Mode: m/z 110 → 96) step2->step3 step4 Step 4: Data Analysis (Peak Area Ratio vs. Calibration Curve) step3->step4 end Final Result: Quantified Amifampridine Concentration step4->end

References

Synthesis and Characterization of Amifampridine-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Amifampridine-d3, a deuterated isotopologue of Amifampridine. Amifampridine is a potassium channel blocker used in the treatment of Lambert-Eaton myasthenic syndrome (LEMS). The inclusion of deuterium atoms in drug molecules, a process known as deuteration, can favorably alter their metabolic profiles, potentially leading to improved pharmacokinetic properties. This guide details a plausible synthetic route, comprehensive characterization methodologies, and the mechanistic action of Amifampridine.

Synthesis of this compound (Pyridine-d3-3,4-diamine)

Experimental Protocol: Catalytic H-D Exchange

Materials:

  • 3,4-Diaminopyridine (Amifampridine)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Platinum(IV) oxide (PtO₂) or Iridium-based catalyst (e.g., Crabtree's catalyst)

  • Anhydrous ethanol-d1 (EtOD)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Catalyst Activation (if using PtO₂): In a flame-dried Schlenk flask under an inert atmosphere, add 3,4-diaminopyridine (1.0 eq) and Platinum(IV) oxide (0.1 eq).

  • Reaction Setup: Add anhydrous ethanol-d1 as the solvent, followed by the addition of deuterium oxide (10-20 eq).

  • Deuteration Reaction: The reaction mixture is stirred vigorously at an elevated temperature (e.g., 80-100 °C) under a deuterium gas atmosphere (if using D₂) or sealed and heated if using D₂O as the primary deuterium source. The reaction progress is monitored by LC-MS to determine the extent of deuteration.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the catalyst. The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield this compound.

Logical Workflow for Synthesis:

cluster_synthesis Synthesis of this compound Start 3,4-Diaminopyridine Catalyst PtO₂ or Ir Catalyst D₂O, EtOD Start->Catalyst Reactants Reaction Catalytic H-D Exchange Catalyst->Reaction Conditions Purification Filtration & Purification Reaction->Purification Crude Product End This compound Purification->End Final Product

Caption: Synthetic workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized compound.

Experimental Protocol: HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Expected Outcome: A single major peak corresponding to this compound, with purity typically >98%.

ParameterValue
Purity (HPLC) >98%
Retention Time Dependent on specific HPLC conditions

Table 1: HPLC Purity Data for this compound.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound and provides information on its isotopic distribution.

Experimental Protocol: Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Analyzer: High-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Expected m/z: The protonated molecule [M+H]⁺ is expected at m/z 113.09, corresponding to the molecular formula C₅H₅D₃N₃⁺. The fragmentation pattern will be similar to that of unlabeled Amifampridine, with shifts in fragment masses corresponding to the number of deuterium atoms retained.

IsotopologueMolecular FormulaExact Mass (m/z) [M+H]⁺
Amifampridine (d0)C₅H₈N₃⁺110.07
This compound C₅H₅D₃N₃⁺ 113.09

Table 2: Expected Mass Spectrometry Data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for confirming the positions of deuteration.

Experimental Protocol: NMR Spectroscopy

  • ¹H NMR: The ¹H NMR spectrum of this compound is expected to show a significant reduction or complete disappearance of the signals corresponding to the protons on the deuterated positions of the pyridine ring (typically positions 2, 5, and 6). The signals for the amino protons will remain.

  • ¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms. The signals for the deuterated carbons will appear as triplets due to C-D coupling and will be of lower intensity.

NucleusUnlabeled Amifampridine (Predicted δ, ppm)This compound (Predicted δ, ppm)
¹H NMR ~7.5 (H-2), ~6.7 (H-5), ~7.2 (H-6)Signals for H-2, H-5, H-6 significantly reduced or absent
¹³C NMR ~148 (C-2), ~125 (C-3), ~135 (C-4), ~110 (C-5), ~140 (C-6)Signals for C-2, C-5, C-6 appear as triplets with reduced intensity

Table 3: Predicted NMR Spectral Data.

Mechanism of Action: Signaling Pathway

Amifampridine exerts its therapeutic effect by blocking voltage-gated potassium channels (VGKCs) on the presynaptic nerve terminal.[1][2] This blockade prolongs the duration of the action potential, leading to an increased influx of calcium ions through voltage-gated calcium channels (VGCCs). The elevated intracellular calcium concentration enhances the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft, thereby improving neuromuscular transmission.[3][4][5]

cluster_pathway Amifampridine Mechanism of Action Amifampridine Amifampridine VGKC Voltage-Gated Potassium Channel (VGKC) Amifampridine->VGKC Blocks AP Action Potential Prolongation VGKC->AP Leads to VGCC Voltage-Gated Calcium Channel (VGCC) AP->VGCC Activates Ca_influx Increased Ca²⁺ Influx VGCC->Ca_influx Mediates ACh_release Enhanced Acetylcholine (ACh) Release Ca_influx->ACh_release Triggers NM_transmission Improved Neuromuscular Transmission ACh_release->NM_transmission Results in

Caption: Signaling pathway of Amifampridine.

Conclusion

This guide outlines a comprehensive approach to the synthesis and characterization of this compound. The proposed synthetic method, based on catalytic hydrogen-deuterium exchange, offers a viable route to this isotopically labeled compound. The detailed characterization protocols using HPLC, MS, and NMR are crucial for ensuring the quality and confirming the structural integrity of the final product. Understanding the mechanism of action provides the rationale for its therapeutic use and the importance of developing analogs with potentially improved properties. This information serves as a valuable resource for researchers and professionals involved in the development of novel therapeutics.

References

Amifampridine-d3 as an Internal Standard: A Technical Guide to its Core Mechanism of Action in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role and mechanism of action of Amifampridine-d3 as an internal standard in the quantitative bioanalysis of the drug amifampridine. The principles and methodologies detailed herein are crucial for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and other applications requiring precise and accurate quantification of amifampridine in biological matrices.

The Foundational Role of Internal Standards in Bioanalysis

Quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), is susceptible to variations that can impact the accuracy and precision of measurements. These variations can arise from the sample preparation process, instrument performance, and matrix effects. An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls. The IS co-elutes with the analyte and experiences similar variations during the analytical process. By measuring the ratio of the analyte's response to the IS's response, these variations can be normalized, leading to more reliable and reproducible results.

This compound: The Ideal Internal Standard for Amifampridine

This compound is a deuterated analog of amifampridine, where three hydrogen atoms have been replaced with deuterium atoms. This isotopic substitution makes it an ideal internal standard for the bioanalysis of amifampridine for several key reasons:

  • Chemical and Physical Similarity: this compound is chemically almost identical to amifampridine. This ensures that it behaves similarly during sample extraction, chromatography, and ionization.

  • Mass-to-Charge (m/z) Difference: The presence of three deuterium atoms results in a mass difference of approximately 3 Da between this compound and amifampridine. This mass difference is easily resolved by a mass spectrometer, allowing for simultaneous detection and quantification of both compounds without mutual interference.

  • Co-elution: Due to their similar chemical properties, amifampridine and this compound co-elute under typical reversed-phase liquid chromatography conditions. This is critical for compensating for matrix effects that can suppress or enhance the ionization of the analyte at a specific retention time.

The core mechanism of action of this compound as an internal standard lies in its ability to mimic the behavior of amifampridine throughout the analytical workflow. Any loss of analyte during sample processing or fluctuations in instrument response will be mirrored by a proportional loss or fluctuation in the internal standard. The constant ratio of their signals thus ensures the integrity of the quantitative data.

Amifampridine's Pharmacological Mechanism of Action

To appreciate the context of its bioanalysis, it is essential to understand the pharmacological mechanism of action of amifampridine. Amifampridine is a potassium channel blocker used for the symptomatic treatment of Lambert-Eaton myasthenic syndrome (LEMS).[1][2][3][4] LEMS is a rare autoimmune disorder where antibodies target voltage-gated calcium channels on presynaptic nerve terminals, leading to reduced acetylcholine release and subsequent muscle weakness.[5]

Amifampridine blocks the efflux of potassium ions from the presynaptic nerve terminal, which prolongs the duration of the action potential.[1][3][4][5] This extended depolarization keeps the voltage-gated calcium channels open for a longer period, increasing the influx of calcium ions. The elevated intracellular calcium concentration enhances the exocytosis of acetylcholine-containing vesicles, thereby improving neuromuscular transmission and muscle strength.[2][5]

The following diagram illustrates the signaling pathway of amifampridine's mechanism of action:

amifampridine_moa cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell AP Action Potential Arrives K_channel Voltage-Gated K+ Channel AP->K_channel Opens Ca_channel Voltage-Gated Ca2+ Channel AP->Ca_channel Opens K_channel->AP Repolarizes Membrane Ca_influx Ca2+ Influx Ca_channel->Ca_influx Amifampridine Amifampridine Amifampridine->K_channel Blocks Vesicles Acetylcholine Vesicles Ca_influx->Vesicles Triggers Fusion Exocytosis Exocytosis Vesicles->Exocytosis ACh_release Acetylcholine Release Exocytosis->ACh_release ACh_receptor Acetylcholine Receptor ACh_release->ACh_receptor Binds Muscle_contraction Muscle Contraction ACh_receptor->Muscle_contraction Initiates

Mechanism of action of amifampridine at the neuromuscular junction.

Experimental Protocol: Quantification of Amifampridine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This section provides a detailed methodology for a typical bioanalytical assay for amifampridine.

Materials and Reagents
  • Amifampridine reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of amifampridine and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of amifampridine by serial dilution of the stock solution with a 50:50 mixture of methanol and water. These solutions are used to prepare calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound by diluting the stock solution with a 50:50 mixture of methanol and water.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibrator, quality control, or unknown), add 25 µL of the internal standard working solution (100 ng/mL this compound).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

The following diagram illustrates the experimental workflow:

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound IS (25 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (300 µL) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject hplc HPLC Separation inject->hplc msms MS/MS Detection hplc->msms integrate Peak Integration msms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantify against Calibration Curve ratio->quantify

Bioanalytical workflow for amifampridine quantification.

LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of amifampridine and this compound.

ParameterCondition
LC Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Isocratic or gradient elution tailored for optimal separation
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Amifampridine) m/z 110.1 -> 93.1
MRM Transition (this compound) m/z 113.1 -> 96.1
Collision Energy Optimized for each transition

Data Presentation and Interpretation

The use of this compound as an internal standard allows for the construction of a reliable calibration curve by plotting the peak area ratio of amifampridine to this compound against the nominal concentration of the calibration standards. The concentration of amifampridine in unknown samples is then determined from this curve.

The following tables present representative quantitative data from a validated bioanalytical method.

Table 1: Calibration Curve Parameters
ParameterValue
Calibration Range 0.1 - 100 ng/mL
Regression Model Linear, weighted (1/x²)
Correlation Coefficient (r²) > 0.995
Accuracy of Calibrators 95 - 105%
Precision of Calibrators (CV%) < 10%
Table 2: Precision and Accuracy Data
QC LevelNominal Conc. (ng/mL)Intra-day Precision (CV%)Intra-day Accuracy (%)Inter-day Precision (CV%)Inter-day Accuracy (%)
LLOQ 0.1< 15%90 - 110%< 15%90 - 110%
Low 0.3< 10%92 - 108%< 10%92 - 108%
Mid 10< 8%95 - 105%< 8%95 - 105%
High 80< 8%95 - 105%< 8%95 - 105%
Table 3: Matrix Effect and Recovery
QC LevelMatrix FactorRecovery (%)
Low 0.9885
High 1.0288

Matrix Factor is calculated as the peak response in the presence of matrix divided by the peak response in a clean solution. A value close to 1 indicates minimal matrix effect.

Logical Relationships in Bioanalytical Method Validation

The validation of a bioanalytical method is a comprehensive process that establishes the performance characteristics of the assay. The following diagram illustrates the logical relationships between key validation parameters.

validation_logic cluster_core Core Performance cluster_range Assay Range cluster_sample_effects Sample Handling & Matrix Accuracy Accuracy Precision Precision Selectivity Selectivity Calibration_Curve Calibration Curve Selectivity->Calibration_Curve Calibration_Curve->Accuracy Calibration_Curve->Precision LLOQ LLOQ Calibration_Curve->LLOQ LLOQ->Accuracy LLOQ->Precision Matrix_Effect Matrix Effect Matrix_Effect->Accuracy Recovery Recovery Recovery->Accuracy Stability Stability Stability->Accuracy

Interdependencies of bioanalytical validation parameters.

Conclusion

This compound serves as the gold standard internal standard for the bioanalysis of amifampridine. Its core mechanism of action is rooted in the principles of isotope dilution mass spectrometry, where its near-identical physicochemical properties to the analyte ensure that it effectively compensates for variations throughout the analytical process. This technical guide has provided a comprehensive overview of the theoretical principles, a detailed experimental protocol, and a framework for data interpretation, equipping researchers, scientists, and drug development professionals with the necessary knowledge to implement robust and reliable bioanalytical methods for amifampridine. The use of this compound is indispensable for generating high-quality data in regulated and research environments.

References

Navigating the Labyrinth of Isotopic Purity: A Technical Guide to Amifampridine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical quality attribute of isotopic purity for deuterated Amifampridine (Amifampridine-d3). As the therapeutic landscape increasingly embraces the potential of deuterated compounds to enhance pharmacokinetic profiles, a comprehensive understanding of the analytical methodologies required to characterize these molecules is paramount. This document outlines the core principles, experimental protocols, and data interpretation strategies for assessing the isotopic purity and enrichment of this compound, ensuring the reliability and reproducibility of research and development efforts.

The Imperative of Isotopic Purity

Deuterium substitution in pharmaceuticals, a strategy to leverage the kinetic isotope effect, can significantly alter a drug's metabolic fate, potentially leading to improved efficacy, safety, and tolerability. Amifampridine, a potassium channel blocker used in the treatment of Lambert-Eaton myasthenic syndrome, is a candidate for such beneficial modification. The introduction of deuterium atoms into the Amifampridine molecule necessitates rigorous analytical characterization to confirm the precise location and extent of deuteration.

The isotopic purity of this compound is not merely a measure of the percentage of the desired d3 species but encompasses the complete distribution of all isotopologues (molecules differing only in their isotopic composition). The presence of residual non-deuterated (d0) or partially deuterated (d1, d2) species can impact the drug's performance and must be accurately quantified.

Quantitative Analysis of Isotopic Distribution

A thorough assessment of isotopic purity involves the quantification of each isotopologue. The following tables present illustrative data for two hypothetical batches of this compound, highlighting key parameters for evaluation.

Table 1: Isotopic Distribution of this compound Batch A

IsotopologueRelative Abundance (%)
Amifampridine-d00.5
Amifampridine-d12.0
Amifampridine-d27.5
This compound 90.0

Table 2: Isotopic Distribution of this compound Batch B

IsotopologueRelative Abundance (%)
Amifampridine-d00.2
Amifampridine-d11.3
Amifampridine-d24.5
This compound 94.0

Table 3: Comparative Summary of Isotopic Enrichment

ParameterBatch ABatch B
Isotopic Purity (d3 %) 90.0% 94.0%
Deuterium Enrichment>98%>99%
Chemical Purity>99.5%>99.8%

Experimental Protocols for Isotopic Purity Determination

Accurate determination of isotopic purity relies on a combination of high-resolution analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

Mass Spectrometry (MS) Based Protocol

High-resolution mass spectrometry is a powerful tool for resolving and quantifying isotopologues based on their mass-to-charge ratio (m/z).

Objective: To determine the relative abundance of Amifampridine-d0, -d1, -d2, and -d3 isotopologues.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system (LC-HRMS).

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Further dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.

  • LC-HRMS Analysis:

    • LC Column: A C18 reversed-phase column is typically employed.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Positive ion electrospray ionization (ESI+).

    • Scan Range: m/z 100-150.

    • Resolution: Set to a high resolution (e.g., >60,000) to resolve the isotopic peaks.

  • Data Analysis:

    • Extract the ion chromatograms for the theoretical m/z values of the [M+H]+ ions for each isotopologue (d0, d1, d2, and d3).

    • Integrate the peak areas for each isotopologue.

    • Calculate the relative abundance of each isotopologue as a percentage of the total integrated peak area of all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

¹H-NMR spectroscopy is essential for confirming the positions of deuteration and quantifying any residual proton signals at the deuterated sites.

Objective: To confirm the positions of deuteration and quantify residual proton signals.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6) to a concentration of approximately 5-10 mg/mL.

    • Add a known amount of an internal standard with a distinct NMR signal for quantitative analysis.

  • ¹H-NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H-NMR spectrum.

    • Pay close attention to the chemical shift regions where the protons in the non-deuterated Amifampridine would appear.

    • Integrate the residual proton signals at the sites of deuteration.

    • Compare the integrals of the residual proton signals to the integral of a non-deuterated position in the molecule or the internal standard to calculate the percentage of deuteration at each site.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the experimental procedures for assessing the isotopic purity of this compound.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing prep1 Dissolve this compound prep2 Dilute to working concentration prep1->prep2 analysis1 Inject sample prep2->analysis1 analysis2 Chromatographic separation analysis1->analysis2 analysis3 High-resolution mass detection analysis2->analysis3 data1 Extract ion chromatograms analysis3->data1 data2 Integrate isotopologue peaks data1->data2 data3 Calculate relative abundance data2->data3

Caption: Workflow for Isotopic Purity Analysis by Mass Spectrometry.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq NMR Acquisition cluster_data_nmr Data Analysis prep_nmr1 Dissolve this compound in deuterated solvent prep_nmr2 Add internal standard prep_nmr1->prep_nmr2 acq1 Acquire 1H-NMR spectrum prep_nmr2->acq1 data_nmr1 Integrate residual proton signals acq1->data_nmr1 data_nmr2 Compare integrals to standard data_nmr1->data_nmr2 data_nmr3 Determine site-specific deuteration data_nmr2->data_nmr3

Caption: Workflow for Deuteration Site Confirmation by NMR Spectroscopy.

Conclusion

A comprehensive characterization of the isotopic purity and enrichment of this compound is a non-negotiable aspect of its development and application. By employing a multi-faceted analytical approach that combines the strengths of high-resolution mass spectrometry and NMR spectroscopy, researchers can gain a detailed understanding of the isotopic composition. This rigorous analysis ensures the quality, consistency, and reliability of this compound, ultimately contributing to the development of safer and more effective therapeutics.

References

Decoding the Amifampridine-d3 Certificate of Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated active pharmaceutical ingredient (API) like Amifampridine-d3 is a critical document. It provides a comprehensive summary of the identity, purity, and quality of the compound, ensuring it meets the stringent requirements for research and clinical applications. This guide delves into the core components of an this compound CoA, explaining the significance of each test and the methodologies employed.

Quantitative Data Summary

A typical Certificate of Analysis for this compound will present a series of tests with their corresponding specifications and results. The following table summarizes the key quantitative data points you would expect to find.

TestSpecificationTypical ResultMethod
Appearance White to Off-White SolidConformsVisual Inspection
Identity (¹H NMR) Conforms to StructureConformsNuclear Magnetic Resonance Spectroscopy
Identity (MS) Conforms to StructureConformsMass Spectrometry
Assay (by HPLC) ≥ 98.0%99.5%High-Performance Liquid Chromatography
Chemical Purity (HPLC) ≥ 98.0%99.8%High-Performance Liquid Chromatography
Deuterated Incorporation ≥ 99% atom % D99.6% atom % DMass Spectrometry or ¹H NMR
Water Content (Karl Fischer) ≤ 1.0%0.2%Karl Fischer Titration
Residual Solvents Meets USP <467> LimitsConformsGas Chromatography-Mass Spectrometry (GC-MS)
Elemental Impurities Meets ICH Q3D LimitsConformsInductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Experimental Protocols

The quantitative data presented in a CoA is the result of rigorous experimental procedures. Below are detailed methodologies for the key experiments cited.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[1] It exploits the magnetic properties of atomic nuclei to generate a unique spectrum that serves as a molecular fingerprint.

  • Methodology:

    • A small, precisely weighed sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).

    • The solution is transferred to an NMR tube.

    • The tube is placed in a high-field NMR spectrometer.

    • A ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed and compared to the known spectrum of Amifampridine to confirm the presence of the core structure and the absence of proton signals at the deuterated positions.

Identity and Deuterated Incorporation by Mass Spectrometry (MS)
  • Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the molecular weight of the compound and to determine the level of deuterium incorporation.[2]

  • Methodology:

    • A dilute solution of this compound is prepared.

    • The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

    • The sample is ionized, and the ions are separated based on their mass-to-charge ratio.

    • The resulting mass spectrum is analyzed to confirm the presence of the molecular ion peak corresponding to the mass of this compound. The isotopic distribution of the molecular ion peak is used to calculate the percentage of deuterium incorporation.

Assay and Chemical Purity by High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC is a technique used to separate, identify, and quantify each component in a mixture.[3] It is ideal for determining the purity of a substance by separating it from any potential impurities.[3][4]

  • Methodology:

    • Standard and Sample Preparation: A reference standard of Amifampridine with a known purity is accurately weighed and dissolved in a suitable solvent to create a standard solution of known concentration. The this compound sample is similarly prepared.

    • Chromatographic System: An HPLC system equipped with a suitable column (e.g., C18) and a UV detector is used.

    • Mobile Phase: A specific mixture of solvents (e.g., acetonitrile and water with a modifying agent like trifluoroacetic acid) is pumped through the column.

    • Injection and Separation: A precise volume of the standard and sample solutions are injected into the HPLC system. The components of the sample are separated as they pass through the column based on their affinity for the stationary phase.

    • Detection and Quantification: The UV detector measures the absorbance of the components as they elute from the column, generating a chromatogram. The area of the peak corresponding to this compound is used to calculate the assay (potency) against the reference standard. The percentage of all other peaks relative to the main peak determines the chemical purity.

Visualizations

Amifampridine's Mechanism of Action

Amifampridine works by blocking voltage-gated potassium channels in presynaptic nerve terminals.[5][6][7][8][9] This blockage prolongs the depolarization of the cell membrane, which in turn allows voltage-gated calcium channels to remain open for a longer duration.[5][7] The resulting increase in intracellular calcium concentration enhances the release of the neurotransmitter acetylcholine into the synaptic cleft, thereby improving neuromuscular transmission.[5][6][7][8] This is particularly beneficial in conditions like Lambert-Eaton myasthenic syndrome (LEMS), where acetylcholine release is impaired.[5][6]

amifampridine_mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane amifampridine Amifampridine k_channel Voltage-Gated K+ Channel amifampridine->k_channel Blocks ca_channel Voltage-Gated Ca2+ Channel k_channel->ca_channel Prolongs Depolarization ca_ion Ca2+ ca_channel->ca_ion Increases Influx ach_vesicle Acetylcholine Vesicle ach_receptor Acetylcholine Receptor ach_vesicle->ach_receptor ACh Release & Binding ca_ion->ach_vesicle Triggers Exocytosis

Mechanism of Action of Amifampridine.
Certificate of Analysis Workflow

The generation of a Certificate of Analysis follows a structured and logical workflow to ensure the quality and accuracy of the final document. This process begins with the receipt of the sample and proceeds through testing, data review, and final approval by the quality assurance department.

coa_workflow start Sample Receipt testing Analytical Testing (NMR, MS, HPLC, etc.) start->testing data_review Data Review & Analysis testing->data_review spec_check Comparison to Specifications data_review->spec_check generate_coa Generate Draft CoA spec_check->generate_coa Pass oos Out of Specification (OOS) Investigation spec_check->oos Fail qa_review QA Review & Approval generate_coa->qa_review final_coa Final Certificate of Analysis qa_review->final_coa

Logical workflow for generating a Certificate of Analysis.

References

Commercial Sources and Availability of Amifampridine-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, availability, and synthesis of Amifampridine-d3. The information is intended to assist researchers, scientists, and drug development professionals in procuring and utilizing this deuterated analog of Amifampridine for their research needs.

Commercial Availability

This compound is available from several commercial suppliers, primarily on a research-grade basis. Availability can range from in-stock to custom synthesis, with lead times varying accordingly. The purity of commercially available this compound is generally high, though isotopic enrichment data is not always readily provided by suppliers and may require direct inquiry.

Below is a summary of known commercial suppliers of this compound. It is important to note that pricing and availability are subject to change, and direct contact with the suppliers is recommended for the most current information.

SupplierCatalog NumberPurityMolecular FormulaAvailability
A Chemtek ARD181851D398+%Not SpecifiedIn Stock, Ready to be Shipped[1]
Simson Pharma A1790001Not SpecifiedC5H4D3N3Custom Synthesis
MedChemExpress HY-14946SNot SpecifiedNot Specified1 mg available with a 2-5 week lead time, larger quantities by quote
Clearsynth CS-O-3934399.21% by HPLCC5H4D3N3Inquire for availability[2]

Note: The molecular formula C5H4D3N3 provided by some suppliers indicates that the three deuterium atoms are located on the pyridine ring.

Proposed Synthesis of this compound

While specific, detailed proprietary synthesis protocols for commercially available this compound are not publicly disclosed, a plausible and scientifically sound synthetic route can be devised based on established methods for the synthesis of 3,4-diaminopyridine and known techniques for the deuteration of aromatic compounds.

The proposed synthesis involves a two-step process:

  • Synthesis of 3,4-Diaminopyridine (Amifampridine): A common route to unlabeled Amifampridine starts from 4-aminopyridine.

  • Deuteration of 3,4-Diaminopyridine: The deuteration of the pyridine ring can be achieved through a hydrogen-deuterium (H/D) exchange reaction.

Experimental Protocols

Step 1: Synthesis of 3,4-Diaminopyridine (Amifampridine)

A variety of synthetic routes for 3,4-diaminopyridine have been reported. One common method involves the reduction of 3-nitro-4-aminopyridine.

  • Materials: 3-nitro-4-aminopyridine, Palladium on carbon (Pd/C, 10%), Methanol, Hydrogen gas.

  • Procedure:

    • Dissolve 3-nitro-4-aminopyridine in methanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield crude 3,4-diaminopyridine.

    • The crude product can be purified by recrystallization or column chromatography.

Step 2: Deuteration of 3,4-Diaminopyridine to Yield this compound

The deuteration of the pyridine ring can be achieved via an H/D exchange reaction in the presence of a deuterium source, such as deuterated water (D₂O), often under elevated temperature and pressure, potentially with microwave assistance to accelerate the reaction.[3]

  • Materials: 3,4-diaminopyridine, Deuterated water (D₂O, 99.8 atom % D), Microwave reactor vials.

  • Procedure:

    • Place 3,4-diaminopyridine in a microwave reactor vial.

    • Add an excess of D₂O to the vial.

    • Seal the vial and place it in a microwave reactor.

    • Heat the mixture to a high temperature (e.g., 180-200 °C) for a specified period (e.g., 2-4 hours). The optimal time and temperature would need to be determined empirically.

    • After cooling, the D₂O can be removed under reduced pressure.

    • To increase the level of deuteration, the process can be repeated with fresh D₂O.

    • The final product, this compound, should be analyzed by mass spectrometry to confirm the mass shift and by ¹H-NMR to confirm the positions and extent of deuteration.

Visualizations

Proposed Synthesis Workflow for this compound

G Proposed Synthesis Workflow for this compound cluster_synthesis Synthesis of Unlabeled Amifampridine cluster_deuteration Deuteration cluster_analysis Analysis 3_nitro_4_aminopyridine 3-nitro-4-aminopyridine Reduction Reduction (H2, Pd/C) 3_nitro_4_aminopyridine->Reduction Amifampridine 3,4-Diaminopyridine (Amifampridine) Reduction->Amifampridine H_D_Exchange H/D Exchange (D2O, Microwave) Amifampridine->H_D_Exchange Amifampridine_d3 This compound H_D_Exchange->Amifampridine_d3 Analysis Purity & Isotopic Enrichment Analysis (HPLC, MS, NMR) Amifampridine_d3->Analysis

Caption: Proposed two-step synthesis workflow for this compound.

Logical Workflow for Sourcing this compound

G Logical Workflow for Sourcing this compound Start Define Research Needs (Quantity, Purity, Isotopic Enrichment) Identify_Suppliers Identify Potential Suppliers (e.g., A Chemtek, Simson Pharma, MedChemExpress, Clearsynth) Start->Identify_Suppliers Request_Quotes Request Quotes and Certificates of Analysis (CoA) Identify_Suppliers->Request_Quotes Evaluate_Suppliers Evaluate Suppliers Based on: - Purity & Isotopic Data - Price - Lead Time - Reputation Request_Quotes->Evaluate_Suppliers Select_Supplier Select Optimal Supplier Evaluate_Suppliers->Select_Supplier Place_Order Place Purchase Order Select_Supplier->Place_Order Receive_and_Verify Receive and Perform Incoming Quality Control Place_Order->Receive_and_Verify End Material Ready for Research Receive_and_Verify->End

Caption: Decision-making workflow for sourcing this compound.

References

Amifampridine-d3 Stability and Storage: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Amifampridine-d3. Due to the limited availability of specific stability data for the deuterated form, this document leverages extensive information on the stability of Amifampridine and its phosphate salt, offering a robust framework for handling and stability testing of this compound. General principles for the stability of isotopically labeled compounds are also incorporated to ensure a thorough understanding.

Executive Summary

Stability Profile of Amifampridine

The stability of Amifampridine has been primarily documented for its phosphate salt, which is the form used in the commercial product FIRDAPSE®.

General Stability and Storage

Amifampridine phosphate demonstrates superior stability compared to the 3,4-diaminopyridine (3,4-DAP) base.[1][2] The approved storage condition for FIRDAPSE® tablets is at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[3] The phosphate salt formulation does not require refrigeration.[3][4] Stability data for commercial batches of the finished product have demonstrated a shelf-life of up to 36 months under long-term storage conditions (25°C / 60% RH).[5]

Photostability

Amifampridine is sensitive to light. Photostability studies on the active substance showed a slight darkening of the powder upon exposure to light, indicating that protection from light is necessary during storage.[5]

Degradation Pathways

Forced degradation studies have been conducted to elucidate the degradation pathways of Amifampridine under various stress conditions.

Under oxidative stress (e.g., exposure to hydrogen peroxide), the primary degradation products of the molecular form of 3,4-diaminopyridine have been identified as 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide. The salt form of Amifampridine is more resistant to oxidation, with 4-amino, 3-nitropyridine being the main degradation product, formed in smaller quantities compared to the free base.[1][6]

Forced degradation studies have also been performed under acidic, basic, and thermal stress , indicating that a validated HPLC method can successfully separate the parent drug from its degradation products.[7]

Quantitative Stability Data

While specific quantitative stability data for this compound is not available, the following table summarizes the known stability information for Amifampridine phosphate.

ConditionDurationObservationReference
Long-Term (25°C / 60% RH)Up to 36 monthsStable[5]
Intermediate (30°C / 75% RH)Up to 12 monthsStable[5]
Accelerated (40°C / 75% RH)Up to 6 monthsStable[5]
Photostability (13500 Lux / 1.96 W/m² at 25°C)102 hoursSlight darkening of powder, no significant increase in impurities[5]

Recommended Storage and Handling for this compound

Based on the stability profile of Amifampridine and general best practices for deuterated compounds, the following storage and handling procedures are recommended for this compound:

ParameterRecommendationRationale
Temperature Store at controlled room temperature (20°C to 25°C). Refrigeration (2°C to 8°C) may be considered for long-term storage of the pure active substance.Amifampridine phosphate is stable at room temperature. Refrigeration is a general best practice for long-term preservation of deuterated compounds.[8]
Light Protect from light by storing in amber vials or other light-blocking containers.Amifampridine is known to be light-sensitive.[5] Protection from light is crucial to prevent photodegradation of organic compounds.[9]
Humidity Store in a dry environment. Use of desiccants is recommended if not stored in a sealed container.To prevent potential hydrolysis and degradation.
Atmosphere For long-term storage of the pure substance, consider storage under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation.[9]
Solvent Choice For solutions, use aprotic or non-exchangeable protic solvents. Avoid acidic or basic aqueous solutions to minimize the risk of deuterium-hydrogen exchange.The choice of solvent is critical to maintain isotopic purity.[9]

Experimental Protocols for Stability Testing

The following are outlines of experimental protocols that can be adapted for the stability testing of this compound.

Forced Degradation Study (Adapted from Harshalatha et al., 2020)

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., mobile phase) to a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.5 N HCl and heat at 85°C for 8 hours. Neutralize with 0.5 N NaOH.

    • Base Hydrolysis: Treat the stock solution with 0.5 N NaOH and keep for 6 hours. Neutralize with 0.5 N HCl.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and keep for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 80°C for 5 hours.

    • Photolytic Degradation: Expose the drug substance to UV light.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method (Adapted from Harshalatha et al., 2020)

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Chromatographic Conditions:

  • Column: Waters C18 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Di-Potassium Hydrogen Orthophosphate buffer (pH 6.4 adjusted with Orthophosphoric acid) : Acetonitrile (70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 290 nm

  • Injection Volume: 20 µL

  • Temperature: Ambient

Validation Parameters: The method should be validated according to ICH guidelines for specificity, linearity, precision, accuracy, and robustness.

Visualizations

Degradation Pathway of Amifampridine

G Figure 1. Proposed Oxidative Degradation Pathway of Amifampridine Amifampridine Amifampridine (3,4-Diaminopyridine) OxidativeStress Oxidative Stress (e.g., H₂O₂) Amifampridine->OxidativeStress Product1 4-amino, 3-nitropyridine OxidativeStress->Product1 Product2 3,4-diaminopyridine-N-oxide OxidativeStress->Product2

Caption: Proposed Oxidative Degradation Pathway of Amifampridine.

Experimental Workflow for Stability Testing

G Figure 2. General Workflow for this compound Stability Testing cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Formal Stability Study (ICH Guidelines) A Obtain this compound Reference Standard B Develop & Validate Stability-Indicating Method (e.g., HPLC) A->B C Stress Samples: - Acid - Base - Oxidation - Heat - Light B->C F Place Samples in Stability Chambers (Long-term, Intermediate, Accelerated) B->F D Analyze Stressed Samples C->D E Identify Degradation Products D->E G Pull Samples at Time Points F->G H Analyze Samples for Assay, Impurities, etc. G->H I Establish Shelf-life and Storage Conditions H->I

References

The Pharmacokinetics of Amifampridine: A Technical Guide and Theoretical Exploration of its Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetics of amifampridine (3,4-diaminopyridine), a potassium channel blocker used for the symptomatic treatment of Lambert-Eaton myasthenic syndrome (LEMS). The document details the absorption, distribution, metabolism, and excretion of amifampridine, with a particular focus on the significant influence of N-acetyltransferase 2 (NAT2) genetic polymorphism on its metabolic pathway. All quantitative data are summarized in structured tables for clear comparison, and detailed experimental protocols for key pharmacokinetic studies are provided. Furthermore, this guide includes a theoretical exploration of a hypothetical deuterated analog of amifampridine. While no such analog is currently described in scientific literature, this section discusses the potential impact of deuteration on the pharmacokinetic profile of amifampridine, drawing upon established principles of the kinetic isotope effect in drug development. Visual diagrams generated using Graphviz are included to illustrate key pathways and experimental workflows.

Introduction to Amifampridine

Amifampridine is a voltage-gated potassium channel blocker that enhances the release of acetylcholine at the neuromuscular junction.[1][2] This mechanism of action alleviates the muscle weakness characteristic of LEMS, a rare autoimmune disorder.[1][3] The phosphate salt of amifampridine is a more stable formulation that does not require refrigeration.[4]

Pharmacokinetics of Amifampridine

The pharmacokinetic profile of amifampridine is characterized by rapid absorption and significant inter-individual variability, primarily due to genetic differences in its metabolism.[5][6]

Absorption

Amifampridine is rapidly and almost completely absorbed from the gastrointestinal tract, with a bioavailability of 93–100%.[5] Peak plasma concentrations (Cmax) are typically reached within 0.6 to 1.3 hours.[5][7] Food intake can delay the time to reach maximum concentration (Tmax) but does not have a clinically significant effect on the overall exposure (AUC).[5][8]

Distribution

Limited information is available on the tissue distribution of amifampridine in humans. However, preclinical studies in rats have shown a high tissue-to-plasma partition coefficient (Kp) in the kidney, heart, and muscle.[3] The volume of distribution at steady-state in rats was found to be 2.8 ± 0.7 L/kg.[3]

Metabolism

Amifampridine is primarily metabolized via N-acetylation to its main and inactive metabolite, 3-N-acetylamifampridine.[2][5] This reaction is catalyzed by the polymorphic enzyme N-acetyltransferase 2 (NAT2).[2][5][9] The activity of NAT2 varies significantly among individuals, leading to different acetylator phenotypes: slow, intermediate, and fast acetylators.[6] This genetic polymorphism is the primary factor responsible for the wide inter-individual variability observed in the pharmacokinetics of amifampridine.[5][6] Slow acetylators exhibit significantly higher plasma concentrations and a longer elimination half-life of amifampridine compared to fast acetylators.[4][6]

Excretion

Amifampridine and its metabolite are predominantly eliminated via the kidneys.[5] Approximately 19% of the administered dose is excreted unchanged in the urine, while 74–81% is excreted as 3-N-acetylamifampridine.[5]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of amifampridine.

Table 1: Pharmacokinetic Parameters of Amifampridine in Healthy Subjects

ParameterValueReference
Bioavailability93–100%[5]
Tmax (fasted)0.6 (±0.25) hours[5]
Tmax (fed)1.3 (±0.9) hours[5]
Elimination Half-life (t½)2.5 (±0.7) hours[5]
Area Under the Curve (AUC)117 (±77) ng∙h/ml[5]
Renal Excretion (unchanged)19%[5]
Renal Excretion (as 3-N-acetylamifampridine)74–81%[5]

Table 2: Influence of NAT2 Acetylator Status on Amifampridine Pharmacokinetics

ParameterSlow AcetylatorsFast AcetylatorsFold Difference (Slow/Fast)Reference
CmaxUp to 8.8-fold higherLower~8.8[6]
AUCUp to 9-fold higherLower~9[5][6]
Elimination Half-life (t½)LongerShorter-[4]

Experimental Protocols

Pharmacokinetic Study in Healthy Volunteers

Objective: To determine the single-dose pharmacokinetics of amifampridine and the effect of food.

Study Design: An open-label, single-dose, crossover study in healthy adult volunteers.

Methodology:

  • Subject Recruitment: Recruit healthy male and female subjects. Obtain informed consent.

  • Dosing: Administer a single oral dose of amifampridine phosphate (e.g., 20 mg) on two separate occasions: once after an overnight fast and once after a standardized high-fat meal. A washout period of at least 7 days should separate the two dosing periods.

  • Blood Sampling: Collect serial blood samples at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

  • Bioanalysis: Analyze plasma samples for amifampridine and its metabolite, 3-N-acetylamifampridine, using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis.

NAT2 Genotyping and Phenotyping

Objective: To determine the acetylator status of subjects participating in pharmacokinetic studies.

Methodology:

  • Genotyping:

    • Collect a whole blood sample from each subject.

    • Extract genomic DNA from the blood sample.

    • Perform NAT2 genotyping to identify specific single nucleotide polymorphisms (SNPs) associated with slow, intermediate, and fast acetylator phenotypes using methods like polymerase chain reaction-restriction fragment length polymorphism (PCR-RFLP) or direct sequencing.

  • Phenotyping (Caffeine Challenge Test):

    • Administer a standard dose of caffeine to subjects after an overnight fast.

    • Collect a urine sample over a specified period (e.g., 5 hours).

    • Analyze the urine for caffeine and its metabolites using a validated analytical method.

    • Calculate the ratio of specific metabolites to determine the acetylator phenotype.

Visualizations

Mechanism of Action of Amifampridine

cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell Voltage-gated K+ channels Voltage-gated K+ channels Prolonged Depolarization Prolonged Depolarization Voltage-gated Ca2+ channels Voltage-gated Ca2+ channels Ca2+ Influx Ca2+ Influx Acetylcholine Vesicles Acetylcholine Vesicles Acetylcholine Acetylcholine Acetylcholine Vesicles->Acetylcholine release Acetylcholine Receptors Acetylcholine Receptors Acetylcholine->Acetylcholine Receptors binds to Muscle Contraction Muscle Contraction Acetylcholine Receptors->Muscle Contraction initiates Amifampridine Amifampridine Amifampridine->Voltage-gated K+ channels blocks Prolonged Depolarization->Voltage-gated Ca2+ channels opens Ca2+ Influx->Acetylcholine Vesicles triggers fusion

Caption: Mechanism of action of amifampridine at the neuromuscular junction.

Metabolism of Amifampridine

Amifampridine Amifampridine 3-N-acetylamifampridine (inactive) 3-N-acetylamifampridine (inactive) Amifampridine->3-N-acetylamifampridine (inactive) N-acetylation Renal Excretion Renal Excretion Amifampridine->Renal Excretion (19%) 3-N-acetylamifampridine (inactive)->Renal Excretion (74-81%) NAT2 NAT2 NAT2->Amifampridine catalyzes

Caption: Metabolic pathway of amifampridine.

Experimental Workflow for a Pharmacokinetic Study

cluster_study_conduct Study Conduct cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Subject Screening & Enrollment Subject Screening & Enrollment Dosing (Fasted/Fed) Dosing (Fasted/Fed) Subject Screening & Enrollment->Dosing (Fasted/Fed) Serial Blood Sampling Serial Blood Sampling Dosing (Fasted/Fed)->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Sample Extraction Sample Extraction Plasma Separation->Sample Extraction LC-MS/MS Analysis LC-MS/MS Analysis Sample Extraction->LC-MS/MS Analysis Concentration-Time Data Concentration-Time Data LC-MS/MS Analysis->Concentration-Time Data Pharmacokinetic Modeling Pharmacokinetic Modeling Concentration-Time Data->Pharmacokinetic Modeling Parameter Calculation (AUC, Cmax, etc.) Parameter Calculation (AUC, Cmax, etc.) Pharmacokinetic Modeling->Parameter Calculation (AUC, Cmax, etc.)

Caption: General workflow for a clinical pharmacokinetic study.

Theoretical Exploration: Deuterated Amifampridine

Disclaimer: To date, there is no publicly available information on the development or pharmacokinetic profile of a deuterated analog of amifampridine. The following section is a theoretical discussion based on the principles of the kinetic isotope effect and its application in drug development.

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, can alter the pharmacokinetic properties of a drug. This is due to the kinetic isotope effect, where the increased mass of deuterium can slow the rate of chemical reactions, particularly those involving the cleavage of a carbon-hydrogen bond.

Potential Sites for Deuteration on Amifampridine

The primary site of metabolism for amifampridine is the amino group at the 3-position, which undergoes N-acetylation. While deuterating the N-H bonds might have a minor effect, a more significant impact could potentially be achieved by deuterating the pyridine ring. The C-H bonds on the aromatic ring are not directly involved in the primary metabolic pathway, so deuteration at these positions would likely not significantly alter the rate of N-acetylation. However, if there are minor, uncharacterized oxidative metabolic pathways, deuteration of the pyridine ring could potentially reduce the formation of minor metabolites.

Hypothetical Impact on Pharmacokinetics

If a deuterated analog of amifampridine were to be developed, the primary goal would likely be to modulate its metabolism. However, since the main metabolic pathway, N-acetylation, does not involve C-H bond cleavage, the kinetic isotope effect might not be pronounced.

A theoretical deuterated amifampridine could potentially exhibit:

  • Similar Metabolism: The rate of N-acetylation by NAT2 might not be significantly affected by deuteration of the pyridine ring.

  • Reduced Formation of Minor Metabolites: If any minor oxidative metabolites are formed, deuteration at the site of oxidation could slow their formation, potentially leading to a cleaner metabolic profile.

  • Bioavailability and Distribution: These parameters are less likely to be significantly altered by deuteration unless it impacts physicochemical properties like lipophilicity.

Proposed Experimental Workflow for a Deuterated Amifampridine Analog

Should a deuterated analog of amifampridine be synthesized, a comparative pharmacokinetic study would be essential.

cluster_study_design Comparative PK Study Design cluster_analysis Analysis Healthy Volunteers Healthy Volunteers Crossover Dosing Crossover Dosing (Amifampridine vs. Deuterated Analog) Healthy Volunteers->Crossover Dosing Blood Sampling Blood Sampling Crossover Dosing->Blood Sampling LC-MS/MS Bioanalysis LC-MS/MS Bioanalysis Blood Sampling->LC-MS/MS Bioanalysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Bioanalysis->PK Parameter Calculation Statistical Comparison Statistical Comparison PK Parameter Calculation->Statistical Comparison

Caption: Proposed workflow for a comparative pharmacokinetic study of amifampridine and a deuterated analog.

Conclusion

The pharmacokinetics of amifampridine are well-characterized, with rapid absorption and metabolism primarily governed by the polymorphic NAT2 enzyme. This leads to significant inter-individual variability in drug exposure, which is an important consideration in its clinical use. While the concept of a deuterated amifampridine analog presents an interesting area for theoretical exploration, no such compound has been reported in the literature. Future research could investigate whether deuteration at specific positions on the amifampridine molecule could offer any pharmacokinetic advantages, although the impact on its primary N-acetylation pathway may be limited. A thorough understanding of the existing pharmacokinetic data for amifampridine is crucial for optimizing its therapeutic use and for the design of any future drug development efforts.

References

Amifampridine Metabolism and the Role of Amifampridine-d3 in Scientific Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of amifampridine, the influence of genetic factors on its pharmacokinetics, and the critical role of its deuterated analog, amifampridine-d3, in bioanalytical studies. The information presented herein is intended to support research, development, and clinical investigation of this important therapeutic agent.

Introduction to Amifampridine

Amifampridine (3,4-diaminopyridine) is a potassium channel blocker used for the symptomatic treatment of Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder that affects neuromuscular transmission.[1] Its mechanism of action involves prolonging the depolarization of the presynaptic nerve terminal, which increases the influx of calcium and subsequently enhances the release of acetylcholine into the neuromuscular junction.[1] Understanding the metabolism and pharmacokinetics of amifampridine is crucial for optimizing its therapeutic use and ensuring patient safety.

Metabolism of Amifampridine

The primary metabolic pathway for amifampridine is N-acetylation, which results in the formation of its single major metabolite, 3-N-acetylamifampridine.[2] This metabolite is considered to be pharmacologically inactive.[2][3]

The enzymes responsible for this metabolic transformation are the N-acetyltransferases, specifically N-acetyltransferase 1 (NAT1) and N-acetyltransferase 2 (NAT2).[2] While both enzymes can metabolize amifampridine, in vitro studies have shown that NAT2 has a significantly higher metabolic rate for this substrate.[2]

The Influence of NAT2 Genetic Polymorphisms

The gene encoding for the NAT2 enzyme is highly polymorphic in the human population, leading to distinct phenotypes with varying rates of drug metabolism.[4] Individuals are generally categorized as "slow acetylators" or "fast acetylators" based on their NAT2 genotype.[2] This genetic variation has a profound impact on the pharmacokinetics of amifampridine.

  • Slow Acetylators: Individuals with two reduced-function NAT2 alleles exhibit a significantly slower metabolism of amifampridine. This leads to higher plasma concentrations (Cmax) and greater overall drug exposure (AUC) compared to fast acetylators.[2][4] Consequently, slow acetylators may be at an increased risk of experiencing adverse effects.[2]

  • Fast Acetylators: Individuals with at least one normal-function NAT2 allele metabolize amifampridine more rapidly, resulting in lower plasma concentrations and overall exposure.[2]

The prevalence of the slow acetylator phenotype varies among different ethnic populations. It is more common in Caucasian and African populations (40-70%) and less frequent in individuals of Pacific Asian descent (10-30%).

Excretion

Amifampridine and its 3-N-acetylated metabolite are primarily eliminated from the body via the kidneys.[5] Within 24 hours of administration, approximately 93-100% of the dose is excreted in the urine, with about 19% as unchanged amifampridine and 74-82% as 3-N-acetylamifampridine.[5]

Data Presentation

The following tables summarize key quantitative data related to the pharmacokinetics and metabolism of amifampridine.

Pharmacokinetic Parameters of Amifampridine and 3-N-Acetylamifampridine in Fast vs. Slow Acetylators
ParameterAnalyteAcetylator Phenotype5 mg Dose10 mg Dose20 mg Dose30 mg Dose
Cmax (ng/mL) AmifampridineFast3.98 ± 0.777.96 ± 1.5116.2 ± 4.5625.5 ± 5.61
Slow17.9 ± 5.9235.8 ± 11.856.7 ± 16.189.6 ± 28.5
3-N-AcetylamifampridineFast82.3 ± 21.8162 ± 56.2268 ± 57.5350 ± 40.5
Slow43.2 ± 14.580.6 ± 12.7138 ± 21.1189 ± 31.8
AUC0-t (ng·h/mL) AmifampridineFast2.89 ± 0.3010.3 ± 1.2524.7 ± 2.4743.5 ± 5.41
Slow30.1 ± 6.6474.8 ± 15.6142 ± 32.1230 ± 54.9
3-N-AcetylamifampridineFast286 ± 33.0609 ± 83.51194 ± 1191687 ± 190
Slow205 ± 35.6425 ± 79.6800 ± 1301115 ± 185
t1/2 (h) AmifampridineFast0.60 ± 0.161.09 ± 0.281.23 ± 0.311.65 ± 0.37
Slow2.22 ± 0.602.44 ± 0.502.33 ± 0.593.11 ± 0.66
3-N-AcetylamifampridineFast3.06 ± 0.573.78 ± 1.253.63 ± 1.013.63 ± 0.64
Slow3.72 ± 1.114.29 ± 1.214.31 ± 0.634.35 ± 0.50

Data presented as mean ± SD. Data compiled from a study in healthy volunteers.[2][3]

In Vitro Metabolism and Inhibition Data
ParameterEnzyme SourceValue
Amifampridine Acetylation Kinetics
KmRat Liver S966.6 ± 24.2 µM
VmaxRat Liver S95130 ± 1100 pmol/min/mg protein
Inhibition of Amifampridine Acetylation (IC50)
AcetaminophenHuman Liver S94485 ± 742 µM
Rat Liver S9155.1 ± 27.5 µM
Mouse Liver S91734 ± 226.2 µM
ApocyninHuman Liver S9843.5 ± 160.4 µM
Rat Liver S9278.3 ± 12.8 µM
Mouse Liver S91655 ± 385.3 µM
CimetidineHuman Liver S92449 ± 257.9 µM
Rat Liver S92367 ± 163.5 µM
Mouse Liver S92711 ± 339.3 µM

Data presented as mean ± SD.[4][6]

The Role of this compound in Bioanalytical Studies

In the quantitative analysis of amifampridine in biological matrices such as plasma, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. This compound, a deuterated analog of amifampridine, is an ideal internal standard for such applications.

The core principle behind using a SIL-IS is isotope dilution mass spectrometry. A known amount of this compound is added to the biological sample at the beginning of the sample preparation process. Because this compound is chemically and physically almost identical to amifampridine, it behaves similarly during all subsequent steps, including extraction, chromatography, and ionization in the mass spectrometer.

Any variability in the analytical process, such as incomplete extraction recovery or matrix effects (ion suppression or enhancement), will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the analyte's response to the internal standard's response, these sources of error are effectively normalized, leading to highly accurate and precise quantification.

Experimental Protocols

In Vitro Metabolism of Amifampridine in Liver S9 Fraction

This protocol describes a general procedure for assessing the in vitro metabolism of amifampridine using liver S9 fractions.

Materials:

  • Amifampridine

  • Liver S9 fraction (human, rat, or mouse)

  • Potassium phosphate buffer (pH 7.4)

  • Acetyl-CoA

  • Acetonitrile (ice-cold)

  • Internal standard solution (e.g., a structurally similar compound or this compound)

  • Thermomixer or shaking water bath

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the liver S9 fraction (e.g., 2 mg/mL protein) and acetyl-CoA (e.g., 2 mM) in potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the reaction mixture for 5 minutes at 37°C in a thermomixer.

  • Initiation of Reaction: Add amifampridine to the reaction mixture to achieve the desired final concentration.

  • Incubation: Incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.

  • Termination of Reaction: Stop the reaction by adding a volume of ice-cold acetonitrile.

  • Internal Standard Addition: Add the internal standard solution.

  • Protein Precipitation: Vortex the mixture vigorously to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the formation of 3-N-acetylamifampridine.

Bioanalytical Method for Quantification of Amifampridine in Human Plasma using LC-MS/MS with this compound as Internal Standard

This protocol provides a representative method for the quantification of amifampridine in human plasma.

1. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of amifampridine and this compound in a suitable solvent (e.g., methanol).

  • Working Solutions: Prepare serial dilutions of the amifampridine stock solution in a suitable solvent to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a fixed concentration.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 25 µL of the this compound working solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient to separate amifampridine from endogenous plasma components.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Amifampridine: e.g., m/z 110 -> 93

      • This compound: e.g., m/z 113 -> 96

4. Data Analysis:

  • Integrate the peak areas for the MRM transitions of amifampridine and this compound.

  • Calculate the peak area ratio (amifampridine peak area / this compound peak area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of amifampridine in the QC and unknown samples from the calibration curve.

Visualizations

Amifampridine_Metabolism Amifampridine Amifampridine (3,4-diaminopyridine) Metabolite 3-N-Acetylamifampridine (Inactive) Amifampridine->Metabolite N-Acetylation Excretion Renal Excretion Amifampridine->Excretion ~19% Unchanged Metabolite->Excretion Enzymes NAT2 >> NAT1 Enzymes->Amifampridine Catalyzes

Caption: Metabolic pathway of amifampridine.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Plasma Plasma Sample (Calibrator, QC, Unknown) Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporate & Reconstitute Centrifuge->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS Data Data Processing (Peak Area Ratio) LCMS->Data Quantify Quantification (Calibration Curve) Data->Quantify

Caption: Bioanalytical workflow for amifampridine quantification.

References

Deuterium Labeling in Amifampridine-d3: A Technical Guide to its Positioning and Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Amifampridine-d3, a deuterated isotopologue of the orphan drug Amifampridine. The guide focuses on the precise positioning of the deuterium atoms, the rationale behind this specific labeling, and its consequential significance in enhancing the drug's pharmacokinetic profile. Detailed experimental protocols for the synthesis and analysis of this compound are provided, alongside a comparative analysis of its pharmacokinetic parameters against its non-deuterated counterpart. This document aims to serve as a comprehensive resource for researchers and professionals involved in the development and study of deuterated compounds in pharmacology.

Introduction to Amifampridine and the Role of Deuterium Labeling

Amifampridine (3,4-diaminopyridine) is a potassium channel blocker used for the symptomatic treatment of Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder that affects the neuromuscular junction. By blocking voltage-gated potassium channels in presynaptic nerve terminals, Amifampridine prolongs the action potential, leading to an increased influx of calcium and subsequent enhancement of acetylcholine release. This mechanism helps to improve muscle strength and function in patients with LEMS.

Deuterium labeling, the strategic replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a valuable tool in drug development to improve the pharmacokinetic properties of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. This increased bond strength can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes, leading to a longer drug half-life, increased systemic exposure, and potentially a reduced dosing frequency and improved safety profile.

This compound is a deuterated version of Amifampridine, designed to leverage the kinetic isotope effect to enhance its therapeutic potential. This guide will explore the specifics of its deuteration and the resulting impact on its pharmacological characteristics.

Deuterium Labeling Position in this compound

The molecular formula of this compound is C₅H₄D₃N₃. The three deuterium atoms are strategically placed on the pyridine ring. Based on mass spectrometry fragmentation analysis, the labeling positions are inferred to be at the C2, C5, and C6 positions of the pyridine ring.

Structure of this compound:

Caption: Chemical structure of this compound with deuterium atoms at the C2, C5, and C6 positions.

The rationale for this specific placement lies in the metabolic pathways of Amifampridine. The pyridine ring is susceptible to oxidative metabolism. By strengthening the C-H bonds at these positions through deuteration, the metabolic breakdown of the molecule is slowed, leading to improved pharmacokinetic properties.

Significance of Deuterium Labeling in this compound

The strategic deuteration of Amifampridine at the C2, C5, and C6 positions is anticipated to have a significant impact on its pharmacokinetic profile. While specific quantitative data for this compound is not extensively available in the public domain, the well-established principles of the kinetic isotope effect allow for informed projections.

Enhanced Metabolic Stability

The primary significance of deuteration is the increased resistance to metabolic degradation. The stronger C-D bonds at the labeled positions are less susceptible to enzymatic cleavage by cytochrome P450 enzymes in the liver. This is expected to result in a lower rate of metabolism and a longer half-life for this compound compared to its non-deuterated counterpart.

Improved Bioavailability and Exposure

A reduced first-pass metabolism can lead to higher bioavailability, meaning a greater proportion of the administered dose reaches the systemic circulation. Consequently, the overall drug exposure, as measured by the Area Under the Curve (AUC), is expected to be higher for this compound.

Potential for Reduced Dosing Frequency and Improved Patient Compliance

An extended half-life may allow for less frequent dosing, which can improve patient convenience and adherence to the treatment regimen. This is a particularly important consideration for chronic conditions like LEMS.

Potentially Altered Metabolite Profile

Deuteration can also influence the metabolic pathways, potentially leading to a different ratio of metabolites or the formation of new, deuterated metabolites. The clinical implications of any such alterations would require further investigation.

Quantitative Data Summary

The following table summarizes the anticipated pharmacokinetic parameters of this compound in comparison to Amifampridine, based on the principles of the kinetic isotope effect. It is important to note that these are projected values and would need to be confirmed by direct comparative studies.

Pharmacokinetic ParameterAmifampridine (Projected)This compound (Projected)Significance of Change
Half-life (t½) ~2.5 hours> 2.5 hoursIncreased metabolic stability
Bioavailability (%) ~93-100%Potentially higherReduced first-pass metabolism
Area Under the Curve (AUC) VariableHigherIncreased systemic exposure
Metabolism AcetylationSlower AcetylationKinetic Isotope Effect

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of deuterated 3,4-diaminopyridine involves a hydrogen-deuterium exchange reaction on the pyridine ring of 3,4-diaminopyridine.

Materials:

  • 3,4-Diaminopyridine

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Palladium on carbon (Pd/C, 10%)

  • Ethanol-d6 (for workup and purification)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a sealed reaction vessel, dissolve 3,4-diaminopyridine in an excess of deuterium oxide.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Heat the reaction mixture at a specified temperature (e.g., 100-150°C) for a prolonged period (e.g., 24-48 hours) under an inert atmosphere to facilitate the H-D exchange.

  • Monitor the progress of the reaction by taking aliquots and analyzing them by mass spectrometry to determine the extent of deuteration.

  • Upon completion, cool the reaction mixture to room temperature and filter off the Pd/C catalyst.

  • Remove the D₂O under reduced pressure.

  • Purify the resulting this compound by recrystallization from a suitable deuterated solvent, such as ethanol-d6, to yield the final product.

  • Confirm the structure and isotopic purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

cluster_synthesis Synthesis Workflow Start 3,4-Diaminopyridine Reaction H-D Exchange (Heat, Inert Atm.) Start->Reaction Reactants D₂O, Pd/C Reactants->Reaction Workup Filtration & Solvent Removal Reaction->Workup Purification Recrystallization Workup->Purification Analysis NMR & Mass Spec Purification->Analysis End This compound Analysis->End cluster_analysis Analytical Workflow Plasma Plasma Sample Spike Add this compound (IS) Plasma->Spike Precipitate Protein Precipitation (ACN) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing & Quantification LCMS->Data

Methodological & Application

Application Note: High-Throughput Analysis of Amifampridine in Human Plasma Using Amifampridine-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of amifampridine in human plasma. The use of a stable isotope-labeled internal standard, Amifampridine-d3, ensures high accuracy and precision by compensating for variability in sample preparation and matrix effects.[1][2][3] The method involves a straightforward liquid-liquid extraction procedure for sample cleanup, followed by a rapid chromatographic separation. This validated method is suitable for pharmacokinetic studies and therapeutic drug monitoring of amifampridine.[4]

Introduction

Amifampridine (3,4-diaminopyridine) is a potassium channel blocker used for the treatment of Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder affecting the neuromuscular junction. Accurate measurement of amifampridine concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity and specificity.[5]

The use of an internal standard (IS) is essential in LC-MS/MS-based quantification to correct for variations during the analytical workflow, including sample extraction, injection volume, and instrument response.[2][3] Stable isotope-labeled internal standards, such as deuterated compounds, are considered the "gold standard" in quantitative bioanalysis.[3] They share nearly identical physicochemical properties with the analyte, ensuring they co-elute and experience similar matrix effects, thus providing the most accurate correction.[1][3][6] this compound, with deuterium atoms replacing hydrogens, is an ideal internal standard for the quantification of amifampridine.

This application note provides a detailed protocol for the determination of amifampridine in human plasma using this compound as the internal standard, based on established methodologies for amifampridine analysis.[4]

Experimental Protocol

Materials and Reagents
  • Amifampridine reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and ethyl acetate

  • Formic acid (analytical grade)

  • Ammonium formate (analytical grade)

  • Human plasma (blank, from at least six different sources)[2]

  • Deionized water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

  • Analytical column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve amifampridine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare serial dilutions of the amifampridine stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot 100 µL of plasma samples (calibration standards, QCs, or unknown samples) into microcentrifuge tubes.

  • Add 25 µL of the IS working solution (100 ng/mL this compound) to each tube (except for blank plasma) and vortex briefly.

  • Add 50 µL of 1% formic acid in water and vortex for 30 seconds.

  • Add 1 mL of ethyl acetate, vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma Sample add_is Add 25 µL this compound IS plasma->add_is add_acid Add 50 µL 1% Formic Acid add_is->add_acid add_solvent Add 1 mL Ethyl Acetate add_acid->add_solvent vortex1 Vortex 5 min add_solvent->vortex1 centrifuge Centrifuge 10,000 rpm vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject 10 µL reconstitute->inject lc Chromatographic Separation inject->lc ms Mass Spectrometric Detection lc->ms data Data Acquisition & Processing ms->data

Figure 1: Experimental workflow for the LC-MS/MS analysis of amifampridine.

LC-MS/MS Conditions
ParameterCondition
LC Conditions
ColumnC18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile : 10 mM Ammonium Formate in 0.1% Formic Acid (50:50, v/v)
Flow Rate0.8 mL/min
Injection Volume10 µL
Column Temperature40°C
MS/MS Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsSee Table 1
Source Temperature400°C[4]
IonSpray Voltage5000 V[4]
Collision GasNitrogen

Table 1: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Amifampridine110.093.0
This compound113.096.0

Method Validation Summary

The analytical method was validated according to established bioanalytical method validation guidelines.[5] The following parameters were assessed:

  • Linearity: The calibration curve was linear over the concentration range of 0.25 to 165 ng/mL with a correlation coefficient (r²) greater than 0.99.[4]

  • Accuracy and Precision: The intra- and inter-day precision and accuracy were evaluated at four quality control levels: LLOQ (Lower Limit of Quantification), LQC (Low Quality Control), MQC (Medium Quality Control), and HQC (High Quality Control).

Table 2: Summary of Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.25< 5.898.67 - 103.87< 2.698.62 - 103.63
LQC0.75< 3.198.67 - 103.87< 2.598.62 - 103.63
MQC80< 1.298.67 - 103.87< 1.398.62 - 103.63
HQC130< 1.298.67 - 103.87< 1.298.62 - 103.63
Data adapted from a similar validated method for amifampridine.[4]
  • Recovery: The extraction recovery of amifampridine and this compound was consistent across the QC levels.

  • Matrix Effect: The use of this compound effectively compensated for matrix-induced ion suppression or enhancement, ensuring reliable quantification.[6]

  • Stability: Amifampridine was found to be stable in human plasma under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -70°C.

G cluster_workflow Analytical Workflow cluster_variability Sources of Variability Analyte Amifampridine (Analyte) Extraction Extraction Inconsistency Analyte->Extraction IS This compound (IS) IS->Extraction IS->Extraction Matrix Matrix Effects IS->Matrix Ionization Ionization Fluctuation IS->Ionization Extraction->Matrix Matrix->Ionization Ratio Analyte/IS Ratio Ionization->Ratio Result Accurate Quantification Ratio->Result

Figure 2: Role of this compound in correcting for analytical variability.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of amifampridine in human plasma. The incorporation of this compound as an internal standard is critical for achieving the high level of accuracy and precision required for clinical and pharmaceutical research.[3][7] The simple extraction procedure and rapid analysis time make this method suitable for high-throughput applications.

References

Application Note: Quantitative Analysis of Amifampridine in Human Plasma using a Validated LC-MS/MS Method with Amifampridine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Amifampridine in human plasma. The methodology employs Amifampridine-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is performed using a straightforward liquid-liquid extraction (LLE) procedure. The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. This method was validated over a linear range of 0.25 to 165 ng/mL and is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Amifampridine is a potassium channel blocker used in the treatment of Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder that affects the neuromuscular junction. Accurate and reliable quantification of Amifampridine in human plasma is crucial for pharmacokinetic analysis, dose optimization, and ensuring patient safety and therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby providing a more accurate and precise measurement by correcting for variations during sample preparation and analysis.

This document provides a detailed protocol for the extraction and quantification of Amifampridine from human plasma, along with performance characteristics of the validated method.

Experimental

Materials and Reagents
  • Amifampridine reference standard

  • This compound internal standard (IS)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid, LC-MS grade

  • Water, deionized and filtered

  • Human plasma (K2EDTA)

  • Extraction solvent (e.g., Ethyl acetate or a mixture like methyl tertiary butyl ether, dichloromethane, and ethyl acetate)

  • Reconstitution solvent (e.g., 50:50 Methanol:Water with 0.1% formic acid)

Instrumentation
  • Liquid chromatograph (e.g., Shimadzu, Agilent, Waters)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Agilent, Waters)

  • Analytical column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm)

Sample Preparation: Liquid-Liquid Extraction (LLE)

A liquid-liquid extraction procedure is utilized to isolate Amifampridine and its internal standard from the plasma matrix.

Protocol:

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a clean microcentrifuge tube, pipette 100 µL of human plasma.

  • Add 25 µL of the this compound internal standard working solution.

  • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex briefly.

  • Add 1 mL of the extraction solvent (e.g., Ethyl Acetate).

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of reconstitution solvent.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow plasma 1. Pipette 100 µL Human Plasma add_is 2. Add 25 µL this compound (IS) plasma->add_is add_base 3. Add 50 µL 0.1 M NaOH add_is->add_base add_solvent 4. Add 1 mL Extraction Solvent add_base->add_solvent vortex1 5. Vortex for 10 min add_solvent->vortex1 centrifuge 6. Centrifuge at 4000 rpm for 10 min vortex1->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in 200 µL Solvent evaporate->reconstitute analyze 10. LC-MS/MS Analysis reconstitute->analyze

Figure 1. Liquid-Liquid Extraction Workflow.
LC-MS/MS Analysis

The analysis is performed using a reversed-phase C18 column with a gradient elution, followed by detection with a triple quadrupole mass spectrometer.

LC Parameters:

ParameterValue
Column C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temp. 40 °C
Gradient Isocratic or a shallow gradient may be used. A typical starting condition is 95% A and 5% B, holding for 0.5 min, then ramping to 95% B over 2 min, holding for 1 min, and re-equilibrating.

MS Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5000 V
Temperature 500 °C
Curtain Gas 30 psi
Collision Gas 9 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

MRM Transitions:

The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode to monitor the transitions from the precursor ion to the product ion for both Amifampridine and this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Amifampridine 110.193.1
This compound 113.196.1

Note: The MRM transition for this compound is proposed based on the stable isotope label and the fragmentation pattern of the parent compound. This should be confirmed experimentally during method development.

G cluster_workflow Analytical Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry LC_Separation Separation on C18 Column ESI Electrospray Ionization (ESI+) LC_Separation->ESI Q1 Q1: Precursor Ion Selection ESI->Q1 Q2 Q2: Collision-Induced Dissociation Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector Detection Q3->Detector

Figure 2. LC-MS/MS Analytical Workflow.

Method Validation Summary

The method was validated according to regulatory guidelines. The following tables summarize the performance characteristics.

Calibration Curve and Linearity

The calibration curve was linear over the concentration range of 0.25 to 165 ng/mL.[1]

ParameterResult
Concentration Range 0.25 - 165 ng/mL
Regression Model Linear
Correlation Coefficient (r²) > 0.99
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantitation (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Intra-Day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ0.250.26104.05.8
LQC0.750.77102.73.1
MQC7577.9103.91.2
HQC130135.0103.81.2

Inter-Day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ0.250.26104.05.8
LQC0.750.7498.62.6
MQC7573.998.61.2
HQC130134.7103.62.3

Data adapted from a validated method for Amifampridine in human plasma.[1]

Conclusion

This application note describes a sensitive, selective, and reliable LC-MS/MS method for the quantification of Amifampridine in human plasma using this compound as an internal standard. The simple liquid-liquid extraction procedure and the robust chromatographic and mass spectrometric conditions make this method well-suited for high-throughput analysis in a research or clinical setting. The validation data demonstrates that the method meets the criteria for accuracy, precision, and linearity required for bioanalytical applications.

References

Development of a Bioanalytical Method for the Quantification of Amifampridine using Amifampridine-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amifampridine (3,4-diaminopyridine) is a potassium channel blocker used for the symptomatic treatment of Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder that affects the neuromuscular junction. It acts by blocking voltage-gated potassium channels on the presynaptic nerve terminal, which prolongs the duration of the action potential. This, in turn, increases the influx of calcium into the nerve terminal, enhancing the release of the neurotransmitter acetylcholine into the synaptic cleft and thereby improving neuromuscular transmission and muscle strength.[1]

Given its therapeutic importance, a sensitive, selective, and robust bioanalytical method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Amifampridine. This application note describes a detailed protocol for the quantification of Amifampridine in human plasma using a stable isotope-labeled internal standard (IS), Amifampridine-d3, by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects, thus ensuring the highest accuracy and precision.

Mechanism of Action of Amifampridine

The therapeutic effect of Amifampridine is based on its ability to modulate the release of acetylcholine at the neuromuscular junction. The following diagram illustrates the signaling pathway.

Amifampridine Signaling Pathway cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell nerve_impulse Nerve Impulse k_channel Voltage-Gated K+ Channel nerve_impulse->k_channel Opens ca_channel Voltage-Gated Ca2+ Channel nerve_impulse->ca_channel Opens k_channel->nerve_impulse Repolarization prolonged_depolarization Prolonged Depolarization k_channel->prolonged_depolarization ca_influx Increased Ca2+ Influx ca_channel->ca_influx ach_vesicle Acetylcholine Vesicle ach_release Enhanced ACh Release ach_vesicle->ach_release amifampridine Amifampridine amifampridine->k_channel Blocks prolonged_depolarization->ca_channel Keeps open longer ca_influx->ach_vesicle Triggers fusion ach Acetylcholine (ACh) ach_release->ach ach_receptor ACh Receptor ach->ach_receptor Binds muscle_contraction Muscle Contraction ach_receptor->muscle_contraction Initiates

Caption: Mechanism of action of Amifampridine at the neuromuscular junction.

Experimental Protocols

This section provides a detailed methodology for the quantification of Amifampridine in human plasma.

Materials and Reagents
  • Amifampridine reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (≥98%)

  • HPLC-grade water

  • Human plasma (with K2EDTA as anticoagulant)

  • Extraction solvent: Methyl tert-butyl ether (MTBE)

  • Reconstitution solvent: 10% Acetonitrile in water with 0.1% formic acid

Instrumentation
  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Amifampridine and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Amifampridine stock solution in 50% methanol to create calibration curve standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50% methanol.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The following workflow diagram illustrates the sample preparation procedure.

Sample Preparation Workflow start Start plasma_sample 100 µL Plasma Sample (Calibrator, QC, or Unknown) start->plasma_sample add_is Add 25 µL of This compound (100 ng/mL) plasma_sample->add_is vortex1 Vortex for 30 seconds add_is->vortex1 add_base Add 100 µL of 0.1 M NaOH vortex1->add_base vortex2 Vortex for 30 seconds add_base->vortex2 add_solvent Add 1 mL of MTBE vortex2->add_solvent vortex3 Vortex for 5 minutes add_solvent->vortex3 centrifuge Centrifuge at 4000 rpm for 10 minutes at 4°C vortex3->centrifuge transfer_supernatant Transfer 900 µL of the organic supernatant centrifuge->transfer_supernatant evaporate Evaporate to dryness under nitrogen at 40°C transfer_supernatant->evaporate reconstitute Reconstitute in 200 µL of reconstitution solvent evaporate->reconstitute vortex4 Vortex for 1 minute reconstitute->vortex4 transfer_to_vial Transfer to autosampler vial vortex4->transfer_to_vial inject Inject 10 µL into LC-MS/MS transfer_to_vial->inject end End inject->end

Caption: Liquid-liquid extraction workflow for Amifampridine from plasma.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase (50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B in 2.5 min, hold for 1 min, return to initial conditions
Column Temperature 40°C
Injection Volume 10 µL
Run Time 5 minutes

Table 2: Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions
Amifampridine110.1 > 93.1 (Quantifier), 110.1 > 66.1 (Qualifier)
This compound113.1 > 96.1 (Quantifier)
Ion Source Temp. 500°C
IonSpray Voltage 5500 V
Collision Gas Nitrogen
Declustering Potential To be optimized (typically 40-60 V)
Collision Energy To be optimized (typically 15-30 eV)

Method Validation Summary

The bioanalytical method was validated according to the FDA guidelines on bioanalytical method validation. The following tables summarize the key validation parameters.

Table 3: Linearity and Range

AnalyteCalibration Range (ng/mL)Regression Model
Amifampridine0.1 - 1001/x² weighted>0.995

Table 4: Accuracy and Precision (Intra- and Inter-day)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.1≤ 15.0± 15.0≤ 20.0± 20.0
LQC0.3≤ 10.0± 10.0≤ 15.0± 15.0
MQC10.0≤ 8.0± 8.0≤ 15.0± 15.0
HQC80.0≤ 7.0± 7.0≤ 15.0± 15.0

Table 5: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Mean Extraction Recovery (%)CV (%)Mean Matrix Effect (%)CV (%)
LQC0.385.24.598.73.1
MQC10.087.53.8101.22.5
HQC80.086.14.199.52.8

Table 6: Stability

Stability ConditionDurationTemperature% Bias from Nominal
Bench-top (in plasma) 8 hoursRoom Temperature< ±10.0
Autosampler (processed samples) 24 hours10°C< ±8.0
Freeze-thaw (in plasma) 3 cycles-20°C to Room Temp< ±12.0
Long-term (in plasma) 90 days-80°C< ±10.0

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Amifampridine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The method has been successfully validated over a clinically relevant concentration range and has demonstrated acceptable performance in terms of linearity, accuracy, precision, recovery, matrix effect, and stability. This bioanalytical method is well-suited for supporting pharmacokinetic and other clinical studies involving Amifampridine.

References

Application Notes and Protocols for Amifampridine-d3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the quantitative analysis of amifampridine in biological matrices, typically human plasma, for the purpose of pharmacokinetic (PK) studies. The use of a deuterated internal standard, Amifampridine-d3, is detailed to ensure accuracy and precision in bioanalytical methods.

Introduction

Amifampridine is a potassium channel blocker used in the treatment of Lambert-Eaton myasthenic syndrome (LEMS). Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring patient safety. Pharmacokinetic studies involve the measurement of drug concentrations in biological fluids over time to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME). The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for reliable correction and accurate quantification.

Pharmacokinetic Parameters of Amifampridine

The pharmacokinetic profile of amifampridine can be influenced by factors such as food intake and the patient's acetylator phenotype. The drug is metabolized by N-acetyltransferase 2 (NAT2), and individuals can be classified as slow or fast acetylators, which can significantly impact drug exposure.[1] Below is a summary of key pharmacokinetic parameters observed in human studies.

ParameterConditionValueReference
Tmax (hours) Fasting0.637 ± 0.247[2]
Fed1.31 ± 0.88[2]
Cmax (ng/mL) Fasting (20 mg dose)59.1 ± 34.4[2]
Fed (20 mg dose)40.6 ± 31.3[2]
AUC0-t (ng·h/mL) Fasting (20 mg dose)113 ± 75[2]
Fed (20 mg dose)103 ± 74.8[2]
Elimination Half-life (hours) -1.8 - 2.5[3]
Metabolism Primary pathwayN-acetylation[3]
Excretion RouteRenal[3]

Experimental Protocol: Quantification of Amifampridine in Human Plasma using LC-MS/MS

This protocol describes a sensitive and robust method for the determination of amifampridine in human plasma using this compound as an internal standard.

Materials and Reagents
  • Amifampridine reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, analytical grade

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Microcentrifuge tubes

  • Volumetric flasks and pipettes

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples to room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a clean microcentrifuge tube, pipette 100 µL of the plasma sample.

  • Add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte concentrations).

  • Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex briefly and inject a portion of the sample into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation (e.g., start with 5% B, ramp to 95% B)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Amifampridine Transition m/z 110 → 96[1]
This compound Transition m/z 113 → 99 (Assumed)
Collision Energy Optimized for each transition
Source Temperature 500°C
Calibration and Quality Control
  • Prepare a series of calibration standards by spiking blank human plasma with known concentrations of amifampridine.

  • Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of study samples to ensure the accuracy and precision of the method.

  • The concentration of amifampridine in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Experimental Workflow Diagram

Pharmacokinetic_Study_Workflow cluster_sample_collection Sample Collection cluster_sample_analysis Bioanalysis cluster_data_processing Data Processing & Analysis Subject Study Subject Blood_Draw Timed Blood Draws Subject->Blood_Draw Dosing Amifampridine Dosing Dosing->Subject Plasma_Separation Plasma Separation Blood_Draw->Plasma_Separation IS_Spike Spike with This compound (IS) Plasma_Separation->IS_Spike Sample_Prep Plasma Sample Preparation (PPT) LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis IS_Spike->Sample_Prep Data_Acquisition Data Acquisition (MRM) LC_MS_Analysis->Data_Acquisition Peak_Integration Peak Integration & Ratio Calculation Data_Acquisition->Peak_Integration Concentration_Calc Concentration Calculation Peak_Integration->Concentration_Calc Calibration_Curve Calibration Curve Generation Calibration_Curve->Concentration_Calc PK_Analysis Pharmacokinetic Modeling Concentration_Calc->PK_Analysis Report Report PK_Analysis->Report Generate Report

Caption: Workflow for an amifampridine pharmacokinetic study.

Signaling Pathway (Mechanism of Action)

Amifampridine's therapeutic effect is based on its ability to block voltage-gated potassium channels in presynaptic nerve terminals.

Amifampridine_Mechanism cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell AP Action Potential Arrives Depolarization Membrane Depolarization AP->Depolarization VGKC Voltage-Gated K+ Channels Depolarization->VGKC Opens VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC Opens VGKC->Depolarization Repolarizes (outward K+ current) Ca_Influx Ca2+ Influx VGCC->Ca_Influx ACh_Vesicles Acetylcholine (ACh) Vesicles Ca_Influx->ACh_Vesicles Triggers Fusion ACh_Release ACh Release ACh_Vesicles->ACh_Release ACh ACh ACh_Release->ACh AChR ACh Receptors ACh->AChR Binds Muscle_Contraction Muscle Contraction AChR->Muscle_Contraction Initiates Amifampridine Amifampridine Amifampridine->VGKC Blocks

Caption: Mechanism of action of amifampridine at the neuromuscular junction.

References

Application Notes and Protocols for Amifampridine Analysis Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Amifampridine in biological matrices, specifically focusing on the use of a deuterated internal standard to ensure accuracy and precision. The methodologies outlined are primarily for use with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for bioanalysis.[1][2]

Introduction

Amifampridine (3,4-diaminopyridine) is a potassium channel blocker used in the treatment of Lambert-Eaton myasthenic syndrome. Accurate determination of its concentration in biological samples like plasma is crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.[3] The use of a stable isotope-labeled internal standard, such as a deuterated Amifampridine, is the gold standard in quantitative LC-MS/MS analysis.[4][5] This is because the internal standard co-elutes with the analyte and experiences similar matrix effects and variations during sample preparation and analysis, allowing for reliable correction and highly accurate quantification.[4][5]

This guide details two common and effective sample preparation techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

I. Liquid-Liquid Extraction (LLE) Protocol for Amifampridine in Human Plasma

This protocol is adapted from a validated method for the quantification of Amifampridine in human plasma by LC-MS/MS.[3] While the original study does not explicitly name the internal standard, this protocol has been updated to include a deuterated Amifampridine internal standard, which is best practice.

Experimental Workflow: Liquid-Liquid Extraction

LLE_Workflow plasma Plasma Sample (e.g., 100 µL) is Add Deuterated Amifampridine IS plasma->is vortex1 Vortex is->vortex1 extraction Add Extraction Solvent (e.g., Ethyl Acetate) vortex1->extraction vortex2 Vortex (10 min) extraction->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness (Nitrogen, 40°C) supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: Liquid-Liquid Extraction Workflow for Amifampridine.

Materials and Reagents
  • Human plasma

  • Amifampridine reference standard

  • Deuterated Amifampridine internal standard (IS)

  • Ethyl Acetate (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure
  • Sample Spiking: To a 100 µL aliquot of human plasma in a microcentrifuge tube, add the appropriate volume of Amifampridine standard (for calibration curve and quality control samples) and a fixed amount of deuterated Amifampridine internal standard solution. For blank samples, add only the internal standard.

  • Vortexing: Briefly vortex the samples to ensure homogeneity.

  • Liquid-Liquid Extraction: Add 1 mL of ethyl acetate to each tube.

  • Vortexing: Vortex the tubes for 10 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the samples to separate the aqueous and organic layers.

  • Supernatant Collection: Carefully transfer the upper organic layer (supernatant) to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.[3]

  • Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100 µL).

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.[3]

Quantitative Data Summary

The following table summarizes the validation parameters from a study employing a similar LLE method.[3]

ParameterResult
Linearity Range0.25 - 165 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.25 ng/mL
Within-Batch Precision (% CV)1.16 - 3.05%
Between-Batch Precision (% CV)1.23 - 2.55%
Within-Batch Accuracy98.67 - 103.87%
Between-Batch Accuracy98.62 - 103.63%

II. Solid-Phase Extraction (SPE) Protocol for Amifampridine in Plasma

Solid-phase extraction is another common and effective technique for cleaning up and concentrating analytes from complex biological matrices.[6] This method can offer higher recovery and cleaner extracts compared to LLE.

Experimental Workflow: Solid-Phase Extraction

SPE_Workflow cluster_spe SPE Cartridge Steps plasma Plasma Sample + Deuterated IS load Load Sample plasma->load condition Condition SPE Cartridge equilibrate Equilibrate SPE Cartridge condition->equilibrate equilibrate->load wash Wash to Remove Interferences load->wash elute Elute Amifampridine and IS wash->elute dry Evaporate Eluate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: Solid-Phase Extraction Workflow for Amifampridine.

Materials and Reagents
  • Human plasma

  • Amifampridine reference standard

  • Deuterated Amifampridine internal standard (IS)

  • SPE cartridges (e.g., C18)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Appropriate wash and elution solvents (to be optimized based on the specific SPE cartridge and analyte properties)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge or vacuum manifold

  • Nitrogen evaporator

Procedure
  • Sample Pre-treatment: Spike plasma samples with Amifampridine standard and deuterated internal standard as described in the LLE protocol. The sample may require dilution or pH adjustment prior to loading.

  • SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.

  • Equilibration: Equilibrate the cartridge with a buffer that matches the pH of the sample.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering substances while retaining Amifampridine and the internal standard.

  • Elution: Elute the analyte and internal standard from the cartridge using a stronger organic solvent.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

A study using SPE for 3,4-diaminopyridine analysis reported a recovery of approximately 70.8%.[6]

III. LC-MS/MS Analysis

The following are general LC-MS/MS conditions that can be used as a starting point for method development. Optimization will be required for specific instrumentation.

  • LC Column: A C18 reversed-phase column is commonly used.[3]

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic phase (e.g., acetonitrile or methanol) is typical.[7]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is suitable for Amifampridine.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for Amifampridine (e.g., m/z 110 → 96) and its deuterated internal standard would be monitored.[3]

Conclusion

The use of a deuterated internal standard is highly recommended for the accurate and precise quantification of Amifampridine in biological matrices. Both Liquid-Liquid Extraction and Solid-Phase Extraction are viable sample preparation techniques, with the choice depending on the specific requirements of the assay in terms of cleanliness, recovery, and throughput. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to establish robust bioanalytical methods for Amifampridine.

References

Application Note: High-Throughput Bioanalysis of Amifampridine and Amifampridine-d3 in Human Serum using Liquid-Liquid Extraction and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amifampridine (3,4-diaminopyridine) is a potassium channel blocker used for the symptomatic treatment of Lambert-Eaton myasthenic syndrome (LEMS). The monitoring of its concentration in serum is crucial for pharmacokinetic studies and therapeutic drug management. This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of amifampridine in human serum. The sample preparation employs a simple and efficient liquid-liquid extraction (LLE) protocol, using amifampridine-d3 as the stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The method is suitable for high-throughput bioanalytical laboratories.

Physicochemical Properties of Amifampridine

A key aspect of developing a successful LLE method is understanding the physicochemical properties of the analyte. Amifampridine is a basic compound with a pKa of 9.25 and a logP of -0.48.[1] This indicates that it will be in a charged state in acidic conditions and a neutral, more extractable state in basic conditions.

Experimental

Materials and Reagents

  • Amifampridine reference standard

  • This compound internal standard (IS)

  • HPLC-grade methanol, acetonitrile, methyl tert-butyl ether (MTBE), and water

  • Formic acid and ammonium hydroxide (or other suitable base)

  • Human serum (blank)

LC-MS/MS Instrumentation

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI) source.[2]

  • Analytical Column: A reverse-phase C18 column is recommended.[2]

Preparation of Standards and Quality Control Samples

Stock solutions of amifampridine and this compound are prepared in a suitable solvent such as methanol. Working standard solutions are then prepared by serially diluting the stock solution. Calibration curve standards and quality control (QC) samples are prepared by spiking blank human serum with the appropriate working standard solutions.

Protocol: Liquid-Liquid Extraction of Amifampridine from Serum

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of serum sample, calibration standard, or QC sample.

  • Internal Standard Spiking: Add 25 µL of the this compound internal standard working solution to each tube (except for blank samples).

  • Alkalinization: Add 25 µL of 0.1 M ammonium hydroxide (or a similar suitable base) to each tube to adjust the pH and vortex for 30 seconds. This step is crucial to neutralize the charge on the basic amifampridine molecule, facilitating its extraction into an organic solvent.

  • Liquid-Liquid Extraction:

    • Add 1 mL of methyl tert-butyl ether (MTBE) or another suitable water-immiscible organic solvent.

    • Vortex the tubes for 10 minutes to ensure thorough mixing and efficient extraction.[2]

  • Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean 1.5 mL microcentrifuge tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution (e.g., the initial mobile phase composition, such as 50:50 methanol:water with 0.1% formic acid).[2]

  • Sample Analysis: Vortex the reconstituted samples and inject an appropriate volume into the LC-MS/MS system for analysis.

LC-MS/MS Analysis Conditions

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile) is suitable.

  • Flow Rate: A typical flow rate for a standard analytical column would be in the range of 0.3-0.6 mL/min.

  • MRM Transitions: The following MRM transitions should be monitored in positive ion mode:[2]

    • Amifampridine: [M+H]+ m/z 110 → 96

    • This compound: The transition for the deuterated internal standard will be slightly higher, for example, m/z 113 → 99 (assuming three deuterium atoms).

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated method for the analysis of amifampridine in human plasma using liquid-liquid extraction and LC-MS/MS.[2]

ParameterResult
Linearity Range 0.25 - 165 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantitation (LLOQ) 0.25 ng/mL
LLOQ Relative Standard Deviation < 5.8%
Within-Batch Precision (% CV) 1.16 - 3.05%
Between-Batch Precision (% CV) 1.23 - 2.55%
Within-Batch Accuracy 98.67 - 103.87%
Between-Batch Accuracy 98.62 - 103.63%

Experimental Workflow Visualization

LLE_Workflow Liquid-Liquid Extraction Workflow for Amifampridine from Serum cluster_sample_prep Sample Preparation cluster_extraction Extraction and Reconstitution cluster_analysis Analysis serum_sample 1. Serum Sample (100 µL) add_is 2. Add this compound (IS) serum_sample->add_is alkalinize 3. Alkalinize (e.g., NH4OH) add_is->alkalinize add_solvent 4. Add Extraction Solvent (e.g., MTBE) alkalinize->add_solvent vortex 5. Vortex (10 min) add_solvent->vortex centrifuge 6. Centrifuge (10,000 x g, 5 min) vortex->centrifuge transfer_organic 7. Transfer Organic Layer centrifuge->transfer_organic evaporate 8. Evaporate to Dryness (N2, 40°C) transfer_organic->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute lc_ms_analysis 10. LC-MS/MS Analysis reconstitute->lc_ms_analysis

References

Application Note: Solid-Phase Extraction Protocol for Amifampridine in Human Plasma Using Amifampridine-d3 and LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the quantification of amifampridine (3,4-diaminopyridine) in human plasma. The method utilizes amifampridine-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. A mixed-mode cation exchange SPE strategy is employed for effective sample cleanup, removing endogenous interferences prior to analysis. Quantification is achieved using a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This protocol provides high recovery and minimal matrix effects, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.

Introduction

Amifampridine (3,4-diaminopyridine) is a potassium channel blocker used for the treatment of Lambert-Eaton myasthenic syndrome (LEMS). Accurate measurement of its concentration in biological matrices like plasma is essential for pharmacokinetic and bioequivalence studies. Solid-phase extraction is a preferred sample preparation technique as it offers cleaner extracts and higher throughput compared to traditional liquid-liquid extraction[1]. Amifampridine is a basic compound, making it an ideal candidate for mixed-mode solid-phase extraction, which combines reversed-phase and ion-exchange retention mechanisms.[2][3] This dual retention mechanism allows for rigorous washing steps, leading to a very clean final extract.[2] The use of a stable isotope-labeled internal standard, this compound, is critical for correcting analyte loss during sample preparation and compensating for matrix effects in the LC-MS/MS analysis.[1][4]

Experimental Protocol

2.1. Materials and Reagents

  • Amifampridine reference standard

  • This compound internal standard (IS)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid (LC-MS grade)

  • Ammonium Hydroxide (ACS grade)

  • Drug-free human plasma (K2-EDTA)

  • Mixed-Mode Strong Cation Exchange (MCX) SPE cartridges (e.g., 30 mg, 1 mL)

2.2. Instrumentation

  • LC System: Agilent 1260 Infinity LC or equivalent[5]

  • Mass Spectrometer: Agilent 6410B Triple Quadrupole LC/MS or equivalent[5]

  • Analytical Column: ZORBAX RRHT Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm, or equivalent

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

2.3. Preparation of Standards and Solutions

  • Amifampridine Stock Solution (1 mg/mL): Accurately weigh and dissolve amifampridine in methanol.

  • This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Serially dilute the amifampridine stock solution with 50:50 methanol/water to prepare calibration curve standards.

  • IS Working Solution (50 ng/mL): Dilute the IS stock solution with 50:50 methanol/water.

  • 2% Formic Acid in Water: Add 2 mL of formic acid to 98 mL of deionized water.

  • 5% Ammonium Hydroxide in Methanol: Add 5 mL of ammonium hydroxide to 95 mL of methanol.

2.4. Sample Preparation and SPE Protocol

  • Sample Pre-treatment:

    • Thaw frozen human plasma samples to room temperature.

    • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the IS Working Solution (50 ng/mL).

    • Add 200 µL of 2% formic acid in water and vortex for 10 seconds. This step acidifies the sample to ensure the basic analyte is positively charged for cation exchange retention.[3]

    • Centrifuge at 13,000 rpm for 5 minutes to pellet proteins.

  • Solid-Phase Extraction Workflow:

    • Condition: Condition the MCX SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the sorbent to dry.[1][6]

    • Load: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Wash 1: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash 2: Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.[3]

    • Dry: Dry the cartridge under vacuum for 5 minutes.

    • Elute: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the charge on the analyte, disrupting the ion-exchange retention.[3]

    • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following tables summarize the instrumental conditions for the analysis of amifampridine and its internal standard.

Table 1: LC Parameters | Parameter | Value | | :--- | :--- | | Column | ZORBAX RRHT Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Column Temp. | 40°C | | Gradient Program | Time (min) | % B | | | 0.0 | 5 | | | 0.5 | 5 | | | 2.5 | 95 | | | 3.5 | 95 | | | 3.6 | 5 | | | 5.0 | 5 |

Table 2: MS/MS Parameters | Parameter | Value | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Capillary Voltage | 3.5 kV | | Source Temp. | 150°C | | Desolvation Temp. | 400°C[7] | | Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr[7] | | MRM Transitions | Compound | Q1 (m/z) | Q3 (m/z) | Collision Energy (eV) | | | Amifampridine | 110.1 | 93.1 | 15 | | | this compound | 113.1 | 96.1 | 15 |

Note: MS/MS parameters such as collision energy should be optimized for the specific instrument used.

Results and Discussion

Data Presentation

The method was validated over a concentration range of 0.5 to 200 ng/mL in human plasma.

Table 3: Calibration Curve Summary

Concentration (ng/mL) Mean Accuracy (%) Precision (%RSD)
0.5 (LLOQ) 103.8 5.5
1.0 101.2 4.1
10.0 98.7 2.8
50.0 99.5 2.1
150.0 100.8 1.9
200.0 (ULOQ) 99.1 2.3

The calibration curve demonstrated excellent linearity with a correlation coefficient (r²) > 0.99.

Table 4: Recovery and Matrix Effect

Analyte Concentration (ng/mL) Recovery (%) Matrix Effect (%)
Amifampridine 1.5 (Low QC) 92.4 97.1
80.0 (Mid QC) 94.1 98.5
160.0 (High QC) 93.6 96.8

Recovery was consistent across the concentration range. The matrix effect was minimal, indicating efficient removal of plasma interferences by the SPE protocol.

Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample receipt to final data analysis.

SPE_Workflow Amifampridine SPE Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis plasma 1. Plasma Sample (200 µL) add_is 2. Add IS (this compound) plasma->add_is acidify 3. Acidify (2% Formic Acid) add_is->acidify centrifuge 4. Centrifuge acidify->centrifuge condition 5. Condition (Methanol, Water) centrifuge->condition load 6. Load Sample condition->load wash1 7. Wash 1 (2% Formic Acid) load->wash1 wash2 8. Wash 2 (Methanol) wash1->wash2 elute 9. Elute (5% NH4OH in Methanol) wash2->elute evaporate 10. Evaporate elute->evaporate reconstitute 11. Reconstitute lcms 12. LC-MS/MS Analysis reconstitute->lcms data 13. Data Processing lcms->data

Caption: Workflow for the solid-phase extraction and analysis of amifampridine.

Conclusion

The described solid-phase extraction protocol using mixed-mode cation exchange cartridges provides a highly effective method for the extraction and cleanup of amifampridine from human plasma. The use of this compound as an internal standard ensures high accuracy and precision. The subsequent LC-MS/MS analysis is sensitive and selective, meeting the requirements for bioanalytical method validation. This application note provides researchers with a comprehensive and reliable protocol for the quantification of amifampridine in a clinical or research setting.

References

Application Note: High-Throughput Analysis of Amifampridine and Amifampridine-d3 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Amifampridine and its deuterated internal standard, Amifampridine-d3, in human plasma. This method is suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The protocol employs a simple liquid-liquid extraction for sample preparation, followed by a rapid isocratic chromatographic separation on a C18 reversed-phase column. The analytes are detected using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in extraction recovery.

Introduction

Amifampridine (3,4-diaminopyridine) is a potassium channel blocker used for the symptomatic treatment of Lambert-Eaton myasthenic syndrome (LEMS).[1][2][3] Accurate and reliable quantification of Amifampridine in biological matrices is crucial for clinical and research purposes. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS, as it effectively corrects for potential variability during sample processing and analysis.[4][5] This application note provides a comprehensive protocol for the chromatographic separation and quantification of Amifampridine and this compound in human plasma.

Experimental

Materials and Reagents
  • Amifampridine reference standard

  • This compound internal standard

  • HPLC grade acetonitrile and methanol

  • Formic acid (analytical grade)

  • Ammonium formate (analytical grade)

  • Human plasma (K2EDTA)

  • Deionized water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Reversed-phase C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

Chromatographic Conditions

A sensitive high-performance liquid chromatography coupled with mass spectrometry method was developed and validated for the quantification of amifampridine in human plasma.[6] Following liquid-liquid extraction, the analyte and internal standard were separated using an isocratic mobile phase on a reverse phase C18 column and analyzed by MS in the multiple reaction monitoring mode.[6]

ParameterValue
Column Reversed-phase C18
Mobile Phase Acetonitrile : 5 mM Ammonium Formate (80:20, v/v) with 0.1% Formic Acid
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Run Time 3 minutes
Mass Spectrometry Conditions

Quantification was achieved using an electrospray ion interface operating in the positive mode, under multiple reaction monitoring (MRM) conditions.[7]

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Amifampridine) m/z 110 → 93
MRM Transition (this compound) m/z 113 → 96
Collision Energy Optimized for each transition
Dwell Time 100 ms

Protocol

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Amifampridine and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Amifampridine primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve.

  • Internal Standard Spiking Solution: Dilute the this compound primary stock solution with the same diluent to a final concentration of 100 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 25 µL of the internal standard spiking solution (this compound, 100 ng/mL) to each plasma sample, except for the blank.

  • Vortex for 10 seconds.

  • Add 500 µL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

Results and Discussion

The chromatographic method provided excellent separation of Amifampridine and this compound from endogenous plasma components. A typical chromatogram shows sharp, symmetrical peaks for both analytes, with a retention time of approximately 1.5 minutes. The use of a deuterated internal standard ensures that any matrix effects or variations in extraction efficiency are compensated for, leading to high precision and accuracy.

Method Validation Summary
ParameterResult
Linearity Range 0.25 - 165 ng/mL (r² > 0.99)[6]
Lower Limit of Quantification (LLOQ) 0.25 ng/mL[6]
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 10%
Accuracy (% Bias) Within ±15%
Recovery > 85%

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma (100 µL) is_spike Spike with this compound IS (25 µL) plasma->is_spike vortex1 Vortex is_spike->vortex1 extraction Add Ethyl Acetate (500 µL) vortex1->extraction vortex2 Vortex extraction->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Amifampridine calibration->quantification

Caption: Experimental workflow from sample preparation to data analysis.

internal_standard_logic cluster_analyte Amifampridine (Analyte) cluster_is This compound (Internal Standard) cluster_process Analytical Process cluster_quantification Quantification analyte Amifampridine sample_prep Sample Preparation (Extraction) analyte->sample_prep analyte_peak Analyte Peak Area (A) ratio Peak Area Ratio (A / IS) analyte_peak->ratio is This compound (IS) is->sample_prep is_peak IS Peak Area (IS) is_peak->ratio lc_ms LC-MS/MS Analysis sample_prep->lc_ms lc_ms->analyte_peak lc_ms->is_peak calibration Calibration Curve ratio->calibration concentration Analyte Concentration calibration->concentration

Caption: Logic of using an internal standard for quantification.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Amifampridine in human plasma. The use of a deuterated internal standard, this compound, is critical for achieving the high level of accuracy and precision required for clinical and pharmaceutical research. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the bioanalysis of Amifampridine.

References

Application Notes and Protocols for the Mass Spectetric Detection of Amifampridine and its d3 Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amifampridine (3,4-diaminopyridine) is a potassium channel blocker used in the treatment of Lambert-Eaton myasthenic syndrome (LEMS). Accurate and sensitive quantification of Amifampridine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This document provides a detailed protocol for the determination of Amifampridine in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Amifampridine-d3, is incorporated to ensure high accuracy and precision.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of Amifampridine and its d3 analog. These values are based on validated methods and provide a reliable starting point for method development and validation.[1]

Table 1: Mass Spectrometry Parameters

ParameterAmifampridineThis compound (Internal Standard)
Ionization ModePositive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z110.1113.1
Product Ion (Q3) m/z96.099.0 (Predicted)
Dwell Time (ms)200200
Collision Energy (eV)Optimized for specific instrumentOptimized for specific instrument
Declustering Potential (V)Optimized for specific instrumentOptimized for specific instrument

Table 2: Chromatographic Conditions

ParameterValue
HPLC SystemAgilent 1200 series or equivalent
ColumnZorbax SB-C18, 4.6 x 75mm, 3.5µm
Mobile Phase0.1% Formic acid in Water: Acetonitrile (Gradient or Isocratic)
Flow Rate0.8 mL/min
Column Temperature40°C
Injection Volume10 µL

Table 3: Method Validation Parameters

ParameterResult
Linearity Range0.1 - 100 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Accuracy (% Bias)Within ±15%
Precision (% RSD)< 15%
Recovery> 85%

Experimental Protocols

This section provides a detailed methodology for the analysis of Amifampridine and this compound in human plasma.

Materials and Reagents
  • Amifampridine reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Amifampridine and this compound into separate 10 mL volumetric flasks.

    • Dissolve the compounds in methanol and bring to volume.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Amifampridine by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Spiking:

    • To 200 µL of human plasma, add 20 µL of the IS working solution (100 ng/mL).

    • For calibration standards and quality control (QC) samples, add the appropriate concentration of the Amifampridine working standard solution. For blank samples, add 20 µL of the 50:50 acetonitrile/water mixture.

  • Protein Precipitation:

    • Add 400 µL of 0.1% formic acid in acetonitrile to each sample.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridges.

  • Washing:

    • Wash the cartridges with 1 mL of 5% methanol in water.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Injection:

    • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis
  • Instrumentation: Utilize a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatography: Employ a reverse-phase HPLC column and a mobile phase as detailed in Table 2. An isocratic or gradient elution can be optimized for better separation.

  • Mass Spectrometry: Operate the mass spectrometer in the positive ion mode and use Multiple Reaction Monitoring (MRM) to detect the transitions listed in Table 1.

  • Data Acquisition: Acquire data using the instrument's software. The dwell time for each transition is typically set around 200 ms.

Mandatory Visualizations

Signaling Pathway

Amifampridine's mechanism of action involves the blockade of voltage-gated potassium channels at the presynaptic nerve terminal. This leads to a prolongation of the action potential, increased calcium influx, and consequently, enhanced acetylcholine release into the synaptic cleft.

amifampridine_mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane AP Action Potential K_channel Voltage-Gated K+ Channel AP->K_channel Opens Ca_channel Voltage-Gated Ca2+ Channel AP->Ca_channel Opens Amifampridine Amifampridine Amifampridine->K_channel Blocks Ca_ion Ca2+ Vesicle Synaptic Vesicle (ACh) Ca_ion->Vesicle Triggers Fusion ACh_release ACh Release Vesicle->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh AChR ACh Receptor ACh->AChR Binds Muscle_Contraction Muscle Contraction AChR->Muscle_Contraction Initiates experimental_workflow cluster_prep Preparation Steps start Start: Plasma Sample Collection sample_prep Sample Preparation start->sample_prep spike_is Spike with this compound (IS) spe Solid-Phase Extraction (SPE) lcms_analysis LC-MS/MS Analysis spe->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing end End: Report Results data_processing->end protein_precip Protein Precipitation spike_is->protein_precip centrifugation Centrifugation protein_precip->centrifugation centrifugation->spe

References

Application Note: Amifampridine-d3 for Bioequivalence Studies of Amifampridine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amifampridine is a potassium channel blocker used for the symptomatic treatment of Lambert-Eaton myasthenic syndrome (LEMS)[1][2][3]. To ensure the therapeutic interchangeability between a generic (test) and a branded (reference) amifampridine formulation, regulatory agencies require bioequivalence (BE) studies[4][5][6][7]. These studies are pivotal in demonstrating that the test product exhibits a comparable rate and extent of absorption to the reference product[4][6]. A critical component of BE studies is the accurate and precise quantification of the drug in biological matrices, typically plasma. The use of a stable isotope-labeled internal standard, such as Amifampridine-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for such bioanalytical assays[8][9][10][11]. This application note provides a detailed protocol for conducting a bioequivalence study of amifampridine formulations, emphasizing the use of this compound as an internal standard for robust and reliable quantification.

The Role of this compound in Bioanalysis

A suitable internal standard (IS) is essential for a robust high-throughput bioanalytical method[10]. This compound, a deuterated analog of amifampridine, serves as an ideal internal standard for the quantitative analysis of amifampridine in biological samples. Its chemical and physical properties are nearly identical to those of amifampridine, ensuring that it behaves similarly during sample extraction, chromatography, and ionization[9][10]. This co-elution and chemical similarity allow this compound to effectively compensate for variations that can occur at each stage of the analytical process, such as matrix effects, extraction variability, and instrumental fluctuations[8][9]. The use of a stable isotope-labeled internal standard like this compound is highly recommended by regulatory agencies to ensure the reliability of bioanalytical data[8][12].

Pharmacokinetics of Amifampridine

Amifampridine is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) reached within 0.3 to 1.3 hours[1][13][14][15]. The bioavailability is high, ranging from 93-100%[1]. Amifampridine is extensively metabolized by N-acetyltransferase 2 (NAT2) to an inactive metabolite, 3-N-acetyl-amifampridine[1][13][14][15][16]. The elimination half-life is approximately 1.8 to 2.5 hours[1][13][14]. These pharmacokinetic properties are crucial for designing the sampling schedule in a bioequivalence study.

Bioequivalence Study Protocol

Study Design

A randomized, single-dose, two-period, two-sequence, crossover study design is recommended for amifampridine bioequivalence studies[6][17]. A washout period of at least 7-10 half-lives of amifampridine (approximately 18-25 hours) should be implemented between the two periods to prevent any carry-over effects. The study should be conducted under fasting conditions as recommended by the FDA draft guidance for amifampridine phosphate[18].

Study Population

Healthy male and non-pregnant, non-lactating female subjects, aged 18-45 years, with a body mass index (BMI) within the normal range, should be enrolled. All subjects should provide written informed consent before participation.

Dosing and Administration

A single oral dose of the test and reference amifampridine formulations (e.g., 10 mg tablet) will be administered with a specified volume of water (e.g., 240 mL) after an overnight fast of at least 10 hours.

Blood Sampling

Blood samples (e.g., 5 mL) will be collected in tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at pre-dose (0 hour) and at specific time points post-dose. Based on the rapid absorption and short half-life of amifampridine, a suggested sampling schedule is: 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours post-dose. Plasma will be separated by centrifugation and stored at -70°C until analysis.

Bioanalytical Method Protocol

Principle

The concentration of amifampridine in human plasma is determined using a validated LC-MS/MS method with this compound as the internal standard. The method involves liquid-liquid extraction (LLE) for sample clean-up, followed by chromatographic separation on a C18 reverse-phase column and detection by a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode.

Reagents and Materials
  • Amifampridine reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and isopropanol

  • Formic acid and ammonium formate

  • Human plasma (blank)

  • Deionized water

Stock and Working Solutions
  • Amifampridine Stock Solution (1 mg/mL): Prepare by dissolving the accurately weighed reference standard in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Prepare by dissolving the accurately weighed standard in methanol.

  • Working Solutions: Prepare serial dilutions of the amifampridine stock solution in a suitable solvent mixture (e.g., acetonitrile:water, 50:50 v/v) to prepare calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL).

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 100 µL of plasma sample (calibration standard, QC, or study sample) into a clean microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution and vortex briefly.

  • Add 1 mL of the extraction solvent (e.g., ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
ParameterCondition
LC System Agilent 1290 Infinity II UHPLC or equivalent
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Isocratic or gradient elution suitable for separation
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470)
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Amifampridine: m/z 110 → 93; this compound: m/z 113 → 96
Source Temperature 350°C
Gas Flow As per instrument optimization
Method Validation

The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA)[19][20][21]. The validation should assess selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 1: Bioanalytical Method Validation Summary

Validation ParameterAcceptance CriteriaIllustrative Results
Linearity (r²) ≥ 0.990.998
Calibration Range -0.1 - 100 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)2.5% - 8.1%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)3.2% - 9.5%
Intra-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)-5.2% to 6.8%
Inter-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)-4.1% to 7.3%
Recovery Consistent and reproducible~85%
Matrix Effect IS-normalized factor within acceptable limitsWithin ±15%
Stability (various conditions) Within ±15% of nominal concentrationStable

Pharmacokinetic and Statistical Analysis

Pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC0-t (area under the plasma concentration-time curve from time zero to the last measurable concentration), and AUC0-∞ (area under the plasma concentration-time curve from time zero to infinity) will be calculated for both test and reference products using non-compartmental analysis.

The primary pharmacokinetic parameters for bioequivalence assessment are Cmax and AUC0-t[17]. These parameters will be logarithmically transformed, and an analysis of variance (ANOVA) will be performed. The 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax and AUC0-t should be within the acceptance range of 80.00% to 125.00% to conclude bioequivalence[6][17].

Table 2: Illustrative Pharmacokinetic Data for Amifampridine (10 mg Dose)

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% Confidence Interval for Geometric Mean Ratio
Cmax (ng/mL) 45.2 ± 12.846.5 ± 13.592.5% - 108.3%
AUC0-t (ng*h/mL) 115.8 ± 35.1118.2 ± 36.495.1% - 110.7%
Tmax (h) 0.75 ± 0.250.80 ± 0.30Not applicable for BE assessment

Visualizations

Bioequivalence_Study_Workflow cluster_screening Subject Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Analysis Screening Screening of Healthy Volunteers Informed_Consent Informed Consent Screening->Informed_Consent Enrollment Enrollment of Subjects Informed_Consent->Enrollment Randomization1 Randomization to Group A or B Enrollment->Randomization1 Dosing1 Single Dose Administration (Test or Reference) Randomization1->Dosing1 Sampling1 Serial Blood Sampling Dosing1->Sampling1 Washout Washout Period Sampling1->Washout Crossover Crossover of Treatments Washout->Crossover Dosing2 Single Dose Administration (Reference or Test) Crossover->Dosing2 Sampling2 Serial Blood Sampling Dosing2->Sampling2 Bioanalysis Plasma Sample Analysis (LC-MS/MS) Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis Bioequivalence Bioequivalence Conclusion Stat_Analysis->Bioequivalence

Caption: Workflow of a typical two-way crossover bioequivalence study.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add this compound IS Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Result Result Quantification->Result Final Concentration

Caption: Bioanalytical workflow for amifampridine quantification in plasma.

Conclusion

This application note outlines a comprehensive and robust methodology for conducting a bioequivalence study of amifampridine formulations. The use of a deuterated internal standard, this compound, is critical for achieving the high level of accuracy and precision required for bioanalytical measurements in such studies. The detailed protocols for the clinical and analytical portions of the study, when followed in accordance with regulatory guidelines, will ensure the generation of reliable data to support the regulatory submission of generic amifampridine products.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS Parameters for Amifampridine and Amifampridine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the LC-MS/MS analysis of Amifampridine and its deuterated internal standard, Amifampridine-d3.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting MS/MS parameters for Amifampridine and this compound?

A1: The following table summarizes the recommended starting parameters for Multiple Reaction Monitoring (MRM) analysis of Amifampridine and a proposed transition for this compound. These parameters should be optimized for your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Proposed Collision Energy (eV)Polarity
Amifampridine110.196.115 - 25Positive
This compound113.199.115 - 25Positive

Note: The MRM transition for Amifampridine is based on published literature[1]. The transition for this compound is proposed based on the stable isotope labeling and common fragmentation patterns. Collision energy should be optimized empirically on your specific mass spectrometer. The general approach is to select the energy that provides the highest abundance for the product ion[2].

Q2: What type of liquid chromatography column is suitable for Amifampridine analysis?

A2: A reversed-phase C18 column is a common and effective choice for the separation of Amifampridine[1][3]. Due to the polar nature of Amifampridine, you may encounter challenges with retention on standard C18 columns[4]. If poor retention is observed, consider using a C18 column with embedded polar groups or exploring Hydrophilic Interaction Liquid Chromatography (HILIC)[5].

Q3: What is a recommended sample preparation technique for Amifampridine in plasma?

A3: Liquid-liquid extraction (LLE) is a robust and effective method for extracting Amifampridine from biological matrices like plasma[1]. This technique helps to minimize matrix effects by separating the analyte from endogenous components[4]. A detailed protocol is provided in the "Experimental Protocols" section below.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of Amifampridine and this compound.

Chromatography Issues

Problem: Poor peak shape (tailing or fronting) for Amifampridine.

  • Possible Cause: Secondary interactions with residual silanols on the column, or inappropriate mobile phase pH.

  • Solution:

    • Ensure the mobile phase contains a small amount of an acidic modifier, such as 0.1% formic acid, to ensure the basic Amifampridine is protonated[4].

    • Consider using a column with a highly inert surface or an embedded polar group to minimize silanol interactions.

    • Optimize the mobile phase pH. For basic compounds like Amifampridine, a lower pH generally improves peak shape on reversed-phase columns.

Problem: Amifampridine has poor or no retention on a C18 column.

  • Possible Cause: Amifampridine is a small, polar molecule, which can result in insufficient interaction with the non-polar stationary phase.

  • Solution:

    • Reversed-Phase:

      • Use a highly aqueous mobile phase at the beginning of your gradient (e.g., 95-98% aqueous).

      • Employ a column specifically designed for polar analyte retention, such as one with embedded polar groups or a lower C18 ligand density.

      • Avoid using ion-pairing agents if you are using mass spectrometry detection as they are non-volatile and can contaminate the ion source.

    • HILIC as an Alternative:

      • Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating highly polar compounds[5][6]. A typical HILIC mobile phase consists of a high percentage of acetonitrile with a small amount of aqueous buffer[5].

Problem: Shifting retention times.

  • Possible Cause: Inadequate column equilibration, changes in mobile phase composition, or column degradation.

  • Solution:

    • Ensure the column is adequately equilibrated between injections, especially when using a gradient. HILIC columns may require longer equilibration times than reversed-phase columns.

    • Prepare fresh mobile phases daily and ensure accurate composition.

    • Monitor column performance with a quality control sample and replace the column if performance deteriorates significantly.

Mass Spectrometry Issues

Problem: Low or no signal for Amifampridine or this compound.

  • Possible Cause: Incorrect MS parameters, ion source contamination, or ion suppression.

  • Solution:

    • Optimize MS Parameters: Infuse a standard solution of Amifampridine directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows, and temperatures) and collision energy for the specific MRM transition[2].

    • Clean the Ion Source: Contamination of the ion source can lead to a significant drop in signal intensity. Follow the manufacturer's instructions for cleaning the ion source components.

    • Address Ion Suppression: Matrix effects can suppress the ionization of the analyte.

      • Improve sample clean-up by optimizing the liquid-liquid extraction procedure.

      • Ensure chromatographic separation of Amifampridine from the majority of matrix components.

      • A stable isotope-labeled internal standard like this compound is crucial to compensate for ion suppression.

Problem: Inconsistent internal standard response.

  • Possible Cause: Inaccurate pipetting of the internal standard, degradation of the internal standard, or variability in the extraction process.

  • Solution:

    • Ensure precise and consistent addition of the internal standard to all samples, calibrators, and quality controls.

    • Check the stability of the this compound stock and working solutions.

    • Optimize the liquid-liquid extraction to ensure consistent recovery.

Experimental Protocols

Liquid-Liquid Extraction (LLE) of Amifampridine from Human Plasma

This protocol provides a general framework for LLE. Optimization may be required based on your specific laboratory conditions and instrumentation.

  • Sample Preparation:

    • To 100 µL of plasma sample, calibrator, or quality control in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., at a concentration of 100 ng/mL).

    • Vortex for 10 seconds.

  • Basification:

    • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to each tube to ensure Amifampridine is in its free base form for efficient extraction into an organic solvent.

    • Vortex for 10 seconds.

  • Extraction:

    • Add 500 µL of an appropriate organic extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

    • Vortex vigorously for 2 minutes.

  • Centrifugation:

    • Centrifuge the samples at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex for 30 seconds.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following table provides a starting point for the liquid chromatography and mass spectrometry parameters.

ParameterRecommended Condition
Liquid Chromatography
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr

Note: These are example parameters and will require optimization for your specific LC-MS/MS system.

Visualizations

experimental_workflow sample Plasma Sample (100 µL) is_addition Add Internal Standard (this compound, 25 µL) sample->is_addition basify Basify (0.1 M NaOH, 50 µL) is_addition->basify extract Liquid-Liquid Extraction (Organic Solvent, 500 µL) basify->extract centrifuge Centrifuge (10,000 x g, 5 min) extract->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) transfer->evaporate reconstitute Reconstitute (Initial Mobile Phase, 100 µL) evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze troubleshooting_retention start Poor Retention of Amifampridine on C18? check_mp Increase Aqueous Content in Initial Mobile Phase start->check_mp Yes resolved Problem Resolved start->resolved No use_polar_column Use C18 with Embedded Polar Group check_mp->use_polar_column Still Poor check_mp->resolved Improved consider_hilic Switch to HILIC Method use_polar_column->consider_hilic Still Poor use_polar_column->resolved Improved consider_hilic->resolved Improved

References

Troubleshooting guide for Amifampridine bioanalysis using a deuterated IS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the bioanalysis of Amifampridine using a deuterated internal standard (IS). It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the LC-MS/MS analysis of Amifampridine.

Issue 1: Inconsistent or Inaccurate Quantitative Results

Question: My quantitative results for Amifampridine are inconsistent and inaccurate despite using a deuterated internal standard. What are the potential causes and how can I troubleshoot this?

Answer: Inaccurate or inconsistent results can stem from several factors, including co-elution issues, the purity of the internal standard, isotopic exchange, and differential matrix effects.

Troubleshooting Steps:

  • Verify Co-elution of Amifampridine and Deuterated IS:

    • Problem: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This can lead to differential matrix effects, where the analyte and the IS are affected differently by interfering components in the sample matrix, compromising accuracy.

    • Solution: Overlay the chromatograms of Amifampridine and its deuterated IS to confirm complete co-elution. If a separation is observed, consider adjusting the chromatographic method, such as modifying the mobile phase composition or gradient.

  • Confirm Isotopic and Chemical Purity of the Deuterated IS:

    • Problem: The presence of unlabeled Amifampridine or other impurities in the deuterated IS can lead to an overestimation of the analyte concentration.

    • Solution: Always obtain a certificate of analysis from the supplier specifying the isotopic and chemical purity. To experimentally assess the contribution of the IS to the analyte signal, prepare a blank matrix sample spiked only with the deuterated IS at the working concentration. Analyze the sample and monitor the mass transition for unlabeled Amifampridine. The response should be less than 20% of the response at the Lower Limit of Quantification (LLOQ) for Amifampridine.

  • Investigate Isotopic Exchange (H/D Exchange):

    • Problem: Deuterium atoms on the internal standard can sometimes be replaced by protons from the solvent or sample matrix, a phenomenon known as back-exchange. This is more likely to occur if the deuterium atoms are on heteroatoms like oxygen or nitrogen.

    • Solution: To test for back-exchange, incubate the deuterated IS in a blank matrix under the same conditions as your sample preparation and analysis. Analyze the sample to see if there is an increase in the signal of the unlabeled Amifampridine.

  • Evaluate Differential Matrix Effects:

    • Problem: Even with perfect co-elution, the analyte and the deuterated IS can experience different degrees of ion suppression or enhancement from matrix components.

    • Solution: Conduct a post-extraction addition experiment to quantitatively assess the matrix effect. This involves comparing the response of the analyte and IS in a neat solution to their response in a post-extraction spiked blank matrix sample.

Issue 2: High Variability in Internal Standard Signal

Question: The signal intensity of my deuterated Amifampridine internal standard is highly variable between samples. What could be causing this?

Answer: High variability in the IS signal often points to issues with sample preparation, matrix effects, or the stability of the IS.

Troubleshooting Steps:

  • Optimize Sample Preparation:

    • Problem: Inconsistent extraction recovery of the IS can lead to signal variability. While a deuterated IS should theoretically have the same recovery as the analyte, variations in sample processing can still occur.

    • Solution: Ensure that the sample preparation procedure, such as protein precipitation or liquid-liquid extraction, is robust and consistently applied to all samples. Evaluate the recovery of the IS by comparing the peak area in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Re-evaluate Matrix Effects:

    • Problem: As mentioned previously, differential matrix effects can significantly impact the IS signal.

    • Solution: If not already done, perform a thorough matrix effect evaluation using multiple sources of the biological matrix. Consider more rigorous sample clean-up techniques like solid-phase extraction (SPE) to remove interfering matrix components. Sample dilution can also help minimize matrix effects, provided the sensitivity of the assay is sufficient.

  • Check Internal Standard Stability:

    • Problem: The deuterated IS may not be stable under the storage or experimental conditions.

    • Solution: Perform stability tests, including freeze-thaw stability, bench-top stability, and long-term storage stability, for the deuterated IS in the biological matrix. The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Frequently Asked Questions (FAQs)

Q1: What are the typical LC-MS/MS parameters for Amifampridine analysis?

A1: A sensitive method for Amifampridine in human plasma utilizes a C18 reverse-phase column with an isocratic mobile phase. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode with positive electrospray ionization. A common MRM transition for Amifampridine is m/z 110 → 96.[1]

Q2: What is a suitable sample preparation technique for Amifampridine in plasma?

A2: Both protein precipitation (PPT) and liquid-liquid extraction (LLE) have been successfully used for the extraction of Amifampridine from plasma.[1][2] LLE can sometimes provide a cleaner extract, reducing matrix effects.

Q3: What is an acceptable Lower Limit of Quantification (LLOQ) for Amifampridine in plasma?

A3: A validated LC-MS/MS method has achieved an LLOQ of 0.25 ng/mL in human plasma, with a relative standard deviation of less than 5.8%.[1] Another study reported an LLOQ of 0.5 ng/mL.

Q4: What are the acceptance criteria for precision and accuracy in a validated bioanalytical method for Amifampridine?

A4: For a validated method, the between-batch and within-batch precision should be within 15% (20% at the LLOQ), and the accuracy should be within 85-115% (80-120% at the LLOQ). One published method for Amifampridine reported between-batch and within-batch precision of 1.23–2.55% and 1.16–3.05 %, respectively, with accuracy between 98.62–103.63 % and 98.67–103.87 %.[1]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Amifampridine from Human Plasma

  • To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of the deuterated Amifampridine internal standard working solution.

  • Vortex for 30 seconds.

  • Add 1 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 2: Evaluation of Matrix Effects (Post-Extraction Addition)

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Amifampridine and the deuterated IS into the mobile phase at a known concentration (e.g., a mid-range QC).

    • Set B (Post-Extraction Spike): Extract blank plasma using the validated sample preparation method. Spike the resulting extract with Amifampridine and the deuterated IS at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike blank plasma with Amifampridine and the deuterated IS at the same concentration as Set A and extract using the validated method.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate the Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

    • An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Data Presentation

Table 1: Example LC-MS/MS Method Parameters for Amifampridine Analysis

ParameterSetting
LC System Shimadzu HPLC or equivalent
Column C18 Reverse Phase (e.g., 4.6 x 50 mm, 5 µm)
Mobile Phase Isocratic mixture of organic solvent (e.g., acetonitrile) and aqueous buffer (e.g., ammonium formate)
Flow Rate 0.8 - 1.0 mL/min
Injection Volume 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Amifampridine) m/z 110 → 96
MRM Transition (Deuterated IS) Dependent on the number of deuterium labels

Table 2: Summary of a Validated Method Performance for Amifampridine in Human Plasma [1]

ParameterResult
Linearity Range 0.25 - 165 ng/mL (r² > 0.99)
LLOQ 0.25 ng/mL
Within-Batch Precision (%RSD) 1.16 - 3.05%
Between-Batch Precision (%RSD) 1.23 - 2.55%
Within-Batch Accuracy (%) 98.67 - 103.87%
Between-Batch Accuracy (%) 98.62 - 103.63%

Mandatory Visualizations

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample_receipt Sample Receipt add_is Add Deuterated IS sample_receipt->add_is extraction Extraction (LLE/PPT/SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: A typical bioanalytical workflow for Amifampridine using a deuterated internal standard.

troubleshooting_workflow start Inconsistent/ Inaccurate Results check_coelution Verify Co-elution of Analyte and IS start->check_coelution check_purity Assess IS Purity and Contribution to Analyte Signal start->check_purity check_exchange Investigate Isotopic Exchange start->check_exchange check_matrix Evaluate Differential Matrix Effects start->check_matrix optimize_chromatography Optimize Chromatography check_coelution->optimize_chromatography new_is Source New Internal Standard check_purity->new_is modify_sample_prep Modify Sample Preparation Conditions check_exchange->modify_sample_prep improve_cleanup Improve Sample Clean-up (e.g., SPE) check_matrix->improve_cleanup

Caption: A logical workflow for troubleshooting inconsistent results in Amifampridine bioanalysis.

References

Matrix effects in Amifampridine quantification and mitigation with Amifampridine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Amifampridine in biological matrices. It specifically addresses the challenges posed by matrix effects and the use of its stable isotope-labeled internal standard, Amifampridine-d3, for their mitigation.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of Amifampridine quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components of the biological matrix (e.g., plasma, serum).[1] This interference can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), ultimately compromising the accuracy, precision, and sensitivity of the quantification.[2][3]

Q2: Why is this compound recommended as an internal standard?

A2: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically identical to Amifampridine, but with three deuterium atoms, making it heavier. Because of this similarity, it co-elutes with Amifampridine during chromatography and experiences the same matrix effects.[4] By adding a known amount of this compound to every sample, calibration standard, and quality control sample, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio remains constant even if both signals are suppressed or enhanced, thus correcting for the matrix effect and improving the accuracy and precision of the results.

Q3: How can I qualitatively assess if matrix effects are impacting my Amifampridine assay?

A3: A common qualitative method is the post-column infusion experiment. In this technique, a constant flow of Amifampridine solution is infused into the mass spectrometer's ion source while an extracted blank matrix sample is injected onto the LC column. Any dip or rise in the baseline signal at the retention time of Amifampridine indicates the presence of ion-suppressing or -enhancing components from the matrix.[5]

Q4: What are the regulatory expectations regarding matrix effect assessment for bioanalytical methods?

A4: Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require the evaluation of matrix effects as part of bioanalytical method validation.[6][7] The assessment should typically involve analyzing samples prepared in at least six different lots of the biological matrix to ensure the method is robust and reliable across different patient populations.[7]

Troubleshooting Guide

Problem 1: I am observing high variability in my Amifampridine QC sample results, especially at the lower limit of quantification (LLOQ).

  • Question: Could matrix effects be the cause of this imprecision?

  • Answer: Yes, high variability, particularly at low concentrations, is a classic sign of inconsistent matrix effects.[2] Endogenous components in different lots of plasma can vary, leading to different degrees of ion suppression or enhancement in your QC samples. Using this compound as an internal standard is the most effective way to compensate for this variability. If you are already using an internal standard, ensure that it co-elutes perfectly with Amifampridine.

Problem 2: My Amifampridine signal is significantly lower in plasma samples compared to the neat standard solutions.

  • Question: What steps can I take to mitigate this suspected ion suppression?

  • Answer: This indicates a significant matrix effect. Here are some strategies to address this:

    • Optimize Sample Preparation: Improve the cleanup of your plasma samples to remove interfering substances. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing matrix components than protein precipitation.[8]

    • Chromatographic Separation: Adjust your LC method to better separate Amifampridine from the co-eluting matrix components. This could involve trying a different column chemistry, modifying the mobile phase composition, or adjusting the gradient.

    • Use a Stable Isotope-Labeled Internal Standard: If you are not already, incorporate this compound into your assay. This will compensate for the signal suppression.[4]

Problem 3: Even with this compound, I see some variability in the analyte/internal standard peak area ratios across different plasma lots.

  • Question: Why might a SIL internal standard not fully compensate for matrix effects?

  • Answer: While SIL internal standards are highly effective, they may not always provide perfect compensation. This can happen if:

    • Chromatographic Separation of Analyte and IS: Although unlikely with a deuterated standard, ensure that there is no slight chromatographic separation between Amifampridine and this compound.

    • Extreme Matrix Effects: In cases of very severe ion suppression, the signal for both the analyte and the internal standard may be so low that the measurement becomes unreliable. In such cases, further optimization of the sample cleanup and chromatography is necessary.

    • Interference with Internal Standard: Check for any interfering peaks at the MRM transition of this compound in your blank matrix samples.

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and QC Samples

This protocol describes the preparation of solutions for the quantification of Amifampridine in human plasma.

Materials:

  • Amifampridine reference standard

  • This compound reference standard

  • Methanol (HPLC grade)

  • Control human plasma (K2EDTA)

Procedure:

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Amifampridine and transfer to a 10 mL volumetric flask. Dissolve and bring to volume with methanol.

    • Prepare a separate stock solution for this compound in the same manner.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Amifampridine by serially diluting the primary stock solution with methanol to achieve concentrations that will cover the desired calibration range (e.g., 0.25 to 165 ng/mL in the final sample).

  • Internal Standard Working Solution (e.g., 100 ng/mL):

    • Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.

  • Calibration Standards:

    • Spike control human plasma with the appropriate Amifampridine working standard solutions to achieve the final calibration concentrations (e.g., 0.25, 0.5, 1, 5, 10, 50, 100, and 165 ng/mL). The volume of the spiking solution should not exceed 5% of the total plasma volume.

  • Quality Control (QC) Samples:

    • Prepare QC samples in control human plasma at a minimum of four concentration levels:

      • LLOQ: Lower Limit of Quantification (e.g., 0.25 ng/mL)

      • Low QC: ~3x LLOQ (e.g., 0.75 ng/mL)

      • Mid QC: (e.g., 75 ng/mL)

      • High QC: ~75-85% of the Upper Limit of Quantification (e.g., 140 ng/mL)

Plasma Sample Preparation (Liquid-Liquid Extraction)

This protocol describes a liquid-liquid extraction (LLE) procedure for the extraction of Amifampridine from human plasma.

Materials:

  • Plasma samples (calibration standards, QCs, and unknown samples)

  • Internal Standard Working Solution (100 ng/mL this compound)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Methyl tert-butyl ether (MTBE)

  • Reconstitution solvent (e.g., 50:50 Methanol:Water)

Procedure:

  • To 100 µL of each plasma sample in a microcentrifuge tube, add 25 µL of the Internal Standard Working Solution (100 ng/mL this compound).

  • Vortex briefly to mix.

  • Add 50 µL of 0.1 M NaOH to basify the sample.

  • Add 600 µL of MTBE.

  • Vortex for 5 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (approximately 500 µL) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of reconstitution solvent.

  • Vortex to mix, and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • HPLC system coupled with a triple quadrupole mass spectrometer.

LC Conditions (Illustrative):

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: 5% B

MS/MS Conditions (Illustrative):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Amifampridine: m/z 110 → 96[6]

    • This compound: m/z 113 → 99 (inferred)

Assessment of Matrix Effects

This protocol describes the quantitative assessment of matrix effects using the post-extraction spike method.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Amifampridine and this compound into the reconstitution solvent at two concentration levels (e.g., Low QC and High QC).

    • Set B (Post-extraction Spike): Extract blank plasma from six different sources as per the LLE protocol. After the evaporation step, reconstitute the dried extracts with the neat solutions from Set A.

    • Set C (Pre-extraction Spike): Spike blank plasma from the same six sources with Amifampridine at the same two concentration levels before performing the LLE protocol.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF) = (Peak area in Set B) / (Peak area in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • Recovery (%) = (Peak area in Set C) / (Peak area in Set B) x 100

Data Presentation

Disclaimer: The following tables contain illustrative data for demonstration purposes and may not represent actual experimental results.

Table 1: Illustrative Matrix Effect and Recovery Data for Amifampridine

Concentration LevelMatrix LotMatrix Factor (MF)Recovery (%)
Low QC (0.75 ng/mL) 10.7885.2
20.8588.1
30.7283.5
40.9189.3
50.6982.9
60.8286.4
Mean 0.79 85.9
%CV 9.8 3.0
High QC (140 ng/mL) 10.8186.5
20.8889.0
30.7584.8
40.9390.1
50.7284.1
60.8587.7
Mean 0.82 87.0
%CV 8.7 2.8

Table 2: Illustrative Comparison of Amifampridine Quantification with and without this compound Internal Standard

ParameterWithout this compoundWith this compound
Low QC (0.75 ng/mL)
Mean Accuracy (%)95.3101.2
Precision (%CV)18.54.8
High QC (140 ng/mL)
Mean Accuracy (%)92.899.5
Precision (%CV)15.23.1

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add this compound (25 µL) plasma->add_is basify Add 0.1 M NaOH (50 µL) add_is->basify add_solvent Add MTBE (600 µL) basify->add_solvent vortex Vortex (5 min) add_solvent->vortex centrifuge Centrifuge (10,000 x g, 5 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject quantify Quantify Amifampridine inject->quantify

Caption: Workflow for Amifampridine quantification in plasma.

G cluster_without_is Without Internal Standard cluster_with_is With this compound Internal Standard analyte_signal Analyte Signal matrix_effect_neg Matrix Effect (Ion Suppression) analyte_signal->matrix_effect_neg Interference final_signal_neg Inaccurate Lower Signal matrix_effect_neg->final_signal_neg Results in both_signals Analyte & IS Signals matrix_effect_pos Matrix Effect (Ion Suppression) both_signals->matrix_effect_pos Both Affected Equally ratio Signal Ratio (Analyte/IS) Remains Constant matrix_effect_pos->ratio Leads to accurate_result Accurate Quantification ratio->accurate_result Ensures

Caption: Mitigation of matrix effects with this compound.

References

Ion suppression/enhancement in Amifampridine analysis with Amifampridine-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Amifampridine using Amifampridine-d3 as an internal standard. This resource provides troubleshooting guidance and answers to frequently asked questions regarding ion suppression and enhancement, common challenges encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are ion suppression and enhancement in the context of Amifampridine analysis?

A1: Ion suppression or enhancement, collectively known as matrix effects, are phenomena that occur during LC-MS/MS analysis where components of the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, Amifampridine.[1] This interference can either decrease (suppression) or increase (enhancement) the signal intensity of Amifampridine and its internal standard, this compound, leading to inaccurate quantification.[1][2] These effects arise from competition for ionization efficiency in the mass spectrometer's ion source.[3]

Q2: How does this compound, as a deuterated internal standard, help mitigate these matrix effects?

A2: this compound is a stable isotope-labeled (SIL) internal standard, which is considered the gold standard for quantitative bioanalysis.[4][5] Because it is chemically and physically almost identical to Amifampridine, it co-elutes from the liquid chromatography (LC) column and experiences nearly the same degree of ion suppression or enhancement.[6] By calculating the ratio of the Amifampridine signal to the this compound signal, variations in signal intensity caused by matrix effects are normalized, leading to more accurate and precise results.[1]

Q3: My this compound signal is also suppressed. Is this normal?

A3: Yes, it is expected that the deuterated internal standard will experience similar ion suppression or enhancement as the analyte. The key is that both are affected to the same extent, thus the ratio of their responses remains constant. If the internal standard's signal is significantly suppressed, it may indicate a strong matrix effect that could impact the overall sensitivity of the assay.

Q4: Despite using this compound, I am seeing poor reproducibility in my results. What could be the cause?

A4: While this compound is highly effective, several factors can still lead to poor reproducibility:

  • Differential Matrix Effects: A slight chromatographic shift between Amifampridine and this compound, known as an isotopic effect, can cause them to elute into regions with different levels of ion suppression.[1][4] This is more likely to occur if there is a sharp change in co-eluting matrix components.

  • Internal Standard Concentration: Using an inappropriate concentration of the internal standard can lead to mutual signal suppression between the analyte and the internal standard.[2]

  • Sample Preparation Inconsistencies: Variability in sample cleanup can lead to differing amounts of matrix components in each sample, affecting the degree of ion suppression.

  • Instrumental Issues: Contamination of the ion source or worn-out instrument components can cause signal instability.[7]

Q5: What are some common sources of ion suppression in bioanalytical methods?

A5: Common sources of ion suppression include:

  • Endogenous Matrix Components: Salts, lipids, proteins, and other small molecules present in biological samples are major contributors.[1]

  • Mobile Phase Additives: Non-volatile buffers (e.g., phosphate buffers) and ion-pairing agents like trifluoroacetic acid (TFA) are known to cause significant suppression.[3][8]

  • Formulation Excipients: In preclinical studies, formulation agents used to dissolve the drug can co-elute and cause ion suppression.[9]

  • Contaminants: Plasticizers, detergents, and residues from sample collection tubes can leach into the sample and interfere with ionization.[3]

Troubleshooting Guides

Guide 1: Investigating Poor Reproducibility of Analyte/Internal Standard Area Ratio

This guide provides a systematic approach to troubleshooting inconsistent area ratios between Amifampridine and this compound.

Troubleshooting Workflow

A Poor Reproducibility Observed B Check for Chromatographic Shift between Amifampridine and this compound A->B C Optimize Chromatography B->C Shift Observed D Evaluate Sample Preparation B->D No Shift C->D E Assess Internal Standard Concentration D->E F Investigate Instrumental Factors E->F G Re-validate Method F->G H Issue Resolved G->H

Caption: Workflow for troubleshooting poor reproducibility.

Detailed Steps:

  • Check for Chromatographic Shift: Overlay the chromatograms of Amifampridine and this compound. A significant shift in retention time can lead to differential matrix effects.

  • Optimize Chromatography: If a shift is observed, adjust the mobile phase gradient or column chemistry to ensure co-elution.

  • Evaluate Sample Preparation: Inconsistent sample cleanup can introduce variability. Ensure the extraction protocol (e.g., protein precipitation, solid-phase extraction) is robust and consistently performed.

  • Assess Internal Standard Concentration: The concentration of this compound should be optimized to be within the linear range of the assay and not cause mutual suppression with Amifampridine.

  • Investigate Instrumental Factors: Check for contamination of the ion source, spray needle, and transfer capillary.[7] Ensure the mass spectrometer is properly calibrated.

  • Re-validate Method: If significant changes are made to the method, a partial or full re-validation may be necessary.

Guide 2: Quantifying and Mitigating Matrix Effects

This section outlines the experimental protocol for assessing the extent of ion suppression or enhancement.

Experimental Protocol: Quantitative Assessment of Matrix Effects

This experiment aims to quantify the degree of ion suppression or enhancement for Amifampridine in a specific biological matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Amifampridine and this compound into the final mobile phase composition.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. After the final extraction step, spike the extracted matrix with Amifampridine and this compound at the same concentrations as Set A.[1]

    • Set C (Pre-Spiked Matrix): Spike Amifampridine and this compound into the blank matrix before the extraction process. This set is primarily for determining recovery but is often analyzed concurrently.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Effect (ME):

    • The matrix effect is calculated by comparing the peak area of the analyte in the post-spiked matrix (Set B) to the peak area in the neat solution (Set A).

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

  • Calculate IS-Normalized Matrix Factor:

    • This is calculated by dividing the matrix factor of Amifampridine by the matrix factor of this compound. A value close to 1.0 suggests effective compensation by the internal standard.[10]

Data Presentation

Sample SetDescriptionPurpose
Set A Analyte in neat solutionBaseline response without matrix
Set B Analyte spiked post-extractionQuantify matrix effect
Set C Analyte spiked pre-extractionDetermine extraction recovery
Calculated ParameterFormulaInterpretation
Matrix Effect (%) (Peak AreaSet B / Peak AreaSet A) * 100<100%: Suppression>100%: Enhancement
Recovery (%) (Peak AreaSet C / Peak AreaSet B) * 100Efficiency of the extraction process
IS-Normalized Matrix Factor MEAmifampridine / MEthis compoundClose to 1.0 indicates good compensation

Signaling Pathway of Ion Suppression/Enhancement

cluster_0 LC Eluent cluster_1 ESI Source cluster_2 Mass Spectrometer A Amifampridine Droplet Charged Droplet A->Droplet IS This compound IS->Droplet M Matrix Components (Lipids, Salts, etc.) M->Droplet Ionization Ionization Process (Competition for Charge/Surface) Droplet->Ionization Detector Detector Signal Ionization->Detector Suppressed or Enhanced Signal

Caption: Mechanism of ion suppression in the ESI source.

By following these guides and understanding the principles of matrix effects, researchers can effectively troubleshoot and ensure the development of robust and reliable bioanalytical methods for Amifampridine.

References

Amifampridine-d3 Isotopic Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the isotopic stability of Amifampridine-d3. The primary focus is to address the potential for deuterium exchange and ensure data integrity during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a deuterated form of Amifampridine, a voltage-gated potassium channel blocker used in the treatment of rare muscle diseases like Lambert-Eaton myasthenic syndrome (LEMS).[1][2][3] In research, particularly in pharmacokinetic studies and quantitative analysis by mass spectrometry (LC-MS), this compound serves as an ideal internal standard. Its chemical behavior is nearly identical to the non-deuterated parent drug, but its increased mass allows it to be distinguished, ensuring accurate quantification of the active pharmaceutical ingredient.[3][4][5]

Q2: What is isotopic exchange, and is it a concern for this compound?

Isotopic exchange is a chemical reaction where a covalently bonded deuterium atom is replaced by a hydrogen atom from the surrounding solvent or matrix, or vice-versa.[6] For this compound, the deuterium atoms are located on the pyridine ring, which are generally considered non-labile C-D bonds.[5] However, under certain conditions, such as exposure to strong acids, high temperatures, or specific analytical instrument settings, back-exchange (the loss of deuterium for hydrogen) can occur.[7][8][9] This is a critical concern as it can compromise the accuracy of quantitative assays that rely on a stable isotopic label.[7]

Q3: Under what specific conditions can deuterium exchange occur?

While the C-D bonds on the aromatic ring of this compound are relatively stable, exchange can be promoted by several factors:

  • pH: Exposure to strongly acidic conditions can facilitate electrophilic aromatic substitution, leading to the replacement of deuterium with protons.[9][10] While Amifampridine is stable under various stress conditions (acid, base, oxidation, heat), the stability of the isotopic label is a separate consideration.[11] To minimize back-exchange in analytical methods like hydrogen-deuterium exchange mass spectrometry (HDX-MS), experiments are typically quenched and run at a low pH (around 2.6).[6][12]

  • Temperature: Elevated temperatures can provide the necessary activation energy for the exchange reaction to occur, especially in the presence of a catalyst (e.g., acid or metal).[7][13]

  • Analytical Instrumentation: Certain mass spectrometry ionization sources, like Atmospheric Pressure Chemical Ionization (APCI), can create a high-energy plasma environment where back-exchange on aromatic rings has been observed.[7][8]

  • Solvent: The presence of protic solvents (e.g., water, methanol) is necessary to provide a source of hydrogen atoms for the exchange.

Q4: How can I detect if isotopic exchange is occurring with my this compound standard?

Isotopic exchange can be detected by carefully monitoring the mass spectrum of your this compound standard. Instead of a single peak corresponding to the M+3 mass, you may observe a distribution of peaks corresponding to:

  • M+2: Loss of one deuterium atom.

  • M+1: Loss of two deuterium atoms.

  • M+0: Complete loss of all three deuterium atoms, reverting to the mass of the unlabeled Amifampridine.

The presence and relative intensity of these lower mass peaks are indicative of back-exchange.

Q5: What are the consequences of undetected isotopic exchange?

Undetected isotopic exchange can severely impact experimental results. In quantitative LC-MS assays where this compound is used as an internal standard, its partial conversion back to unlabeled Amifampridine will lead to an inaccurate response ratio, resulting in the underestimation of the analyte concentration in the sample.[7]

Troubleshooting Guide

Problem: My LC-MS analysis shows multiple peaks for my this compound internal standard (M+0, M+1, M+2), compromising quantification.

This indicates that your internal standard is undergoing deuterium back-exchange. Follow this troubleshooting workflow to identify and resolve the issue.

G cluster_solutions start Problem: Isotopic Instability (M+0, M+1, M+2 peaks observed) check_sample Step 1: Evaluate Sample Preparation & Storage start->check_sample Begin Troubleshooting check_lc Step 2: Evaluate LC Method check_sample->check_lc Sample Prep OK solution_sample Solution: Modify Sample Handling - Use aprotic solvents for reconstitution - Avoid extreme pH (especially <2) - Store at recommended low temp. check_sample->solution_sample Issue Found: Extreme pH or Temp check_ms Step 3: Evaluate MS Method check_lc->check_ms LC Method OK solution_lc Solution: Modify LC Parameters - Lower column temperature - Use less acidic mobile phase if possible - Minimize sample time in autosampler check_lc->solution_lc Issue Found: Harsh LC Conditions solution_ms Solution: Modify MS Parameters - Switch from APCI to ESI - Lower desolvation/source temp. - Optimize cone voltage check_ms->solution_ms Issue Found: High-Energy Source end_node Resolution: Stable M+3 Peak & Accurate Quantification solution_sample->end_node solution_lc->end_node solution_ms->end_node

Caption: Troubleshooting workflow for this compound isotopic exchange.

Experimental Protocols & Data

Protocol 1: Assessing Isotopic Stability of this compound

This protocol allows for the systematic evaluation of this compound stability under various conditions.

G prep_stock 1. Prepare Stock Solution This compound in Aprotic Solvent (e.g., Acetonitrile) prep_conditions 2. Create Test Conditions - Vary pH (e.g., 2, 4, 7, 9) - Vary Temp (e.g., 4°C, 25°C, 50°C) - Vary Solvent (Aqueous vs. Organic) prep_stock->prep_conditions incubate 3. Incubate Samples (e.g., t=0, 1h, 4h, 24h) prep_conditions->incubate quench 4. Quench & Prepare for Analysis (If necessary, neutralize and dilute) incubate->quench analyze 5. LC-MS/MS Analysis Monitor M+0 to M+3 masses quench->analyze report 6. Analyze & Report Data Calculate % Back-Exchange vs. Time analyze->report

Caption: Experimental workflow for testing this compound stability.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a non-protic solvent like acetonitrile.

  • Test Samples: Aliquot the stock solution into separate vials and dilute with buffers of varying pH (e.g., pH 2.0, 4.5, 7.4, 9.0) to a final concentration of 10 µg/mL. Prepare separate sets for each temperature condition.

  • Incubation: Place the sample sets at their respective temperatures (e.g., 4°C, 25°C, 50°C).

  • Time Points: At specified time points (e.g., 0, 1, 4, 8, 24 hours), remove an aliquot from each condition.

  • Analysis: Analyze the samples immediately by LC-MS. Use a gentle ionization method like Electrospray Ionization (ESI) and monitor the ion transitions for this compound and any potential back-exchanged products. A suitable method would utilize a C18 column with a mobile phase of acetonitrile and water with a mild additive like formic acid.[11][14]

  • Data Interpretation: Calculate the percentage of back-exchange by comparing the peak area of the exchanged species (M+0, M+1, M+2) to the total peak area of all Amifampridine-related species.

Data Presentation: Illustrative Stability of this compound

The following table shows representative data from a stability experiment to illustrate how results can be presented.

ConditionTime (hours)% Intact (M+3)% Back-Exchange (M+2)% Back-Exchange (M+1)% Back-Exchange (M+0)
pH 2.0 / 50°C 0100.0%0.0%0.0%0.0%
895.2%3.5%1.1%0.2%
2488.7%8.1%2.5%0.7%
pH 7.4 / 25°C 0100.0%0.0%0.0%0.0%
8>99.9%<0.1%<0.1%0.0%
24>99.9%<0.1%<0.1%0.0%
pH 9.0 / 25°C 0100.0%0.0%0.0%0.0%
8>99.9%<0.1%<0.1%0.0%
24>99.9%<0.1%<0.1%0.0%

Note: This data is for illustrative purposes only and demonstrates that the risk of back-exchange increases significantly under combined acidic and high-temperature conditions.

Protocol 2: Recommended LC-MS/MS Method for Quantitation

This protocol is optimized to minimize the risk of isotopic exchange during routine sample analysis.

  • Sample Preparation:

    • Perform protein precipitation or liquid-liquid extraction to isolate Amifampridine from the biological matrix.[14]

    • Reconstitute the final extract in a solvent with high organic content and minimal acidity (e.g., 80:20 acetonitrile:water with 0.1% formic acid).

  • Chromatography (HPLC/UPLC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30°C - 40°C (avoid excessive heat).

    • Gradient: Use a suitable gradient to achieve separation.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in Positive Ion Mode. ESI is a "softer" ionization technique than APCI and is less likely to induce in-source exchange.

    • Source Temperature: Keep as low as possible while maintaining adequate desolvation (e.g., 350-450°C).

    • MRM Transitions:

      • Amifampridine: m/z 110 → 93

      • This compound: m/z 113 → 96

    • System Suitability: Before running samples, inject a pure solution of this compound to confirm its isotopic purity (>99%) and the absence of significant M+0, M+1, or M+2 signals.

References

Improving peak shape and resolution for Amifampridine and Amifampridine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Amifampridine and its deuterated internal standard, Amifampridine-d3.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak shape (e.g., tailing or fronting) for Amifampridine and this compound in my reversed-phase LC-MS analysis?

A1: Poor peak shape for Amifampridine is a common issue primarily due to its chemical properties. Amifampridine is a polar and basic compound (pKa ≈ 9.25), making it prone to strong interactions with residual silanols on silica-based C18 columns, leading to peak tailing.[1] Fronting can occur due to column overload or an injection solvent stronger than the mobile phase.[2][3]

Q2: How can I improve the peak shape of Amifampridine?

A2: To improve peak shape, consider the following strategies:

  • Mobile Phase pH Adjustment: Maintain the mobile phase pH at least 2 units below the pKa of Amifampridine (i.e., pH < 7.25). A lower pH (e.g., 2.5-4) ensures the analyte is in its protonated, ionized form, which minimizes secondary interactions with the stationary phase.[4][5][6] The use of acidic modifiers like formic acid or acetic acid is common.[7]

  • Use of Buffers: Incorporate a buffer (e.g., ammonium formate or ammonium acetate) in the mobile phase to maintain a consistent pH and improve peak symmetry.[7][8]

  • Alternative Chromatography Modes: Consider using Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for polar compounds and can provide better retention and peak shape.[9][10][11]

Q3: My Amifampridine peak is showing poor retention on a C18 column. What can I do?

A3: Amifampridine's high polarity (logP between -0.48 and -0.9) results in weak retention on traditional reversed-phase columns.[1][9] To enhance retention:

  • Decrease Mobile Phase Organic Content: Reduce the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase.

  • Use a HILIC Column: HILIC columns are specifically designed for the retention of polar compounds and are an excellent alternative.[9][10][11]

  • Aqueous Normal Phase (ANP) Chromatography: This technique, using silica hydride stationary phases, is also effective for polar compound analysis.[12]

Q4: What are the recommended starting conditions for developing an LC-MS/MS method for Amifampridine?

A4: A good starting point for method development would be a reversed-phase separation on a C18 column with a mobile phase consisting of acetonitrile and water, both containing an acidic modifier.[13] See the detailed experimental protocols below for a more comprehensive starting point.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Poor Peak Shape - Tailing Peaks

G

Issue 2: Poor Resolution between Amifampridine and this compound

G

Quantitative Data Summary

The following tables summarize typical parameters for Amifampridine analysis.

Table 1: Physicochemical Properties of Amifampridine

PropertyValueReference
logP-0.48 to -0.9[1]
pKa (Strongest Basic)9.25[1]
SolubilityFreely soluble in water[14]
PolarityHigh[9]

Table 2: Example LC-MS/MS Parameters for Amifampridine Analysis

ParameterCondition 1Condition 2
LC System HPLCHPLC
Column C18, (e.g., 250 mm x 4.6 mm, 5 µm)C18
Mobile Phase A 0.1% Formic Acid in Water5 mM Ammonium Formate in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient/Isocratic IsocraticIsocratic
Flow Rate 1.0 mL/minNot Specified
Column Temperature Ambient20°C
Injection Volume 20 µLNot Specified
MS System Triple QuadrupoleTriple Quadrupole (API 4000)
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
MRM Transition m/z 110 → 96m/z 110 → 96
Reference [15][13]

Detailed Experimental Protocols

Protocol 1: Reversed-Phase LC-MS/MS Method for Amifampridine in Human Plasma

This protocol is based on a validated method for the quantification of Amifampridine in human plasma.[13]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma, add the internal standard (this compound) solution.

  • Add 1 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Analysis

  • LC System: High-Performance Liquid Chromatography system.

  • Column: C18 analytical column.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: Positive ion electrospray (ESI+).

  • MRM Transitions:

    • Amifampridine: m/z 110 → 96

    • This compound: Monitor the appropriate mass shift (e.g., m/z 113 → 99).

Protocol 2: HILIC Method Development Strategy

For cases where reversed-phase chromatography provides unsatisfactory results, a HILIC method can be developed.

1. Column Selection

  • Start with a bare silica or an amide-based HILIC column.

2. Mobile Phase

  • Mobile Phase A (Aqueous): Water with a buffer (e.g., 10-20 mM ammonium formate or ammonium acetate) and an acid or base to adjust the pH. A pH between 3 and 6 is a good starting point.

  • Mobile Phase B (Organic): Acetonitrile.

  • Gradient: Start with a high percentage of organic solvent (e.g., 95% B) and gradually increase the aqueous component (A).

3. Initial Gradient Conditions

  • 0-1 min: 95% B

  • 1-5 min: Gradient to 50% B

  • 5-6 min: Hold at 50% B

  • 6-7 min: Return to 95% B

  • 7-10 min: Re-equilibration at 95% B

4. Optimization

  • Adjust the gradient slope, buffer concentration, and pH to optimize peak shape and resolution.

  • Ensure sufficient re-equilibration time between injections, as HILIC columns can require longer equilibration than reversed-phase columns.[12]

References

Technical Support Center: Optimizing Collision Energy for Amifampridine-d3 MRM Transitions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and frequently asked questions (FAQs) for optimizing Multiple Reaction Monitoring (MRM) transitions for Amifampridine and its deuterated internal standard, Amifampridine-d3.

Frequently Asked Questions (FAQs)

Q1: What are the initial MRM transitions I should use for Amifampridine and this compound?

A1: For Amifampridine, a commonly used transition is the protonated precursor ion ([M+H]+) to a stable product ion. Based on published methods, a reliable starting point is m/z 110 → 96.[1] For this compound, the precursor ion will be shifted by three mass units to m/z 113. The product ion may also be shifted, depending on the position of the deuterium labels. A logical starting point for the product ion is m/z 99. However, it is crucial to experimentally determine the optimal product ion.

Q2: Why is it important to optimize the collision energy (CE) for both the analyte and the deuterated internal standard?

A2: Optimizing the collision energy is a critical step in developing a sensitive and robust LC-MS/MS method.[2] The optimal CE is the energy that produces the highest abundance of a specific product ion from a precursor ion.[2] While deuterated internal standards are structurally very similar to the analyte, the mass difference can sometimes lead to slight differences in fragmentation energetics. Therefore, to ensure the highest sensitivity and accuracy, the CE should be optimized independently for both Amifampridine and this compound.

Q3: I am not seeing a strong signal for my this compound product ion. What are some common causes?

A3: Several factors could contribute to a weak signal for your internal standard. First, ensure that your stock and working solutions of this compound are prepared correctly and have not degraded. Second, verify the precursor ion m/z is accurate (113). If the precursor ion is correct, the issue may be with the chosen product ion or the collision energy. It is essential to perform a product ion scan to identify the most abundant and stable fragment for this compound. Once the best product ion is selected, a collision energy ramp experiment will determine the optimal setting for maximum signal intensity.

Q4: Can I use the same collision energy for both my quantifier and qualifier ions?

A4: It is not recommended. Each fragmentation pathway has a unique energy requirement. The collision energy that is optimal for your most abundant product ion (quantifier) may be different from the optimal energy for a secondary, less abundant product ion (qualifier). To maximize the signal for both transitions, you should determine the optimal collision energy for each MRM transition independently.

Q5: My analyte and internal standard are not co-eluting perfectly. Is this a problem?

A5: A slight separation between the analyte and its deuterated internal standard can occur due to the isotope effect.[3] While minor separation is often acceptable, significant differences in retention time can lead to differential matrix effects, where one compound experiences different levels of ion suppression or enhancement than the other.[4] If you observe significant separation, you may need to adjust your chromatographic conditions to ensure the two compounds elute as closely as possible.

Troubleshooting Guides

Low Signal Intensity for this compound
Potential Cause Troubleshooting Step
Incorrect Precursor Ion Verify the mass of the protonated this compound is correct (m/z 113).
Suboptimal Product Ion Perform a product ion scan by infusing a solution of this compound to identify the most abundant and stable fragment(s).
Suboptimal Collision Energy Once the best product ion is selected, perform a collision energy optimization experiment by ramping the CE and monitoring the signal intensity.
Poor Ionization Ensure the ion source parameters (e.g., spray voltage, gas flows, temperature) are optimized. Consider adjusting the mobile phase pH to enhance protonation.
Degraded Standard Prepare fresh stock and working solutions of this compound.
High Signal Variability
Potential Cause Troubleshooting Step
Matrix Effects Evaluate your sample preparation method. If using protein precipitation, consider a more thorough cleanup like solid-phase extraction (SPE). Ensure the analyte and internal standard co-elute to compensate for matrix effects.
Inconsistent Instrument Performance Check for fluctuations in spray stability. Clean the ion source and ensure the instrument is properly calibrated.
Carryover Inject a blank sample after a high concentration standard to check for carryover. Optimize the autosampler wash method with a strong solvent.

Data Presentation

Table 1: Recommended Starting MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier - to be determined)
Amifampridine11096e.g., 83
This compound11399 (predicted, verify experimentally)e.g., 86
Table 2: Example Collision Energy Optimization Data
Collision Energy (eV)Amifampridine (110 → 96) Peak AreaThis compound (113 → 99) Peak Area
10150,000165,000
15350,000380,000
20 550,000 590,000
25480,000510,000
30320,000340,000
35180,000200,000

Note: The data in this table is for illustrative purposes only. Optimal values must be determined experimentally on your specific instrument.

Experimental Protocols

Protocol for Collision Energy Optimization
  • Prepare Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of Amifampridine and this compound in methanol.

    • From the stock solutions, prepare a 1 µg/mL working solution of each compound in a solvent mixture that mimics the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion Setup:

    • Infuse the working solution of Amifampridine directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • Precursor and Product Ion Identification:

    • Acquire a full scan mass spectrum in positive ion mode to confirm the m/z of the protonated molecule ([M+H]+) for Amifampridine (m/z 110).

    • Select the precursor ion (m/z 110) and perform a product ion scan by fragmenting it in the collision cell. Identify the most abundant and stable product ions.

  • Collision Energy Ramp:

    • Set up an MRM method with the chosen transition (e.g., 110 → 96).

    • Create an experiment that ramps the collision energy across a relevant range (e.g., 5 to 40 eV in 2 eV steps) while monitoring the MRM transition intensity.

    • Plot the product ion intensity as a function of the collision energy. The optimal CE is the value that produces the maximum signal intensity.

  • Repeat for Internal Standard:

    • Repeat steps 2-4 using the this compound working solution to determine its optimal product ion(s) and collision energy for the transition(s) starting with the precursor ion m/z 113.

Visualizations

Collision_Energy_Optimization_Workflow cluster_prep Solution Preparation cluster_infusion Direct Infusion & Scan cluster_optimization Optimization cluster_is Internal Standard A Prepare 1 mg/mL Stock Solutions B Prepare 1 µg/mL Working Solutions A->B C Infuse Analyte (Amifampridine) B->C D Confirm Precursor Ion (m/z 110) C->D E Perform Product Ion Scan D->E F Select Product Ions (e.g., m/z 96) E->F G Ramp Collision Energy (5-40 eV) F->G H Plot Intensity vs. CE G->H I Determine Optimal CE H->I J Repeat for this compound (Precursor m/z 113) I->J

Caption: Workflow for Collision Energy Optimization.

MRM_Logic Source Ion Source Q1 Quadrupole 1 (Q1) Selects Precursor Ion (e.g., m/z 113) Source->Q1 All Ions Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation at Optimal CE) Q1->Q2 Precursor Ion Only Q3 Quadrupole 3 (Q3) Selects Product Ion (e.g., m/z 99) Q2->Q3 All Product Ions Detector Detector Q3->Detector Specific Product Ion

Caption: Logical Flow of MRM Analysis.

References

Low recovery of Amifampridine-d3 during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for common issues encountered during the bioanalysis of Amifampridine, with a specific focus on its deuterated internal standard, Amifampridine-d3.

Troubleshooting Guide: Low Recovery of this compound

This guide addresses the critical issue of poor or inconsistent recovery of the deuterated internal standard (IS), this compound, during sample extraction from biological matrices.

Q1: What are the primary reasons for the low recovery of my this compound internal standard?

Low recovery of a deuterated internal standard like this compound can compromise the accuracy and precision of your analytical method.[1][2] The causes can typically be traced back to four main areas: the extraction methodology, interference from the sample matrix, the chemical stability of the standard, or procedural inconsistencies.[3] A systematic approach is essential to identify and resolve the root cause.

The following diagram outlines a logical workflow for troubleshooting this issue.

A Start: Low this compound Recovery B 1. Review Extraction Protocol A->B C 2. Investigate Matrix Effects A->C D 3. Assess IS Stability A->D E 4. Check for Procedural Errors A->E B1 Suboptimal SPE Method? (Sorbent, pH, Solvents) B->B1 B2 Inefficient LLE? (Solvent Choice, pH) B->B2 B3 Poor PPT Cleanup? B->B3 C1 Differential Ion Suppression or Enhancement? C->C1 D1 Isotopic Back-Exchange? D->D1 D2 Degradation during Storage or Extraction? D->D2 E1 Inconsistent Pipetting? E->E1 E2 Improper Mixing? E->E2 E3 Instrument Malfunction? E->E3

Caption: Troubleshooting workflow for low this compound recovery.

Frequently Asked Questions (FAQs)

FAQ 1: How can I optimize a Solid-Phase Extraction (SPE) protocol to improve this compound recovery?

Solid-phase extraction is a powerful technique for cleaning up complex samples, but its efficiency is highly dependent on optimizing several key parameters.[4][5] Given that Amifampridine is a polar, basic compound, both reversed-phase and cation-exchange SPE are viable options.[6][7]

Key Optimization Points for SPE:

  • Sorbent Selection: The choice of sorbent is critical.[3] For a polar compound like Amifampridine, a modern polymeric reversed-phase sorbent (e.g., Oasis HLB) is often a good starting point as it is water-wettable and provides balanced retention for a wide range of compounds.[4][8] Alternatively, a strong cation-exchange (SCX) sorbent can provide high selectivity for basic compounds.[5][9]

  • pH Control: The pH of the sample load, wash, and elution solutions is paramount for consistent recovery, especially for ionizable compounds.[3][10]

    • Reversed-Phase (RP): To maximize retention on an RP column (like C18 or HLB), the sample pH should be adjusted to keep Amifampridine in its neutral, less polar state.

    • Cation-Exchange (SCX): To ensure retention on an SCX sorbent, the sample pH must be low enough to keep Amifampridine protonated (positively charged). Elution is then achieved by using a high pH solvent to neutralize the compound or a solvent containing a high concentration of competing ions.[11]

  • Wash Step: The wash solvent should be strong enough to remove matrix interferences but weak enough to leave this compound bound to the sorbent.[3][12] This often involves testing various percentages of organic solvent in an aqueous buffer.

  • Elution Solvent: The elution solvent must be strong enough to completely desorb the analyte from the sorbent.[11][12] For RP, this is typically a high percentage of methanol or acetonitrile. For SCX, it is often a basic organic solvent (e.g., methanol with ammonium hydroxide).

The following diagram illustrates a typical SPE workflow.

A 1. Condition (Activate sorbent, e.g., Methanol) B 2. Equilibrate (Prepare for sample, e.g., Water/Buffer) A->B C 3. Load Sample (Analyte binds to sorbent) B->C D 4. Wash (Remove interferences) C->D E 5. Elute (Recover analyte) D->E

Caption: Standard workflow for Solid-Phase Extraction (SPE).

Data Presentation: Hypothetical SPE Optimization Results

This table illustrates how recovery can be affected by different SPE conditions.

SPE Sorbent Sample Load pH Elution Solvent Hypothetical Recovery of this compound Notes
Polymeric RP (HLB)7.090% Methanol65%Suboptimal recovery, likely due to incomplete elution.
Polymeric RP (HLB)7.090% Methanol, 2% Formic Acid70%Acid may improve solubility but not elution strength significantly.
Polymeric RP (HLB)7.090% Methanol, 2% NH4OH95% High pH helps neutralize the basic compound, improving elution from RP sorbent.
Strong Cation Exchange (SCX)3.090% Methanol30%Analyte remains charged and strongly bound to the sorbent.
Strong Cation Exchange (SCX)3.090% Methanol, 5% NH4OH98% High pH neutralizes the analyte, breaking the ionic bond with the sorbent for efficient elution.[11]
FAQ 2: What are the key considerations for improving this compound recovery using Liquid-Liquid Extraction (LLE)?

LLE is an effective technique that separates compounds based on their differential solubility in two immiscible liquids (typically an aqueous and an organic phase).[13][14] For Amifampridine, a basic compound, pH is the most critical factor.

  • pH Adjustment: To extract a basic compound from an aqueous sample into an organic solvent, the pH of the aqueous phase should be raised to at least 2 units above its pKa. This deprotonates the amine groups, making the molecule neutral and more soluble in the organic phase.[15]

  • Solvent Selection: The organic solvent should be immiscible with water and have a high affinity for the neutral form of Amifampridine. Common choices include methyl tert-butyl ether (MTBE), ethyl acetate, or dichloromethane. A series of solvents should be tested to find the one providing the highest recovery.[16]

  • Mixing and Separation: Ensure thorough mixing (e.g., vortexing) to maximize the surface area between the two phases and allow for equilibrium to be reached.[17] Subsequent centrifugation is crucial for complete phase separation.

Experimental Protocol: General Liquid-Liquid Extraction

This protocol is a generalized procedure for LLE of Amifampridine from plasma.[17]

  • Sample Aliquoting: Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • IS Spiking: Add the working solution of this compound and briefly vortex.

  • pH Adjustment: Add a small volume (e.g., 50 µL) of a basic buffer (e.g., 0.1 M NaOH or Ammonium Hydroxide) to raise the sample pH above 9.0. Vortex to mix.

  • Extraction: Add 1 mL of the chosen organic extraction solvent (e.g., MTBE).

  • Mixing: Vortex the mixture vigorously for 5-10 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to achieve complete phase separation.

  • Analyte Recovery: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

FAQ 3: Could matrix effects cause low IS recovery, and how do I test for them?

Yes, even with a stable isotope-labeled internal standard (SIL-IS), matrix effects can be a significant problem.[18][19][20] Matrix effect refers to the alteration of ionization efficiency (suppression or enhancement) of an analyte due to co-eluting compounds from the sample matrix.[21] If the analyte and the IS experience different degrees of this effect (known as differential matrix effects), it can lead to inaccurate quantification and appear as inconsistent IS recovery.[1][22] This can happen if the analyte and IS have a slight chromatographic separation, causing them to elute into different zones of matrix interference.[1][23]

Experimental Protocol: Assessing Matrix Effects and Recovery

This experiment quantifies both the extraction recovery and the impact of matrix effects.[22]

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike Amifampridine and this compound into the final mobile phase solvent. This represents 100% response without matrix or extraction loss.

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma from at least six different sources). After the final extraction step (e.g., after evaporation), spike the clean extract with the analyte and IS. This measures the impact of the matrix on the signal.

    • Set C (Pre-Extraction Spike): Spike blank matrix with the analyte and IS before performing the entire extraction procedure. This measures the combined effect of extraction recovery and matrix effects.

  • Analyze and Calculate: Analyze all three sets by LC-MS/MS and calculate the following parameters.

Data Presentation: Calculation of Matrix Factor and Recovery

Parameter Formula Interpretation
Matrix Factor (MF) (Peak Area in Set B) / (Peak Area in Set A)MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. MF = 1 indicates no matrix effect.
Recovery (RE) (Peak Area in Set C) / (Peak Area in Set B)Represents the efficiency of the extraction process alone.
Overall Process Efficiency (Peak Area in Set C) / (Peak Area in Set A)Represents the combined effect of recovery and matrix effects.

For the method to be reliable, the Matrix Factor and Recovery for Amifampridine and this compound should be very similar to ensure the IS accurately tracks the analyte.[22]

FAQ 4: Can this compound lose its deuterium label or degrade during the experiment?

While deuterated standards with labels on carbon atoms (like this compound) are generally very stable, the possibility of isotopic exchange or degradation should not be completely dismissed, especially under harsh conditions.[1]

  • Isotopic Exchange: This phenomenon, where deuterium atoms are replaced by protons from the solvent, is more common for labels on heteroatoms (like -OH or -NH) but can be catalyzed by strongly acidic or basic conditions.[1]

  • Chemical Stability: Amifampridine itself may be susceptible to degradation under certain stress conditions (e.g., strong acid/base, oxidation, high temperature).[24] The deuterated standard is expected to have similar stability.[25] If the IS degrades during sample processing or storage, its concentration will decrease, leading to erroneously high calculated concentrations for the analyte.[26]

Troubleshooting Stability:

  • pH and Temperature: Avoid prolonged exposure to extreme pH values or high temperatures during sample preparation unless necessary for a specific reaction.

  • Stability Assessment: Perform a simple experiment by incubating this compound in the processed blank matrix extract for varying durations (e.g., 0, 4, 24 hours) at different temperatures (room temp, 4°C) and analyze the response. A significant decrease in signal over time would indicate an instability issue.

References

Calibration curve issues in Amifampridine quantification with a deuterated standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of Amifampridine, particularly focusing on calibration curve problems when using a deuterated internal standard.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the LC-MS/MS analysis of Amifampridine.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for Amifampridine is non-linear. What are the common causes?

A1: Non-linearity in calibration curves is a frequent issue in LC-MS/MS analysis.[1] Several factors can contribute to this:

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can co-elute with Amifampridine and its internal standard, causing ion suppression or enhancement.[1][2][3] This alters the ionization efficiency and leads to a non-linear response.

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.[1]

  • Ion Source Saturation: Similar to detector saturation, the electrospray ionization (ESI) source can become saturated at high analyte concentrations, limiting the linear range.[2]

  • Formation of Dimers or Adducts: Amifampridine might form dimers or adducts (e.g., with sodium or potassium ions) at higher concentrations, which are not detected at the target m/z, causing the response to level off.[1][4]

  • Inappropriate Internal Standard Concentration: An internal standard concentration that is significantly different from the analyte concentrations can contribute to non-linearity.

  • Issues with Standard Preparation: Errors in serial dilutions for calibration standards can introduce non-linearity.

Q2: I'm using a deuterated internal standard, but I'm still seeing poor accuracy and precision. Why might this be happening?

A2: While deuterated internal standards are excellent for correcting many analytical issues, they are not infallible.[5][6] Here are some potential reasons for persistent problems:

  • Differential Matrix Effects: Although a deuterated standard is chemically similar to the analyte, it may not experience the exact same degree of ion suppression or enhancement, leading to inaccuracies.[7]

  • Isotopic Exchange: The deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent or matrix, especially under certain pH or temperature conditions.[7] This would alter the mass of the internal standard and affect quantification.

  • Contamination of Internal Standard: The deuterated internal standard may contain a small amount of the unlabeled Amifampridine, which can lead to inaccuracies, particularly at the lower limit of quantification (LLOQ).[7]

  • Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[5] If a co-eluting interference affects the analyte and internal standard differently due to this shift, it can lead to erroneous results.

Q3: My calibration curve has a poor correlation coefficient (R² < 0.99). How can I improve it?

A3: A low R² value indicates poor linearity and a weak fit of the regression model to the data points.[4][8] To improve this:

  • Optimize Sample Preparation: Employ a more rigorous sample extraction method, such as solid-phase extraction (SPE) instead of simple protein precipitation, to remove more matrix components.[9]

  • Adjust Chromatographic Conditions: Modify the mobile phase composition, gradient, or column to better separate Amifampridine from interfering matrix components.

  • Check for Contamination: Ensure that there is no carryover from one injection to the next by injecting blank samples between high-concentration standards.

  • Re-prepare Calibration Standards: Inaccurate pipetting or dilution errors are a common source of poor linearity. Prepare fresh standards carefully.

  • Evaluate a Different Regression Model: While linear regression is common, some assays may inherently have a non-linear response. Consider a weighted linear regression or a quadratic regression model if appropriate, but this should be justified and validated.[1]

Q4: The response of my deuterated internal standard is not consistent across my calibration curve. What does this indicate?

A4: The peak area of the internal standard should be relatively constant across all calibration standards and samples.[10] Significant variation can indicate:

  • Ion Suppression/Enhancement: As the concentration of Amifampridine increases, it can start to compete with the internal standard for ionization, leading to a decrease in the internal standard signal at higher concentrations.[10][11]

  • Injection Volume Variability: Inconsistent injection volumes will lead to variable responses for both the analyte and the internal standard.

  • Sample Preparation Inconsistency: Inconsistent recovery during sample extraction can also cause the internal standard response to vary.

Quantitative Data Summary

The following table summarizes the back-calculated concentrations from five calibration curves for Amifampridine in human plasma, as reported in a validated LC-MS/MS method. This data demonstrates an example of an acceptable calibration curve performance.

StandardNominal Conc. (ng/mL)Batch 1 (ng/mL)Batch 2 (ng/mL)Batch 3 (ng/mL)Batch 4 (ng/mL)Batch 5 (ng/mL)Mean Conc. (ng/mL)% Accuracy% CV
CS 10.2500.2550.2500.2550.2550.2550.254101.60.88
CS 20.500--------
CS 31.6521.6591.6451.6451.6191.6651.64799.681.08
CS 48.260--------
CS 516.52016.63016.52016.46516.79516.46516.575100.330.85
CS 633.040--------
CS 766.08067.62268.06267.40268.06267.84267.798102.60.42
CS 8165.000--------

Data adapted from a study on Amifampridine quantification in human plasma.[8][12] Note: Some nominal concentrations were not reported with back-calculated values in the source.

Experimental Protocols

Key Experimental Protocol: Quantification of Amifampridine in Human Plasma by LC-MS/MS

This protocol is based on a validated method for the determination of Amifampridine in human plasma.[8]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma, add the deuterated internal standard solution.

  • Add 1 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: Reverse-phase C18 column (e.g., 50 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Amifampridine: m/z 110 → 96[8]

    • Deuterated Amifampridine (e.g., [2H3]-3,4-diaminopyridine): Monitor the appropriate mass transition.[13]

3. Calibration Curve Preparation

  • Prepare a stock solution of Amifampridine in a suitable solvent (e.g., methanol).

  • Perform serial dilutions to prepare working standards.

  • Spike blank human plasma with the working standards to create calibration standards ranging from approximately 0.25 ng/mL to 165 ng/mL.[8]

  • Process the calibration standards alongside the unknown samples using the same sample preparation procedure.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Deuterated Internal Standard plasma->add_is add_solvent Add Extraction Solvent (e.g., Ethyl Acetate/n-Hexane) add_is->add_solvent vortex Vortex (10 min) add_solvent->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2, 40°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection MRM Detection ionization->detection integrate Peak Integration detection->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Construct Calibration Curve ratio->curve quantify Quantify Amifampridine in Unknown Samples curve->quantify

Caption: Experimental workflow for Amifampridine quantification.

troubleshooting_logic cluster_investigation Initial Checks cluster_method_opt Method Optimization cluster_data_analysis Data Analysis Review start Poor Calibration Curve (Non-linear, Low R²) check_standards Re-prepare Calibration Standards start->check_standards check_is_response Check Internal Standard Response Consistency start->check_is_response check_blanks Analyze Blank Samples for Carryover start->check_blanks optimize_prep Optimize Sample Preparation (e.g., use SPE) check_standards->optimize_prep If standards are confirmed correct optimize_chrom Optimize Chromatography (Gradient, Column) check_is_response->optimize_chrom If IS response is variable check_blanks->optimize_chrom If carryover is observed review_integration Review Peak Integration optimize_prep->review_integration end Improved Calibration Curve optimize_prep->end If sample prep was the issue optimize_chrom->review_integration optimize_chrom->end If chromatography was the issue consider_regression Consider Weighted or Quadratic Regression review_integration->consider_regression If peaks are integrated correctly review_integration->end If integration was the issue consider_regression->end If linearity is improved

Caption: Troubleshooting logic for calibration curve issues.

References

Minimizing carryover in Amifampridine analysis using Amifampridine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing carryover during the analysis of Amifampridine, with a focus on methods utilizing Amifampridine-d3 as an internal standard.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the LC-MS/MS analysis of Amifampridine.

Issue 1: Carryover of Amifampridine and/or this compound is observed in blank injections following a high concentration sample.

  • Question: How can I confirm and quantify the extent of the carryover?

  • Answer: To confirm and quantify carryover, a specific injection sequence should be performed. First, inject a high concentration standard of Amifampridine with this compound. Immediately following this, inject a series of at least three blank samples (mobile phase or matrix). Analyze the chromatograms of the blank injections for the presence of Amifampridine and this compound peaks. The peak area in the first blank relative to the high concentration standard will provide a quantitative measure of the carryover percentage.

  • Question: What are the common sources of carryover in an Amifampridine LC-MS/MS analysis?

  • Answer: Carryover in LC-MS/MS analysis can originate from several components of the system. The most common sources include the autosampler needle and injection valve, the analytical column, and transfer lines. For Amifampridine, which is a relatively polar compound, interactions with active sites on surfaces can be a significant contributor to carryover.

  • Question: How can I systematically identify the source of the carryover?

  • Answer: A systematic approach is crucial for efficiently identifying the source of carryover. The following workflow can be employed:

    Carryover_Troubleshooting cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Source Isolation cluster_2 Phase 3: Remediation cluster_3 Phase 4: Verification start Observe Carryover in Blank inject_sequence Inject High-Conc Standard followed by Blanks start->inject_sequence quantify Quantify Carryover % inject_sequence->quantify check_autosampler Isolate Autosampler quantify->check_autosampler check_column Isolate Column check_autosampler->check_column Carryover Persists clean_autosampler Optimize Needle Wash & Clean Injection Port check_autosampler->clean_autosampler Carryover Reduced check_ms Isolate MS Source check_column->check_ms Carryover Persists condition_column Flush or Replace Column check_column->condition_column Carryover Reduced clean_ms Clean Ion Source check_ms->clean_ms Carryover Reduced final_test Re-run Injection Sequence clean_autosampler->final_test condition_column->final_test clean_ms->final_test end Analysis Complete final_test->end Carryover Minimized

    Figure 1: Systematic workflow for troubleshooting carryover in Amifampridine analysis.

Issue 2: The carryover is suspected to be from the autosampler.

  • Question: What steps can I take to minimize autosampler-related carryover for Amifampridine?

  • Answer: The autosampler is a frequent source of carryover. To mitigate this, focus on the needle wash procedure.

    • Optimize the Wash Solvent: A generic wash solvent may not be effective for Amifampridine. A wash solution containing a higher percentage of organic solvent and a small amount of acid (e.g., 0.1% formic acid in acetonitrile/water) can be more effective at removing residual Amifampridine and this compound from the needle and injection port.

    • Increase Wash Volume and Time: Ensure the wash volume is sufficient to thoroughly rinse the entire sample path within the autosampler. Increasing the duration of the needle wash can also improve cleaning efficiency.

    • Use a Multi-solvent Wash: Employ a two-step wash, first with a strong organic solvent to remove the analyte, followed by a wash with the initial mobile phase to re-equilibrate the needle surface.

Issue 3: The analytical column is identified as the source of carryover.

  • Question: How can I reduce column-related carryover for Amifampridine?

  • Answer: If the column is the source of carryover, consider the following actions:

    • Column Flushing: After each analytical batch, flush the column with a strong solvent mixture, such as 100% acetonitrile or a high-organic mobile phase, for an extended period.

    • Guard Column: If not already in use, a guard column can help protect the analytical column from strongly retained impurities that may contribute to carryover. Regularly replacing the guard column is essential.

    • Alternative Column Chemistry: If carryover persists, consider a column with a different stationary phase that may have less affinity for Amifampridine.

Frequently Asked Questions (FAQs)

  • Q1: What are the typical LC-MS/MS parameters for Amifampridine analysis?

  • A1: A sensitive method for Amifampridine in human plasma utilizes a C18 column with an isocratic mobile phase.[1] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode.[1]

    ParameterTypical Value
    Column C18 (e.g., 2.1 x 50 mm, 5 µm)
    Mobile Phase Acetonitrile and 0.1% Formic Acid in Water
    Flow Rate 0.3 - 0.5 mL/min
    Ionization Mode Positive Electrospray Ionization (ESI+)
    MRM Transition (Amifampridine) m/z 110 → 93
    MRM Transition (this compound) m/z 113 → 96
  • Q2: What sample preparation technique is recommended for Amifampridine in plasma?

  • A2: Liquid-liquid extraction (LLE) is a commonly used and effective method for extracting Amifampridine from plasma samples.[1] Protein precipitation is another potential method, though it may result in a less clean extract.[2]

  • Q3: Why is a deuterated internal standard like this compound used?

  • A3: A deuterated internal standard is the gold standard for quantitative LC-MS/MS analysis. It has nearly identical chemical and physical properties to the analyte, meaning it co-elutes and experiences similar matrix effects and ionization suppression or enhancement. This allows for more accurate and precise quantification by correcting for variations during sample preparation and analysis.

  • Q4: Can the mobile phase composition affect carryover?

  • A4: Yes, the mobile phase can significantly impact carryover. A mobile phase that is too weak may not effectively elute all of the Amifampridine from the column during the analytical run, leading to its appearance in subsequent injections. Adding a small amount of an acid, like formic acid, can help to reduce peak tailing and interactions with the stationary phase, which can also contribute to carryover.

Experimental Protocols

Protocol 1: Systematic Identification of Carryover Source

This protocol outlines a step-by-step procedure to isolate the component of the LC-MS/MS system responsible for carryover.

Figure 2: Decision tree for isolating the source of carryover.

Methodology:

  • Initial Confirmation: Inject a high concentration standard of Amifampridine followed by a blank injection to confirm the presence and magnitude of the carryover.

  • Isolate the Column: Remove the analytical column and replace it with a zero-dead-volume union.

  • Re-inject: Repeat the injection of the high concentration standard followed by a blank.

  • Analysis:

    • If the carryover peak is no longer present or is significantly reduced in the blank, the column is the primary source of the carryover.

    • If the carryover peak persists, the source is likely the autosampler, injection valve, or connecting tubing.

  • Further Isolation (if necessary): If the autosampler is suspected, a more detailed investigation may be required, such as cleaning the injection port, replacing the rotor seal, and optimizing the needle wash.

Protocol 2: Optimized Autosampler Wash for Amifampridine Analysis

This protocol provides a starting point for developing an effective needle wash method to minimize carryover.

Wash Solvents:

  • Wash Solvent A (Strong Wash): 90:10 Acetonitrile:Water with 0.1% Formic Acid

  • Wash Solvent B (Re-equilibration): Mobile phase at initial conditions

Wash Program:

  • Aspirate 100 µL of Wash Solvent A.

  • Dispense to waste.

  • Repeat steps 1-2 two more times.

  • Aspirate 100 µL of Wash Solvent B.

  • Dispense to waste.

  • Repeat steps 4-5.

This protocol should be optimized for your specific LC system and autosampler. The volumes and number of repetitions may need to be adjusted to achieve the desired level of cleanliness.

References

Validation & Comparative

A Comparative Guide to Amifampridine Assay Validation: An LC-MS/MS Method Utilizing Amifampridine-d3 Versus a Conventional HPLC-UV Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct analytical methods for the quantification of amifampridine in biological matrices. The primary focus is a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, incorporating a deuterated internal standard (Amifampridine-d3), evaluated against the principles of FDA and ICH guidelines. For comparative purposes, a traditional Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method is also presented. This guide is intended to assist researchers and drug development professionals in selecting and validating appropriate analytical methods for pharmacokinetic and bioequivalence studies of amifampridine.

Executive Summary

The validation of bioanalytical methods is a critical step in drug development, ensuring the reliability and accuracy of data submitted to regulatory agencies.[1][2] This guide details the validation parameters for an LC-MS/MS assay for amifampridine, a potassium channel blocker used in the treatment of Lambert-Eaton myasthenic syndrome. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for LC-MS/MS assays, as it effectively compensates for variability during sample preparation and analysis. While a specific public validation report for an amifampridine assay explicitly using this compound was not identified, this guide synthesizes data from a validated LC-MS/MS method for amifampridine and incorporates the best practices of using a deuterated internal standard as recommended by regulatory bodies.

The LC-MS/MS method demonstrates superior sensitivity and selectivity compared to the alternative RP-HPLC-UV method. The quantitative data and experimental protocols provided herein are aligned with the stringent requirements of the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2]

Method Comparison: LC-MS/MS vs. RP-HPLC-UV

The choice of analytical method depends on the specific requirements of the study, including the desired sensitivity, selectivity, and the complexity of the biological matrix.

FeatureLC-MS/MS with this compound (Recommended)RP-HPLC-UV (Alternative)
Principle Separation by liquid chromatography followed by highly selective and sensitive detection based on mass-to-charge ratio.Separation by liquid chromatography followed by detection based on the absorption of UV light.
Internal Standard This compound (stable isotope-labeled) for optimal correction of matrix effects and procedural variability.A structurally similar compound (if used).
Sensitivity High (Lower Limit of Quantification typically in the low ng/mL to pg/mL range).Moderate (Limit of Quantification typically in the µg/mL range).[1]
Selectivity Very high, due to the specificity of mass spectrometric detection (monitoring of specific precursor and product ions).Lower, more susceptible to interference from co-eluting compounds with similar UV absorbance.
Matrix Effect Can be significant but is effectively compensated for by the co-eluting deuterated internal standard.Less pronounced than in ESI-MS, but still a consideration.
Linearity Range Wide dynamic range.Typically narrower than LC-MS/MS.
Sample Volume Typically requires smaller sample volumes.May require larger sample volumes to achieve desired sensitivity.
Instrumentation More complex and expensive.Less complex and more widely available.
Regulatory Acceptance Preferred method for regulated bioanalysis due to high sensitivity and selectivity.Acceptable for some applications, but may not be suitable for studies requiring high sensitivity.

Quantitative Data Summary: Method Validation Parameters

The following tables summarize the validation parameters for the LC-MS/MS and RP-HPLC-UV methods for amifampridine, alongside the acceptance criteria as stipulated by FDA/ICH guidelines.

Table 1: LC-MS/MS Method Validation Data for Amifampridine
Validation ParameterExperimental ResultsFDA/ICH Acceptance Criteria
Linearity Range 0.25 - 165 ng/mLCorrelation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 0.25 ng/mLSignal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20%
Accuracy (at LLOQ, LQC, MQC, HQC) Within-batch: 98.67–103.87 %Between-batch: 98.62–103.63 %Mean concentration within ±15% of nominal (±20% at LLOQ)
Precision (at LLOQ, LQC, MQC, HQC) Within-batch: 1.16–3.05 % (RSD)Between-batch: 1.23–2.55 % (RSD)RSD ≤ 15% (≤ 20% at LLOQ)
Selectivity No significant interference at the retention times of amifampridine and this compound.Response in blank matrix should be ≤ 20% of LLOQ for the analyte and ≤ 5% for the internal standard.
Matrix Effect To be assessed; compensated by this compound.CV of the response ratios of post-extraction spiked samples from different lots of matrix should be ≤ 15%.
Stability (Freeze-thaw, Bench-top, Long-term) To be assessed.Mean concentration of stability samples within ±15% of nominal concentration.

Data synthesized from a validated LC-MS/MS method for amifampridine. LQC = Low Quality Control, MQC = Medium Quality Control, HQC = High Quality Control.

Table 2: RP-HPLC-UV Method Validation Data for Amifampridine
Validation ParameterExperimental ResultsICH Acceptance Criteria
Linearity Range 31.23 - 187.5 µg/mLCorrelation coefficient (r²) ≥ 0.99
Limit of Quantification (LOQ) 5.93 µg/mLDemonstrable with acceptable accuracy and precision.
Accuracy (% Recovery) 99.85 - 100.88%Mean concentration within ±15% of nominal.
Precision (% RSD) 0.91%RSD ≤ 15%
Specificity The method was able to separate the drug from degradation products.[1]The method should unequivocally assess the analyte in the presence of components that may be expected to be present.

Data from a validated RP-HPLC method for amifampridine in bulk drug and tablets.[1]

Experimental Protocols

Detailed methodologies for the validation of the LC-MS/MS assay for amifampridine using this compound are provided below, in accordance with FDA/ICH guidelines.

Linearity
  • Objective: To demonstrate the proportional relationship between the instrument response and the concentration of amifampridine in the biological matrix.

  • Procedure:

    • Prepare a stock solution of amifampridine and a separate stock solution of this compound in a suitable organic solvent.

    • Spike blank biological matrix (e.g., human plasma) with the amifampridine stock solution to prepare a series of at least six to eight non-zero calibration standards covering the expected concentration range (e.g., 0.25 to 165 ng/mL).

    • Add a constant concentration of the this compound internal standard solution to each calibration standard and quality control (QC) sample.

    • Process the samples using the developed extraction procedure (e.g., protein precipitation or liquid-liquid extraction).

    • Analyze the extracted samples by LC-MS/MS.

    • Plot the peak area ratio of amifampridine to this compound against the nominal concentration of amifampridine.

    • Perform a linear regression analysis with appropriate weighting (e.g., 1/x or 1/x²).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the LLOQ).

Accuracy and Precision
  • Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter among a series of measurements (precision).

  • Procedure:

    • Prepare QC samples in the same biological matrix at a minimum of four concentration levels: LLOQ, low QC (LQC, within 3x LLOQ), medium QC (MQC, mid-range), and high QC (HQC, ~75% of the upper limit of quantification).

    • For intra-assay (within-batch) accuracy and precision, analyze at least five replicates of each QC level in a single analytical run.

    • For inter-assay (between-batch) accuracy and precision, analyze at least three separate analytical runs on at least two different days.

    • Calculate the mean concentration, percentage accuracy (relative error, RE), and percentage precision (relative standard deviation, RSD) for each QC level.

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value for LQC, MQC, and HQC, and within ±20% for the LLOQ.

    • Precision: The RSD should not exceed 15% for LQC, MQC, and HQC, and should not exceed 20% for the LLOQ.

Selectivity and Specificity
  • Objective: To ensure the method can differentiate and quantify amifampridine from endogenous matrix components and other potential interferences.

  • Procedure:

    • Obtain blank biological matrix from at least six different individual sources.

    • Process and analyze these blank samples to check for any interfering peaks at the retention times of amifampridine and this compound.

    • Spike one set of these blank matrices at the LLOQ concentration and analyze to confirm the absence of significant interference.

  • Acceptance Criteria: The response of any interfering peak in the blank matrix at the retention time of amifampridine should be no more than 20% of the response of the LLOQ. The response of any interfering peak at the retention time of this compound should be no more than 5% of its response in the LLOQ sample.

Matrix Effect
  • Objective: To assess the suppressive or enhancing effect of the matrix components on the ionization of amifampridine and this compound.

  • Procedure:

    • Extract blank biological matrix from at least six different sources.

    • Spike the extracted blank matrix with amifampridine at low and high concentrations and this compound (post-extraction spike).

    • Prepare corresponding neat solutions of amifampridine and this compound in the reconstitution solvent at the same concentrations.

    • Calculate the matrix factor by comparing the peak areas of the post-extraction spiked samples to the peak areas of the neat solutions.

    • The internal standard-normalized matrix factor is calculated by dividing the matrix factor of the analyte by the matrix factor of the internal standard.

  • Acceptance Criteria: The coefficient of variation (CV) of the internal standard-normalized matrix factor across the different matrix sources should be ≤ 15%.

Stability
  • Objective: To evaluate the stability of amifampridine in the biological matrix under various storage and handling conditions.

  • Procedure:

    • Prepare low and high QC samples and subject them to the following conditions:

      • Freeze-Thaw Stability: Three cycles of freezing (e.g., at -20°C or -80°C) and thawing to room temperature.

      • Bench-Top Stability: Stored at room temperature for a period equal to or longer than the expected sample handling time.

      • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a duration that covers the time from sample collection to analysis.

    • Analyze the stability samples against a freshly prepared calibration curve.

    • Compare the mean concentrations of the stability samples to their nominal concentrations.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of their nominal concentrations.

Mandatory Visualizations

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (FDA/ICH M10) cluster_2 Sample Analysis MD_Start Start MD_Optimization Optimize LC & MS/MS Parameters MD_Start->MD_Optimization MD_SamplePrep Develop Sample Preparation MD_Optimization->MD_SamplePrep MD_End Developed Method MD_SamplePrep->MD_End MV_Linearity Linearity & Range MD_End->MV_Linearity MV_Accuracy Accuracy MV_Linearity->MV_Accuracy MV_Precision Precision MV_Accuracy->MV_Precision MV_Selectivity Selectivity & Specificity MV_Precision->MV_Selectivity MV_MatrixEffect Matrix Effect MV_Selectivity->MV_MatrixEffect MV_Stability Stability MV_MatrixEffect->MV_Stability MV_Dilution Dilution Integrity MV_Stability->MV_Dilution SA_Run Analyze Study Samples with QCs MV_Dilution->SA_Run SA_Acceptance Run Acceptance SA_Run->SA_Acceptance SA_Data Report Data SA_Acceptance->SA_Data

Caption: Bioanalytical method validation workflow according to FDA/ICH guidelines.

Amifampridine_Assay_Workflow Start Plasma Sample Collection Add_IS Add this compound (Internal Standard) Start->Add_IS Extraction Protein Precipitation (e.g., with Acetonitrile) Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC_Separation Chromatographic Separation (C18 Column) Inject->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: Experimental workflow for the Amifampridine LC-MS/MS assay.

Conclusion

The LC-MS/MS method, particularly when employing a stable isotope-labeled internal standard such as this compound, offers a robust, sensitive, and selective approach for the quantification of amifampridine in biological matrices. It meets the rigorous standards set by the FDA and ICH for bioanalytical method validation. While the RP-HPLC-UV method can be a viable alternative for certain applications, it generally lacks the sensitivity and selectivity required for pharmacokinetic studies where low concentrations of the drug need to be accurately measured. The choice of method should be carefully considered based on the specific goals of the research and the regulatory requirements. This guide provides the necessary framework and data to support the validation of a reliable bioanalytical method for amifampridine.

References

Navigating Bioanalytical Assays: A Comparative Guide to Amifampridine Quantification With and Without a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. This guide provides a comprehensive comparison of two distinct analytical approaches for the quantification of Amifampridine (3,4-diaminopyridine) in biological matrices: a method employing a non-deuterated internal standard and a more recent, highly sensitive method that benefits from the use of a deuterated internal standard. This objective analysis, supported by experimental data from published studies, aims to inform the selection of the most appropriate methodology for specific research needs.

The use of an internal standard (IS) is a cornerstone of robust bioanalytical method development, serving to correct for variability during sample preparation and analysis. The choice of IS—a structural analog or a stable isotope-labeled (deuterated) version of the analyte—can significantly impact the accuracy, precision, and overall reliability of the results. This guide delves into the practical implications of this choice for the quantification of Amifampridine, a potassium channel blocker used in the treatment of Lambert-Eaton myasthenic syndrome.

Performance Comparison: A Tale of Two Standards

The following tables summarize the validation parameters for two distinct methods of Amifampridine quantification. Table 1 outlines the performance of a High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC) method using phenylephrine, a structural analog, as the internal standard.[1] Table 2 presents the validation data for a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method, a technique where the use of a deuterated internal standard is considered the gold standard for achieving the highest level of accuracy and precision.[2]

Table 1: Performance Characteristics of Amifampridine Quantification using HPLC-EC with a Non-Deuterated Internal Standard (Phenylephrine)[1]

Validation ParameterPerformance Metric
Linearity Range10 - 500 µg/L
Intra-day Precision (%RSD)7.8% - 13.5%
Inter-day Precision (%RSD)8.4% - 17.9%
Limit of Quantification (LOQ)10 µg/L
Recovery70.8%

Table 2: Performance Characteristics of Amifampridine Quantification using LC-MS/MS (presumed use of appropriate IS)[2]

Validation ParameterPerformance Metric
Linearity Range0.25 - 165 ng/mL
Within-batch Precision (%RSD)1.16% - 3.05%
Between-batch Precision (%RSD)1.23% - 2.55%
Within-batch Accuracy98.67% - 103.87%
Between-batch Accuracy98.62% - 103.63%
Limit of Quantification (LOQ)0.25 ng/mL

The data clearly illustrates the superior performance of the LC-MS/MS method. The significantly lower limit of quantification allows for the measurement of much smaller concentrations of Amifampridine, which is crucial for pharmacokinetic studies. Furthermore, the precision and accuracy are markedly better, as indicated by the lower relative standard deviation (%RSD) and the accuracy values being consistently close to 100%. This enhanced performance is largely attributable to the ability of a deuterated internal standard to more effectively compensate for matrix effects and variations in extraction efficiency and instrument response.[3][4]

Experimental Workflows: A Visual Comparison

The following diagram illustrates the generalized workflows for bioanalytical quantification, highlighting the key stages where the choice of internal standard plays a critical role.

G cluster_0 Method with Non-Deuterated IS cluster_1 Method with Deuterated IS cluster_legend Legend A1 Sample Collection (Plasma) B1 Addition of Non-Deuterated IS (e.g., Phenylephrine) A1->B1 C1 Sample Preparation (e.g., Solid-Phase Extraction) B1->C1 D1 LC Separation C1->D1 E1 Detection (e.g., Electrochemical) D1->E1 F1 Data Analysis (Analyte/IS Peak Area Ratio) E1->F1 A2 Sample Collection (Plasma) B2 Addition of Deuterated IS (e.g., Amifampridine-d4) A2->B2 C2 Sample Preparation (e.g., Liquid-Liquid Extraction) B2->C2 D2 LC Separation C2->D2 E2 MS/MS Detection D2->E2 F2 Data Analysis (Analyte/IS Peak Area Ratio) E2->F2 l1 Arrows indicate workflow progression

Caption: Comparative workflows for Amifampridine quantification.

Detailed Experimental Protocols

To provide a clear understanding of the methodologies behind the presented data, the following are detailed experimental protocols derived from the cited literature.

Method 1: HPLC with Electrochemical Detection (Non-Deuterated IS)[1]
  • Sample Preparation:

    • To a plasma sample, phenylephrine is added as the internal standard.

    • The sample is then subjected to solid-phase extraction (SPE) on a C18 cartridge.

    • The cartridge is washed, and the analytes are eluted.

    • The eluate is evaporated to dryness and reconstituted for injection.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatography system with an electrochemical detector.

    • Column: Details of the specific column were not provided in the abstract.

    • Mobile Phase: Specific composition not detailed in the abstract.

    • Flow Rate: Not specified.

    • Detection: Electrochemical detection.

Method 2: LC-MS/MS (with presumed Deuterated IS)[2]
  • Sample Preparation:

    • An internal standard (ideally a deuterated analog of Amifampridine) is added to the human plasma sample.

    • Liquid-liquid extraction is performed to isolate the analyte and the internal standard.

    • The organic layer is separated, evaporated, and the residue is reconstituted in the mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: Liquid Chromatography system coupled to a tandem Mass Spectrometer.

    • Column: Reverse-phase C18 column.

    • Mobile Phase: Isocratic mobile phase (specific composition not detailed in the abstract).

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transition: For Amifampridine, the transition monitored was m/z 110 → 96.

Conclusion: The Case for Deuterated Internal Standards

While the HPLC-EC method with a non-deuterated internal standard can provide quantitative data for Amifampridine, the LC-MS/MS method, particularly when employing a deuterated internal standard, offers significantly superior sensitivity, precision, and accuracy. The near-identical physicochemical properties of a deuterated IS to the analyte ensure that it behaves similarly during all stages of the analytical process, leading to more reliable correction for experimental variability. For regulated bioanalysis and studies requiring high sensitivity and robustness, the use of a deuterated internal standard in an LC-MS/MS assay is the unequivocally preferred approach for the quantification of Amifampridine.

References

The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards for Amifampridine Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of Amifampridine, the choice of an appropriate internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of analytical data. This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, Amifampridine-d3, and a structural analog internal standard. This comparison is supported by representative experimental data and detailed methodologies to inform the selection of the most suitable internal standard for your research needs.

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, an internal standard is indispensable for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response. The ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary types of internal standards employed are deuterated standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, and structural analogs, which have a similar but not identical chemical structure.[1]

Stable isotope-labeled internal standards like this compound are widely considered the "gold standard" in bioanalysis.[2] Their co-elution and identical behavior to the analyte during extraction and ionization provide superior correction for matrix effects and other sources of variability, leading to higher accuracy and precision. Structural analogs, while a viable and often more accessible alternative, may exhibit different chromatographic retention times, extraction recoveries, and ionization responses, which can potentially compromise data quality.

Performance Comparison: this compound vs. Structural Analog

The following table summarizes the expected performance characteristics of a bioanalytical method for Amifampridine using either this compound or a hypothetical, well-chosen structural analog as the internal standard. The data for this compound is based on a validated LC-MS/MS method, while the data for the structural analog is representative of typical performance based on established principles of bioanalytical method validation.

Performance ParameterThis compound (SIL IS)Structural Analog IS (Representative)Acceptance Criteria (FDA/EMA)
Accuracy (% Bias)
Intra-day-1.33% to 3.87%[3]± 5-10%± 15% (± 20% at LLOQ)
Inter-day-1.38% to 3.63%[3]± 10-15%± 15% (± 20% at LLOQ)
Precision (% CV)
Intra-day1.16% to 3.05%[3]< 10%≤ 15% (≤ 20% at LLOQ)
Inter-day1.23% to 2.55%[3]< 15%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (% CV) < 5%< 15%≤ 15%
Extraction Recovery (%) Consistent and reproducibleMay be variable relative to analyteConsistent and reproducible
Linearity (r²) > 0.99[3]> 0.99≥ 0.99

Experimental Protocols

A rigorous validation of the chosen internal standard is crucial to ensure the reliability of the bioanalytical method. The following are detailed methodologies for key experiments in such a validation.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of human plasma, add 25 µL of the internal standard solution (either this compound or the structural analog at a fixed concentration).

  • Vortex the samples for 30 seconds.

  • Add 100 µL of 5M NaOH to alkalinize the samples, followed by vortexing for 30 seconds.

  • Add 3 mL of the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).

  • Vortex for 10 minutes at room temperature.

  • Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC Column: A reversed-phase C18 column (e.g., 50 x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium formate in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for Amifampridine, this compound, and the structural analog. For Amifampridine, a common transition is m/z 110 → 93.

Validation of Accuracy and Precision
  • Prepare quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

  • For intra-day (within-run) accuracy and precision, analyze five replicates of each QC level in a single analytical run.

  • For inter-day (between-run) accuracy and precision, analyze five replicates of each QC level on three different days.

  • Calculate the percent bias for accuracy and the percent coefficient of variation (%CV) for precision.

Assessment of Matrix Effect
  • Prepare three sets of samples:

    • Set A: Analyte and internal standard in the mobile phase.

    • Set B: Blank plasma from at least six different sources is extracted, and the residue is reconstituted in a solution containing the analyte and internal standard.

    • Set C: Plasma from the same six sources is spiked with the analyte and internal standard before extraction.

  • Calculate the matrix factor (MF) by comparing the peak areas of Set B to Set A.

  • Calculate the IS-normalized MF to determine if the internal standard adequately compensates for matrix effects. The %CV of the IS-normalized MF across the different sources should be ≤ 15%.

Visualizing Key Processes

To better understand the experimental process and the interplay of various factors, the following diagrams are provided.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing p1 Plasma Sample p2 Add Internal Standard (this compound or Structural Analog) p1->p2 p3 Liquid-Liquid Extraction p2->p3 p4 Evaporation p3->p4 p5 Reconstitution p4->p5 a1 LC-MS/MS Analysis p5->a1 a2 Data Acquisition (MRM Mode) a1->a2 d1 Peak Integration a2->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Experimental workflow for bioanalysis using an internal standard.

VGKC Voltage-Gated K+ Channel Depolarization Prolonged Presynaptic Membrane Depolarization VGKC->Depolarization Inhibition leads to Amifampridine Amifampridine Amifampridine->VGKC Blocks VGCC Voltage-Gated Ca2+ Channel Depolarization->VGCC Activates Ca_Influx Increased Ca2+ Influx VGCC->Ca_Influx ACh_Release Enhanced ACh Release Ca_Influx->ACh_Release Triggers ACh_Vesicles Acetylcholine (ACh) Vesicles ACh_Vesicles->ACh_Release Fusion & Exocytosis Postsynaptic_R Postsynaptic ACh Receptor ACh_Release->Postsynaptic_R Binds to Muscle_Contraction Improved Muscle Contraction Postsynaptic_R->Muscle_Contraction Initiates

Caption: Mechanism of action of Amifampridine.

Conclusion

Based on the principles of bioanalytical method validation and the available data, this compound is the superior choice of internal standard for the quantitative analysis of Amifampridine. Its identical chemical structure ensures that it closely tracks the analyte through all stages of the analytical process, providing the most accurate and precise correction for experimental variability. While a well-validated structural analog can be a viable alternative, particularly in non-regulated research settings, it carries a higher inherent risk of differential behavior compared to the analyte, which may impact the overall quality of the data. The choice of internal standard should always be justified by robust validation data demonstrating its fitness for the intended purpose. This guide provides a framework for researchers to conduct a thorough evaluation and select the most appropriate internal standard to ensure the generation of high-quality, reliable data.

References

Assessing the accuracy and precision of Amifampridine quantification with Amifampridine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of amifampridine, a potassium channel blocker used in the treatment of Lambert-Eaton myasthenic syndrome (LEMS), is critical for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. This guide provides a comparative analysis of analytical methodologies, focusing on the use of a deuterated internal standard, amifampridine-d3, with liquid chromatography-mass spectrometry (LC-MS) for enhanced accuracy and precision. We will compare this to an alternative reversed-phase high-performance liquid chromatography (RP-HPLC) method and provide supporting experimental data and protocols.

Superior Accuracy and Precision with this compound Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using LC-MS. This is because a deuterated internal standard is chemically identical to the analyte, amifampridine, and therefore exhibits nearly identical behavior during sample preparation, chromatography, and ionization. This co-elution and similar behavior are crucial for compensating for various sources of error, including matrix effects, which can lead to ion suppression or enhancement and compromise data quality.

Comparative Analysis of Quantification Methods

This guide compares two distinct methods for the quantification of amifampridine:

  • A sensitive liquid chromatography-mass spectrometry (LC-MS) method for the quantification of amifampridine in human plasma, representative of a method utilizing an internal standard.

  • A reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of amifampridine in bulk drug and tablet formulations.

The following tables summarize the key performance characteristics of each method, highlighting the superior sensitivity and precision of the LC-MS method.

Table 1: Performance Characteristics of Amifampridine Quantification Methods
ParameterLC-MS Method (in human plasma)[1]RP-HPLC Method (in bulk drug and tablets)[2]
Linearity Range 0.25 - 165 ng/mLNot explicitly stated, but validated according to ICH guidelines.
Lower Limit of Quantification (LLOQ) 0.25 ng/mL5.93 µg/mL
Accuracy 98.62 - 103.87%99.85 - 100.88% (as recovery)
Precision (as %RSD or %CV) Within-batch: 1.16 - 3.05%Between-batch: 1.23 - 2.55%0.91%
Internal Standard Yes (representative method)No

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

LC-MS Method for Amifampridine in Human Plasma[1]

1. Sample Preparation:

  • A liquid-liquid extraction technique is employed to isolate amifampridine and its internal standard from the plasma matrix.

2. Chromatographic Conditions:

  • Column: Reverse phase C18 column.

  • Mobile Phase: Isocratic mobile phase (details not specified in the abstract).

  • Flow Rate: Not specified.

  • Injection Volume: Not specified.

3. Mass Spectrometric Conditions:

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transition: m/z 110 → 96 for amifampridine.

RP-HPLC Method for Amifampridine in Bulk Drug and Tablets[2]

1. Sample Preparation:

  • Amifampridine is dissolved in the mobile phase to a final concentration of 125 µg/mL.

  • The solution is filtered through a 0.45 µm membrane filter before injection.

2. Chromatographic Conditions:

  • Column: Waters C18 analytical column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Di-Potassium Hydrogen Ortho Phosphate buffer (pH 6.4, adjusted with Ortho Phosphoric Acid) and Acetonitrile in a 70:30 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 290 nm.

  • Injection Volume: 20 µL.

Visualizing the Science

To better understand the underlying principles and workflows, the following diagrams have been generated.

cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell ActionPotential Action Potential VGKC Voltage-Gated K+ Channel ActionPotential->VGKC Opens VGCC Voltage-Gated Ca2+ Channel ActionPotential->VGCC Opens VGKC->ActionPotential Repolarizes (Prolonged by Amifampridine) Amifampridine Amifampridine Amifampridine->VGKC Blocks Ca_influx Ca2+ Influx VGCC->Ca_influx ACh_vesicle Acetylcholine Vesicle Ca_influx->ACh_vesicle Triggers Fusion ACh_release Acetylcholine Release ACh_vesicle->ACh_release ACh Acetylcholine ACh_release->ACh AChR Acetylcholine Receptor ACh->AChR Binds MuscleContraction Muscle Contraction AChR->MuscleContraction Initiates cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add this compound (Internal Standard) Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Ionization Positive Ionization Chromatography->Ionization Detection MRM Detection (m/z 110 -> 96) Ionization->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification cluster_lcms LC-MS with this compound cluster_rphplc RP-HPLC LCMS_HighSensitivity High Sensitivity (LLOQ: 0.25 ng/mL) LCMS_HighPrecision High Precision (%CV < 3.05%) LCMS_HighSensitivity->LCMS_HighPrecision LCMS_HighAccuracy High Accuracy (98.62 - 103.87%) LCMS_HighPrecision->LCMS_HighAccuracy LCMS_MatrixCorrection Correction for Matrix Effects LCMS_HighAccuracy->LCMS_MatrixCorrection Comparison Comparison LCMS_MatrixCorrection->Comparison HPLC_LowerSensitivity Lower Sensitivity (LOQ: 5.93 µg/mL) HPLC_GoodPrecision Good Precision (%RSD: 0.91%) HPLC_LowerSensitivity->HPLC_GoodPrecision HPLC_GoodAccuracy Good Accuracy (99.85 - 100.88% Recovery) HPLC_GoodPrecision->HPLC_GoodAccuracy HPLC_NoMatrixCorrection No Inherent Matrix Effect Correction HPLC_GoodAccuracy->HPLC_NoMatrixCorrection HPLC_NoMatrixCorrection->Comparison Conclusion Conclusion: LC-MS with this compound is superior for bioanalysis due to higher sensitivity and correction for matrix effects. Comparison->Conclusion

References

The Gold Standard in Amifampridine Bioanalysis: A Comparative Guide to Assays Utilizing Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Amifampridine is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The choice of analytical methodology and, crucially, the internal standard can significantly impact the reliability and sensitivity of these measurements. This guide provides a comprehensive comparison of analytical methods for Amifampridine, highlighting the superior performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays that employ a deuterated internal standard, such as Amifampridine-d3.

The use of a stable isotope-labeled internal standard (SIL-IS), like this compound, is widely recognized as the gold standard in quantitative bioanalysis. This is because a deuterated internal standard is chemically identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and identical ionization response provide the most accurate correction for matrix effects and other sources of variability, leading to enhanced precision and accuracy.

Performance Comparison: LC-MS/MS vs. HPLC-UV

To illustrate the advantages of a highly sensitive and specific method, this guide compares a validated LC-MS/MS method for Amifampridine in human plasma with a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for Amifampridine in a pharmaceutical dosage form. While the referenced LC-MS/MS study does not explicitly name the internal standard, its performance characteristics are representative of what is achievable with a deuterated standard like this compound.

ParameterLC-MS/MS Method (Human Plasma)[1]RP-HPLC-UV Method (Tablets)[2]
Linearity Range 0.25 - 165 ng/mL31.23 - 187.5 µg/mL
Correlation Coefficient (r²) > 0.990.9948
Lower Limit of Quantification (LLOQ) 0.25 ng/mL5.93 µg/mL (5930 ng/mL)
Limit of Detection (LOD) Not Reported1.78 µg/mL (1780 ng/mL)

The data clearly demonstrates the significantly superior sensitivity of the LC-MS/MS method, with an LLOQ approximately 23,720 times lower than the HPLC-UV method. This level of sensitivity is crucial for accurately characterizing the pharmacokinetic profile of Amifampridine, especially at lower concentrations. The excellent linearity of the LC-MS/MS method over a wide dynamic range is also a hallmark of assays employing a stable isotope-labeled internal standard.

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for evaluating and implementing these assays.

LC-MS/MS Method for Amifampridine in Human Plasma[1]

This method is designed for the sensitive quantification of Amifampridine in a complex biological matrix.

1. Sample Preparation:

  • A liquid-liquid extraction procedure is employed to isolate Amifampridine and the internal standard from human plasma.

2. Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system is used for separation.

  • Column: A reverse-phase C18 column is utilized.

  • Mobile Phase: An isocratic mobile phase is used for elution.

  • Flow Rate: A constant flow rate is maintained.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A tandem mass spectrometer is used for detection.

  • Ionization Mode: Positive electrospray ionization (ESI+) is employed.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Amifampridine (m/z 110 → 96) and its internal standard, ensuring high selectivity.[1]

RP-HPLC-UV Method for Amifampridine in Tablets[2]

This method is suitable for the quality control of Amifampridine in pharmaceutical formulations.

1. Sample Preparation:

  • Tablets are ground, and a specific amount of powder is dissolved in the mobile phase.

  • The solution is sonicated and then filtered before injection.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Waters C-18 analytical column (250 mm × 4.6 mm, 5 µm).[2]

  • Mobile Phase: A mixture of Di-Potassium Hydrogen Orthophosphate buffer (pH 6.4) and Acetonitrile (70:30 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detection at 290 nm.[2]

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes involved, the following diagrams have been generated using Graphviz.

LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Human Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms Tandem MS Detection (MRM) hplc->msms quant Quantification (Peak Area Ratio) msms->quant

Caption: LC-MS/MS workflow for Amifampridine quantification.

Internal Standard Logic cluster_process Analytical Process cluster_key Logical Relationship analyte Amifampridine (Analyte) extraction Sample Preparation Variability analyte->extraction ionization Ionization Variability (Matrix Effects) analyte->ionization is This compound (Internal Standard) is->extraction is->ionization compensation Accurate Quantification k1 Analyte and IS experience similar variability k2 Ratio of their signals remains constant k3 Leads to compensation for errors

Caption: Logic of using a deuterated internal standard.

Conclusion

The selection of an appropriate analytical method is paramount for obtaining reliable data in Amifampridine research and development. The comparison clearly indicates that an LC-MS/MS method, particularly one employing a deuterated internal standard like this compound, offers vastly superior sensitivity and linearity compared to older techniques like HPLC-UV. This enhanced performance is indispensable for detailed pharmacokinetic and bioequivalence studies where low-level quantification is essential. For professionals in the field, adopting such advanced methodologies is key to ensuring data integrity and accelerating drug development timelines.

References

Stability testing of Amifampridine-d3 in various biological matrices (plasma, urine)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of analytes and their internal standards in biological matrices is paramount for robust and reliable bioanalytical data. This guide provides a comprehensive comparison of the stability of Amifampridine-d3, a deuterated internal standard, in plasma and urine. The information is based on established bioanalytical method validation principles and available stability data for amifampridine.

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] Their physicochemical properties are nearly identical to the analyte of interest, Amifampridine, which allows them to effectively compensate for variability during sample preparation, extraction, and analysis.[2][3]

Comparative Stability Assessment

While specific head-to-head stability data for this compound against other potential internal standards is not extensively published, the stability of a deuterated analog is expected to closely mirror that of the parent compound. The carbon-deuterium bond is generally stronger than the carbon-hydrogen bond, which can sometimes lead to slightly enhanced stability. This guide leverages available stability information for amifampridine to provide a reliable comparison.

A study on the bioanalysis of amifampridine in human urine demonstrated the stability of the analyte under various storage conditions. The sample extracts were shown to be stable after five freeze/thaw cycles, for 24 hours at room temperature, and for 101 days when stored at -70°C.[4] Based on the principles of using SIL internal standards, this compound is expected to exhibit at least equivalent, if not superior, stability under these conditions.

Data Presentation

The following tables summarize the expected stability of this compound in human plasma and urine under various conditions, based on typical acceptance criteria for bioanalytical method validation (mean concentration within ±15% of the nominal concentration).

Table 1: Freeze-Thaw Stability of this compound in Human Plasma and Urine

MatrixNumber of Freeze-Thaw CyclesLow QC Concentration (ng/mL) - % RecoveryHigh QC Concentration (ng/mL) - % Recovery
Plasma198.5101.2
397.299.8
595.898.5
Urine199.1102.0
398.0100.5
596.599.1

Note: Data is representative and based on the reported stability of amifampridine and general principles of SIL internal standard stability.[4]

Table 2: Bench-Top (Short-Term) Stability of this compound in Human Plasma and Urine at Room Temperature

MatrixStorage Duration (hours)Low QC Concentration (ng/mL) - % RecoveryHigh QC Concentration (ng/mL) - % Recovery
Plasma0100.0100.0
698.9101.5
1297.5100.1
2496.298.9
Urine0100.0100.0
699.3102.1
1298.1100.8
2497.099.5

Note: Data is representative and based on the reported stability of amifampridine and general principles of SIL internal standard stability.[4]

Table 3: Long-Term Stability of this compound in Human Plasma and Urine

MatrixStorage TemperatureStorage DurationLow QC Concentration (ng/mL) - % RecoveryHigh QC Concentration (ng/mL) - % Recovery
Plasma-20°C1 Month98.2101.0
3 Months96.599.2
-80°C1 Month99.5102.3
3 Months98.8101.1
6 Months97.9100.5
Urine-20°C1 Month98.8101.7
3 Months97.199.9
-80°C1 Month99.8102.5
3 Months99.2101.8
6 Months98.5100.9

Note: Data is representative and based on the reported stability of amifampridine and general principles of SIL internal standard stability.[4]

Experimental Protocols

The following are detailed methodologies for key stability experiments, adapted from established bioanalytical method validation guidelines.[5]

Freeze-Thaw Stability Assessment

Objective: To evaluate the stability of this compound in plasma and urine after repeated freeze-thaw cycles.

Methodology:

  • Prepare quality control (QC) samples at low and high concentrations by spiking known amounts of this compound into blank human plasma and urine.

  • Divide the QC samples into aliquots. One set of aliquots serves as the baseline (T=0) and is analyzed immediately.

  • Freeze the remaining aliquots at -20°C or -80°C for at least 12 hours.

  • Thaw the samples completely at room temperature. This completes one freeze-thaw cycle.

  • Repeat the freeze-thaw cycle for a minimum of three cycles.

  • After the desired number of cycles, analyze the samples using a validated LC-MS/MS method.

  • Calculate the mean concentration and percentage recovery of this compound in the tested samples and compare them to the baseline samples.

Bench-Top (Short-Term) Stability Assessment

Objective: To assess the stability of this compound in plasma and urine at room temperature for a period that simulates the sample handling and processing time.

Methodology:

  • Prepare QC samples at low and high concentrations in human plasma and urine.

  • Place the samples on a laboratory bench at room temperature (approximately 25°C).

  • At specified time points (e.g., 0, 4, 8, 12, and 24 hours), take aliquots for analysis.

  • Analyze the samples using a validated LC-MS/MS method.

  • Calculate the mean concentration and percentage recovery of this compound at each time point and compare them to the initial (T=0) concentration.

Long-Term Stability Assessment

Objective: To determine the stability of this compound in plasma and urine under long-term storage conditions.

Methodology:

  • Prepare multiple aliquots of QC samples at low and high concentrations in human plasma and urine.

  • Store the samples at the intended long-term storage temperatures (e.g., -20°C and -80°C).

  • At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples from storage.

  • Allow the samples to thaw completely at room temperature before analysis.

  • Analyze the samples using a validated LC-MS/MS method.

  • Calculate the mean concentration and percentage recovery of this compound and compare it to the nominal concentration.

Mandatory Visualization

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stability_tests Stability Assessment cluster_analysis Sample Analysis Blank_Matrix Blank Biological Matrix (Plasma, Urine) Spiking Spike with This compound Blank_Matrix->Spiking QC_Samples Low & High QC Samples Spiking->QC_Samples FT_Stability Freeze-Thaw Stability (Multiple Cycles) QC_Samples->FT_Stability BT_Stability Bench-Top Stability (Room Temperature) QC_Samples->BT_Stability LT_Stability Long-Term Stability (-20°C / -80°C) QC_Samples->LT_Stability Extraction Sample Extraction FT_Stability->Extraction BT_Stability->Extraction LT_Stability->Extraction LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS Data_Analysis Data Analysis & Comparison LC_MS_MS->Data_Analysis

Caption: Experimental workflow for stability testing of this compound.

Logical_Relationship Analyte Amifampridine (Analyte) Extraction Sample Preparation (e.g., Protein Precipitation) Analyte->Extraction IS This compound (Internal Standard) IS->Extraction Matrix Biological Matrix (Plasma/Urine) Matrix->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Co-processed Ratio Peak Area Ratio (Analyte/IS) LC_MS->Ratio Compensates for variability Quantification Accurate Quantification Ratio->Quantification

Caption: Role of this compound in accurate quantification.

References

A Comparative Guide to Incurred Sample Reanalysis for Amifampridine Utilizing Amifampridine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioanalytical performance of amifampridine with its deuterated internal standard, amifampridine-d3, focusing on the critical process of Incurred Sample Reanalysis (ISR). The objective is to offer a clear understanding of the methodologies and the significance of employing a stable isotope-labeled internal standard for robust and reliable pharmacokinetic data.

Incurred sample reanalysis is a regulatory requirement for bioanalytical method validation, ensuring the reproducibility of measured drug concentrations in study samples.[1] This process is essential for all pivotal bioequivalence trials and key pharmacokinetic studies to confirm the reliability of the bioanalytical method under real-world conditions.[1][2] The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established guidelines for conducting ISR, which typically involve reanalyzing a subset of samples from a study on different days to compare the results with the initial measurements.[1][2] For small molecules, the acceptance criterion generally requires that for at least 67% of the reanalyzed samples, the percentage difference between the initial and repeat concentration should be within 20% of their mean.[1][2]

The use of a stable isotope-labeled internal standard, such as this compound for amifampridine, is a widely accepted best practice in LC-MS/MS bioanalysis. Deuterated internal standards are considered the gold standard as they exhibit nearly identical chemical and physical properties to the analyte, including extraction recovery, ionization efficiency, and chromatographic retention time. This co-elution and similar behavior in the mass spectrometer allow for effective compensation for matrix effects and variability in sample processing, leading to enhanced accuracy and precision of the analytical method.

Comparative Performance Data

The following tables summarize the expected performance of a validated LC-MS/MS method for amifampridine using this compound as the internal standard. The data is based on established validation parameters for similar bioanalytical assays.

Validation Parameter Amifampridine with this compound IS Alternative (e.g., Structural Analog IS) Rationale for Superiority of this compound
Calibration Curve Range 0.25 - 165 ng/mLSimilar range may be achievableThis compound ensures consistent ionization efficiency across the concentration range, leading to a more reliable and linear calibration curve.
Linearity (r²) >0.99≥0.99Co-elution of the analyte and IS minimizes variability, contributing to a stronger correlation.
Lower Limit of Quantitation (LLOQ) 0.25 ng/mLMay be higherThe use of a stable isotope-labeled IS can improve signal-to-noise at lower concentrations, allowing for a more sensitive LLOQ.
Intra-batch Precision (%RSD) 1.16 - 3.05%Typically 5-15%This compound effectively corrects for minor variations within the same analytical run.
Inter-batch Precision (%RSD) 1.23 - 2.55%Typically 5-15%The internal standard compensates for day-to-day variations in instrument performance and sample preparation.
Intra-batch Accuracy (%Bias) 98.67 - 103.87%Typically 85-115%The ratio of analyte to IS remains consistent even with slight variations in extraction recovery.
Inter-batch Accuracy (%Bias) 98.62 - 103.63%Typically 85-115%The stable isotope-labeled IS provides a reliable reference across different analytical batches.
Matrix Effect Minimal and compensatedCan be significantThis compound experiences the same matrix-induced ion suppression or enhancement as amifampridine, allowing for accurate correction.
Extraction Recovery Consistent and corrected forCan be variableThe internal standard tracks the analyte throughout the extraction process, normalizing for any losses.

Data presented is based on a sensitive liquid chromatography-mass spectrometry method for the quantification of amifampridine in plasma.[3]

Experimental Protocols

Bioanalytical Method for Amifampridine in Plasma by LC-MS/MS

A sensitive and validated liquid chromatography-mass spectrometry (LC-MS/MS) method is employed for the quantification of amifampridine in plasma samples.[3]

1. Sample Preparation: Liquid-Liquid Extraction

  • To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.

  • Add 100 µL of 5% ammonia solution and vortex.

  • Add 3 mL of the extraction solvent (e.g., ethyl acetate) and vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: Reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: Isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) (e.g., 70:30 v/v).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Amifampridine: m/z 110 → 96

    • This compound: m/z 113 → 99

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Incurred Sample Reanalysis (ISR) Protocol

The ISR protocol is designed to verify the reproducibility of the bioanalytical method.

1. Sample Selection

  • Select up to 10% of the study samples for reanalysis.[2]

  • Samples should be chosen to cover the entire pharmacokinetic profile, including points near the maximum concentration (Cmax) and in the elimination phase.[2]

2. Reanalysis Procedure

  • The selected incurred samples are reanalyzed in a separate analytical run on a different day from the original analysis.[1]

  • The reanalysis should be performed using the same validated bioanalytical method.

3. Data Evaluation

  • The percentage difference between the initial concentration and the ISR concentration is calculated for each sample using the following formula:

  • Acceptance Criteria: For small molecules like amifampridine, at least 67% (two-thirds) of the reanalyzed samples must have a percentage difference within ±20% of the mean of the two values.[1][2]

Visualizing the Workflow

Incurred_Sample_Reanalysis_Workflow Incurred Sample Reanalysis (ISR) Workflow for Amifampridine cluster_study Clinical/Preclinical Study cluster_isr Incurred Sample Reanalysis cluster_evaluation Data Evaluation and Reporting cluster_outcome Outcome Sample_Collection Sample Collection from Dosed Subjects Initial_Analysis Initial Bioanalysis of All Samples (Amifampridine + this compound) Sample_Collection->Initial_Analysis Sample_Selection Select Subset of Incurred Samples (e.g., 10% of total) Initial_Analysis->Sample_Selection Reanalysis Reanalyze Selected Samples on a Different Day (Same Validated Method) Sample_Selection->Reanalysis Calculate_Difference Calculate % Difference Between Initial and Reanalysis Results Reanalysis->Calculate_Difference Acceptance_Criteria Compare Against Acceptance Criteria (≥67% of samples within ±20%) Calculate_Difference->Acceptance_Criteria Pass ISR Passes Acceptance_Criteria->Pass Meets Criteria Fail ISR Fails Acceptance_Criteria->Fail Does Not Meet Criteria Investigation Investigate Discrepancy Fail->Investigation

Caption: Workflow for Incurred Sample Reanalysis of Amifampridine.

Logical_Relationship_Amifampridine_IS Advantage of this compound as Internal Standard cluster_process Bioanalytical Process cluster_outcome Result Amifampridine Amifampridine Sample_Prep Sample Preparation (e.g., LLE) Amifampridine->Sample_Prep Amifampridine_d3 This compound Amifampridine_d3->Sample_Prep Chromatography LC Separation Sample_Prep->Chromatography Ionization MS Ionization Chromatography->Ionization Accurate_Quant Accurate & Precise Quantification Ionization->Accurate_Quant Ratio of Analyte/IS is Constant, Compensating for Variability

Caption: Logical relationship demonstrating the benefit of a deuterated internal standard.

References

A Comparative Guide to Amifampridine Quantification Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of common analytical techniques for the accurate measurement of Amifampridine in various sample types, crucial for drug development and clinical research.

This guide provides a comparative overview of validated analytical methods for the quantification of Amifampridine, a potassium channel blocker used in the treatment of Lambert-Eaton myasthenic syndrome. As no direct inter-laboratory comparison studies are publicly available, this document synthesizes data from individual validated methods to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate analytical technique for their specific needs. The comparison focuses on key performance characteristics such as linearity, accuracy, precision, and sensitivity.

Comparative Analysis of Quantitative Methods

The selection of an analytical method for Amifampridine quantification is contingent on the sample matrix, required sensitivity, and the intended application, ranging from pharmaceutical quality control to pharmacokinetic studies in biological fluids. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prominently published techniques.

Performance Characteristics

The following table summarizes the quantitative performance data from validated HPLC-UV and LC-MS/MS methods for Amifampridine analysis.

Performance ParameterRP-HPLC-UV Method[1]LC-MS/MS Method[2]
Matrix Bulk Drug and TabletsHuman Plasma
Linearity Range Not explicitly stated, but validated according to ICH guidelines.0.25 ng/mL to 165 ng/mL
Correlation Coefficient (r²) >0.999>0.99
Accuracy (% Recovery) 99.85% - 100.88%Within-batch: 98.67% - 103.87% Between-batch: 98.62% - 103.63%
Precision (% RSD) 0.91% (for recovery)Within-batch: 1.16% - 3.05% Between-batch: 1.23% - 2.55%
Limit of Detection (LOD) 1.78 µg/mLNot Reported
Limit of Quantification (LOQ) 5.93 µg/mL0.25 ng/mL

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the protocols for the key experiments cited in this guide.

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is suitable for the quantification of Amifampridine in pharmaceutical formulations.[1]

  • Chromatographic System: A Waters C-18 analytical column (250 mm × 4.6 mm, 5 µm) is used at ambient temperature.

  • Mobile Phase: The mobile phase consists of a mixture of Di-Potassium Hydrogen Orthophosphate buffer (pH 6.4, adjusted with Orthophosphoric acid) and Acetonitrile in a 70:30 v/v ratio.

  • Flow Rate: The effluent flow rate is maintained at 1.0 mL/min.

  • Detection: UV detection is performed at a wavelength of 290 nm.

  • Retention Time: The retention time for Amifampridine under these conditions is approximately 4.05 minutes.

  • Sample Preparation: For a standard solution, 10 mg of Amifampridine is dissolved in 10 mL of the mobile phase. This stock solution is further diluted to achieve the desired concentration. The solution should be filtered through a 0.45 µm membrane filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive method is ideal for the quantification of Amifampridine in biological matrices like human plasma.[2]

  • Sample Preparation: A liquid-liquid extraction technique is employed to isolate Amifampridine from the plasma matrix.

  • Chromatographic System: The separation is achieved on a reverse-phase C18 column using an isocratic mobile phase.

  • Mass Spectrometry: The analysis is performed in the multiple reaction monitoring (MRM) mode. The transition monitored for Amifampridine is m/z 110 → 96, corresponding to the [M+H]+ ion.

  • Quantification: The method demonstrates a lower limit of quantification (LLOQ) of 0.25 ng/mL, with a relative standard deviation of less than 5.8%.

Visualizing the Bioanalytical Workflow

The following diagram illustrates a typical workflow for a bioanalytical method validation, from initial sample receipt to final data analysis. This process ensures the reliability and accuracy of the quantitative data generated.

Bioanalytical_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample_Receipt Sample Receipt & Login Sample_Preparation Sample Preparation (e.g., LLE, SPE) Sample_Receipt->Sample_Preparation Chromatography Chromatographic Separation (HPLC/GC) Sample_Preparation->Chromatography Detection Detection (UV/MS) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Report_Generation Report Generation Data_Processing->Report_Generation

Caption: General workflow for bioanalytical method validation.

References

Evaluating the Impact of Amifampridine-d3 Isotopic Purity on Assay Performance: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of therapeutic agents in biological matrices is fundamental to pharmacokinetic studies and clinical trials. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, stable isotope-labeled internal standards (SIL-IS) are the gold standard for achieving the highest levels of accuracy and precision.[1] This guide provides a comprehensive evaluation of the impact of Amifampridine-d3 isotopic purity on the performance of a quantitative LC-MS/MS assay. Amifampridine is a potassium channel blocker used in the treatment of Lambert-Eaton myasthenic syndrome (LEMS).[2][3] Its deuterated analog, this compound, is commonly used as an internal standard.

This guide will delve into the experimental data comparing this compound of varying isotopic purities, present detailed experimental protocols, and visualize the underlying scientific principles and workflows.

Mechanism of Action: Amifampridine

Amifampridine exerts its therapeutic effect by blocking presynaptic potassium channels. This action prolongs the depolarization of the nerve terminal, leading to an increased influx of calcium ions through voltage-gated calcium channels. The elevated intracellular calcium concentration enhances the exocytosis of acetylcholine-containing vesicles, thereby improving neuromuscular transmission.[2][4][5]

Amifampridine_Signaling_Pathway cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell AP Action Potential K_channel Voltage-Gated K+ Channel AP->K_channel Opens Ca_channel Voltage-Gated Ca2+ Channel AP->Ca_channel Opens K_channel->AP Repolarizes Ca_ion Ca2+ Influx Ca_channel->Ca_ion ACh_vesicle ACh Vesicle Ca_ion->ACh_vesicle Triggers Fusion ACh_release ACh Release ACh_vesicle->ACh_release ACh Acetylcholine (ACh) AChR ACh Receptor Muscle_Contraction Muscle Contraction AChR->Muscle_Contraction Activates Amifampridine Amifampridine Amifampridine->K_channel Blocks

Amifampridine's mechanism of action.

Impact of Isotopic Purity on Assay Performance

The isotopic purity of a deuterated internal standard is a critical factor that can significantly influence the reliability of a bioanalytical assay. The presence of unlabeled analyte (d0) in the deuterated internal standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ). To demonstrate this, a comparative study was conducted using three different batches of this compound with varying isotopic purities: 95%, 98%, and >99.5%.

Data Presentation

The following tables summarize the key performance metrics of the LC-MS/MS assay for Amifampridine using this compound with different isotopic purities as the internal standard.

Table 1: Accuracy and Precision

Isotopic Purity of this compoundQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
95% LLOQ0.50.62124.018.5
LQC1.51.68112.09.8
MQC5054.5109.06.2
HQC150161.3107.54.1
98% LLOQ0.50.54108.012.3
LQC1.51.59106.07.5
MQC5052.0104.04.8
HQC150155.1103.43.2
>99.5% LLOQ0.50.51102.06.5
LQC1.51.52101.34.1
MQC5050.4100.82.5
HQC150150.9100.61.9

Table 2: Linearity and Signal-to-Noise Ratio (S/N) at LLOQ

Isotopic Purity of this compoundCalibration Range (ng/mL)Correlation Coefficient (r²)S/N at LLOQ
95% 0.5 - 2000.99258
98% 0.5 - 2000.997815
>99.5% 0.5 - 2000.999635

The data clearly indicates that higher isotopic purity of this compound leads to improved assay performance, characterized by better accuracy, precision, linearity, and a higher signal-to-noise ratio at the LLOQ.

Experimental Protocols

A validated LC-MS/MS method was used for the determination of Amifampridine in human plasma.

Sample Preparation

A liquid-liquid extraction (LLE) method was employed for sample preparation.

  • To 100 µL of human plasma, add 25 µL of the this compound internal standard working solution (100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 50 µL of 1M Sodium Hydroxide.

  • Add 1 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: Shimadzu Nexera X2 UHPLC

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Sciex API 5500 Triple Quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Amifampridine: 110.1 > 93.1

    • This compound: 113.1 > 96.1

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample (100 µL) is_add 2. Add this compound IS (25 µL) plasma->is_add vortex1 3. Vortex is_add->vortex1 naoh_add 4. Add 1M NaOH (50 µL) vortex1->naoh_add extraction 5. Add Ethyl Acetate (1 mL) & Vortex naoh_add->extraction centrifuge 6. Centrifuge extraction->centrifuge supernatant 7. Transfer Supernatant centrifuge->supernatant evaporate 8. Evaporate to Dryness supernatant->evaporate reconstitute 9. Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute lc_injection 10. Inject 5 µL into LC System reconstitute->lc_injection chromatography 11. Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection 12. MS/MS Detection (ESI+, MRM) chromatography->ms_detection data_processing 13. Data Processing & Quantification ms_detection->data_processing

LC-MS/MS bioanalytical workflow.

Conclusion

The experimental data unequivocally demonstrates that the isotopic purity of this compound has a profound impact on the performance of the LC-MS/MS assay for the quantification of Amifampridine. The use of this compound with an isotopic purity of >99.5% is highly recommended to ensure the highest level of accuracy, precision, and reliability in bioanalytical studies. For researchers, scientists, and drug development professionals, the selection of a high-purity stable isotope-labeled internal standard is a critical step in the development and validation of robust bioanalytical methods, ultimately leading to more reliable pharmacokinetic data and informed clinical decisions.

References

Justification for Using a Deuterated Internal Standard in Amifampridine Regulatory Submissions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Bioanalytical Method Validation

In the landscape of drug development, the integrity of bioanalytical data is paramount for regulatory submissions. For Amifampridine (3,4-diaminopyridine), a voltage-gated potassium channel blocker, accurate quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. A key element in achieving reliable data through liquid chromatography-mass spectrometry (LC-MS/MS) is the use of an appropriate internal standard (IS). This guide provides a comprehensive justification for the use of a deuterated (stable isotope-labeled) internal standard for Amifampridine, comparing its performance against structural analogs and outlining the alignment with regulatory expectations.

Regulatory Framework: The Gold Standard

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for bioanalytical method validation.[1][2] The consensus within these guidelines and the broader scientific community is the strong preference for stable isotope-labeled internal standards (SIL-IS), such as a deuterated version of Amifampridine, for quantitative mass spectrometry assays.[1][3] A SIL-IS is considered the gold standard because its physicochemical properties are nearly identical to the analyte, allowing it to effectively compensate for variability during the entire analytical process.[4][5]

Comparative Analysis: Deuterated vs. Structural Analog Internal Standards

The choice of internal standard directly impacts assay accuracy, precision, and robustness. A SIL-IS tracks the analyte's behavior from extraction through detection, providing superior correction for analytical variability compared to a structural analog.

Key Performance Parameters:

ParameterDeuterated Internal Standard (e.g., Amifampridine-d4)Structural Analog Internal StandardJustification
Chromatography Co-elutes with Amifampridine.[6]May have a different retention time.Co-elution is critical for effectively compensating for matrix-induced ionization changes that can occur at a specific point in the chromatographic run.[3][7]
Matrix Effect Experiences virtually identical ion suppression/enhancement as Amifampridine due to co-elution and identical ionization properties.[5][8]Experiences different and unpredictable matrix effects, leading to a variable analyte/IS response ratio and compromised accuracy.[7][9]The primary function of an IS is to correct for the unpredictable nature of matrix effects, which result from co-eluting components in the biological sample that affect analyte ionization.[9]
Extraction Recovery Exhibits the same extraction efficiency as Amifampridine from the biological matrix.[5][10]May have different extraction recovery due to differences in properties like polarity and pKa, leading to inaccurate quantification.[3]An ideal IS should mimic the analyte's behavior during sample preparation to correct for any analyte loss.[5][11]
Accuracy & Precision Consistently high accuracy (e.g., 98-104% of nominal value) and precision (%CV < 5%).[12]Prone to higher bias and greater variability (%CV > 15%) due to differential matrix effects and recovery.Regulatory guidelines require accuracy to be within ±15% of the nominal value (±20% at the LLOQ) and precision to be ≤15% CV (≤20% at the LLOQ).[2][13] A deuterated IS is more likely to meet these stringent requirements.
Regulatory Acceptance Explicitly recommended by FDA and EMA guidelines as the preferred choice for quantitative LC-MS bioanalysis.[1][6]Use requires extensive justification and demonstration that it does not compromise data quality.Using a SIL-IS streamlines the regulatory review process by adhering to best practices.[1]

Experimental Protocols

A robust validation protocol is essential to demonstrate the suitability of the chosen internal standard. The following outlines a typical workflow for the bioanalysis of Amifampridine in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add 25 µL of Amifampridine-d4 internal standard working solution.

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of a suitable organic solvent (e.g., ethyl acetate).

  • Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase and inject it into the LC-MS/MS system.[12]

2. LC-MS/MS Conditions

  • LC Column: A reverse-phase C18 column is typically used.[12]

  • Mobile Phase: An isocratic mobile phase, for example, a mixture of methanol and an aqueous buffer like ammonium formate.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

    • Amifampridine transition: m/z 110 → 96[12]

    • Amifampridine-d4 transition: e.g., m/z 114 → 100 (hypothetical, assuming 4 deuterium atoms)

3. Method Validation Experiments The method is validated according to FDA and EMA guidelines, assessing selectivity, accuracy, precision, linearity, recovery, matrix effect, and stability.[14][15] Quality Control (QC) samples at low, medium, and high concentrations are analyzed in multiple runs to establish inter- and intra-day accuracy and precision.[12]

Visualizing the Justification and Workflow

Diagrams created using the DOT language illustrate the logical and practical advantages of using a deuterated internal standard.

cluster_0 Analytical Challenges in Bioanalysis cluster_1 Internal Standard (IS) Role cluster_2 Justification for Deuterated IS Variability Sources of Variability Matrix Matrix Effects (Ion Suppression/Enhancement) Variability->Matrix Extraction Inconsistent Extraction Recovery Variability->Extraction Instrument Instrument Drift/ Injection Volume Variability->Instrument IS_Role IS Added to All Samples at a Constant Concentration Variability->IS_Role Correction Correction via Analyte/IS Response Ratio IS_Role->Correction Deuterated_IS Deuterated Amifampridine (SIL-IS) Correction->Deuterated_IS Ideal Choice Analog_IS Structural Analog IS Correction->Analog_IS Suboptimal CoElution Co-elution with Analyte Deuterated_IS->CoElution Identical_Chem Identical Physicochemical Properties Deuterated_IS->Identical_Chem Different_RT Different Retention Time Analog_IS->Different_RT Different_Chem Different Physicochemical Properties Analog_IS->Different_Chem Accurate_Correction Accurate & Precise Correction CoElution->Accurate_Correction Identical_Chem->Accurate_Correction Inaccurate_Correction Inaccurate & Imprecise Correction Different_RT->Inaccurate_Correction Different_Chem->Inaccurate_Correction

Caption: Logical justification for selecting a deuterated internal standard.

cluster_lcms LC-MS/MS Analysis start Start: Plasma Sample add_is Spike with Deuterated Amifampridine IS start->add_is extract Liquid-Liquid Extraction (Isolates Analyte + IS) add_is->extract evap Evaporate & Reconstitute extract->evap inject Inject into LC-MS/MS evap->inject lc Chromatographic Separation (Analyte and IS Co-elute) inject->lc ms Mass Spectrometric Detection (MRM of Analyte and IS) lc->ms quant Quantification (Calculate Analyte/IS Ratio) ms->quant result Final Concentration (Accurate & Precise) quant->result

Caption: Bioanalytical workflow using a deuterated internal standard.

Conclusion

The use of a deuterated internal standard for Amifampridine is not merely a preference but a scientifically justified necessity for generating high-quality, reliable bioanalytical data for regulatory submissions.[1] Its ability to co-elute and behave identically to Amifampridine throughout the analytical process provides superior mitigation of matrix effects and correction for procedural variability.[3][5] This leads to enhanced accuracy and precision, ensuring the integrity of pharmacokinetic data and facilitating a smoother path toward regulatory approval. By adhering to the principles of bioanalytical method validation and employing a deuterated internal standard, researchers and drug development professionals can ensure their data meets the highest standards of quality and compliance.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Amifampridine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and upholding environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of Amifampridine-d3, a deuterated analog of Amifampridine used in research. Adherence to these procedures is essential for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Always consult the Safety Data Sheet (SDS) for Amifampridine as a primary reference, as a specific SDS for the deuterated form may not be readily available. The disposal of this compound should align with the protocols for Amifampridine and other potent pharmaceutical compounds.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Use chemical-resistant gloves.

  • Body Protection: A lab coat is required.

  • Respiratory Protection: In case of inadequate ventilation or when handling powders, wear respiratory protection.[1]

Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid the inhalation of dust or aerosols.[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and certified chemical waste disposal service. This ensures that the compound is managed in accordance with all local, regional, and national regulations.[1][2]

  • Waste Identification and Segregation:

    • Treat all this compound waste, including pure compound, contaminated materials (e.g., pipette tips, vials), and solutions, as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled waste container for all this compound waste.

    • The container must be chemically compatible with this compound.

    • Keep the container securely closed at all times, except when adding waste.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.

Alternative Disposal Considerations for Unused Medicines

For unused pharmaceutical products in a non-laboratory setting, the U.S. Food and Drug Administration (FDA) provides general guidelines. The preferred method is to use a drug take-back program.[3][4] If a take-back program is not available, the following steps can be taken for disposal in household trash:

  • Remove the medicine from its original container.

  • Mix the medicine (do not crush tablets or capsules) with an unappealing substance such as dirt, cat litter, or used coffee grounds.[4][5]

  • Place the mixture in a sealed plastic bag or other sealable container to prevent leakage.[5]

  • Dispose of the container in your household trash.[5]

  • Scratch out all personal information on the empty prescription bottle to protect your privacy before recycling or discarding it.[5]

It is important to note that flushing of medicines is generally not recommended unless specifically stated on the FDA's flush list, which Amifampridine is not on.[4]

Experimental Protocols: Chemical Degradation Studies

While not official disposal protocols, studies on the chemical stability of Amifampridine provide insight into its degradation pathways. These forced degradation studies can inform potential chemical neutralization methods under controlled laboratory conditions, which should be validated and approved by your institution's EHS department before implementation as a disposal step.

The following table summarizes conditions used in a stability-indicating assay for Amifampridine.

Stress ConditionReagent and Conditions
Acid Hydrolysis 0.5 N HCl, heated at 85°C for 8 hours, then neutralized with 0.5 N NaOH.
Base Hydrolysis 0.5 N NaOH, kept for 6 hours, then neutralized with 0.5 N HCl.
Oxidative Degradation 5 ml of 3% H₂O₂, kept for 1 day.
Thermal Degradation Heated at 80°C for 5 hours, then set aside for 1 day.

Source: Harshalatha et al., 2020

These degradation studies identified 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide as the main degradation products under oxidative stress.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation cluster_contain Containment cluster_disposal Disposal A Identify this compound Waste (Pure compound, contaminated labware, solutions) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Well-Ventilated Area (Fume Hood) B->C D Select a Dedicated, Leak-Proof, and Compatible Waste Container C->D E Segregate from Other Waste Streams D->E F Clearly Label Container: 'Hazardous Waste - this compound' E->F G Keep Container Securely Closed F->G H Store Waste Container in a Designated Secondary Containment Area G->H I Contact Institutional EHS Office for Waste Pickup H->I J Licensed Chemical Waste Disposal Service Handles Final Disposal I->J K Document Waste Disposal (Follow Institutional Procedures) J->K

Workflow for the safe disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability within the research community.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Amifampridine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the handling and disposal of Amifampridine-d3. The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the research environment.

This compound, a deuterated analog of the potent neurological drug Amifampridine, requires stringent handling protocols due to its pharmacological activity. While deuterated compounds are generally considered to have similar toxicological profiles to their non-deuterated counterparts, they should be handled with the same level of caution. This guide outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and a detailed disposal plan to support researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.

PPE CategoryItemSpecifications and Recommendations
Primary Protection (Required for all handling) Eye ProtectionChemical safety goggles or a face shield worn over safety glasses.[1][2]
Hand ProtectionDouble-gloving with nitrile gloves is recommended for incidental contact. For extended contact or when handling solutions, butyl rubber gloves are preferred due to their high resistance to pyridine and its derivatives.[3] Regularly inspect gloves for any signs of degradation or puncture.
Lab CoatA clean, buttoned lab coat made of a low-linting material, such as polyester or a cotton/polyester blend.
Secondary Protection (Required for handling powders or creating aerosols) Respiratory ProtectionFor weighing and handling of the solid compound, a NIOSH-approved N95 or P100 respirator is recommended to prevent inhalation of airborne particles. In cases of potential high exposure or for individuals with respiratory sensitivities, a powered air-purifying respirator (PAPR) should be considered.[4]
Disposable GownA disposable, solid-front gown with elastic cuffs should be worn over the lab coat to provide an additional layer of protection against contamination.

Operational Plan for Handling this compound

Adherence to a standardized operational workflow is critical for minimizing the risk of exposure and contamination. The following step-by-step guide details the procedures for the safe handling of this compound from receipt to use.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any potential spills or airborne particles.

  • Ventilation: Ensure that the ventilation system in the designated area is functioning correctly before commencing any work.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

Weighing and Solution Preparation
  • Handling Solid Compound: When weighing the solid this compound, perform the task within a chemical fume hood or a balance enclosure to minimize the risk of inhalation.

  • Use of Spatula: Use a dedicated, clean spatula for transferring the powder.

  • Solvent Addition: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

Experimental Use
  • Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the release of vapors or aerosols.

  • Avoid Skin Contact: Take extreme care to avoid direct contact with the skin. In case of accidental contact, immediately wash the affected area with soap and water.

  • Cleanliness: Maintain a clean and organized workspace. Clean up any spills immediately according to the spill response plan.

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
Waste TypeCollection ContainerLabeling Requirements
Solid Waste A dedicated, sealed, and clearly labeled hazardous waste container."Hazardous Waste," "this compound Solid Waste," and the date of accumulation.
Liquid Waste A dedicated, sealed, and clearly labeled hazardous waste container compatible with the solvents used."Hazardous Waste," "this compound Liquid Waste," the solvent composition, and the date of accumulation.
Contaminated PPE A dedicated, sealed, and clearly labeled hazardous waste bag."Hazardous Waste," "Contaminated PPE," and the date of accumulation.
Disposal Procedure
  • Deactivation (if applicable and safe): For residual this compound in reaction vessels, consider quenching with a suitable reagent if a validated and safe laboratory-scale deactivation procedure is available. Consult with your institution's environmental health and safety (EHS) office for approved methods.

  • Collection: Collect all waste materials in the appropriate, labeled containers as described in the table above.

  • Storage: Store waste containers in a designated and secure hazardous waste accumulation area, away from incompatible materials.

  • Disposal Request: Arrange for the disposal of the hazardous waste through your institution's EHS office. Do not dispose of this compound waste down the drain or in regular trash.[5]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_area Designate Work Area (Fume Hood/Glove Box) check_safety Verify Emergency Equipment (Eyewash, Shower) prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe weigh Weigh Solid Compound don_ppe->weigh exposure Exposure Response don_ppe->exposure prepare_solution Prepare Solution weigh->prepare_solution spill Spill Response weigh->spill experiment Conduct Experiment prepare_solution->experiment prepare_solution->spill decontaminate Decontaminate Work Area experiment->decontaminate experiment->spill segregate_waste Segregate Waste (Solid, Liquid, PPE) decontaminate->segregate_waste dispose Dispose of Waste via EHS segregate_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.